molecular formula C9H7Br2ClO2 B016920 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid CAS No. 24653-99-4

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Cat. No.: B016920
CAS No.: 24653-99-4
M. Wt: 342.41 g/mol
InChI Key: VVMCVHQTBODLRQ-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7Br2ClO2 and its molecular weight is 342.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dibromo-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2ClO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMCVHQTBODLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298404
Record name 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid
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Molecular Weight

342.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24653-99-4
Record name 24653-99-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122941
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid, a halogenated derivative of cinnamic acid. The document details a robust and stereospecific synthetic protocol, delves into the mechanistic underpinnings of the reaction, and outlines a comprehensive analytical workflow for the thorough characterization of the target compound. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a practical and scientifically rigorous understanding of this valuable chemical entity.

Introduction: Significance and Applications

This compound (molecular formula C₉H₇Br₂ClO₂) is a versatile organic compound with a molecular weight of 342.41 g/mol .[1] Its structure, featuring a propanoic acid backbone with vicinal bromine atoms and a 4-chlorophenyl group, makes it a valuable intermediate in organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the two carbon-bromine bonds, and the chlorinated aromatic ring—allows for a wide range of chemical transformations.

The compound and its derivatives are of interest in several areas of chemical and biological research. Halogenated organic acids are known to possess a range of biological activities and are often investigated as potential inhibitors in various enzymatic processes.[1] Furthermore, the stereochemistry of the dibromo functionality provides a scaffold for the synthesis of complex molecules with defined three-dimensional structures, which is of paramount importance in the development of new pharmaceutical agents and advanced materials.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the electrophilic addition of bromine to the double bond of trans-4-chlorocinnamic acid. This reaction is highly stereospecific, a critical aspect that will be discussed in detail.

Reaction Scheme
Mechanistic Insights: The Bromonium Ion and Anti-Addition

The bromination of an alkene proceeds through a well-established two-step electrophilic addition mechanism.[2] The π-electrons of the carbon-carbon double bond in trans-4-chlorocinnamic acid act as a nucleophile, attacking a bromine molecule. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond.[2][3]

The formation of this bridged bromonium ion is crucial as it dictates the stereochemical outcome of the reaction. The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[3][4] This backside attack leads to the anti-addition of the two bromine atoms across the double bond.

For trans-4-chlorocinnamic acid, this anti-addition stereospecifically yields the erythro diastereomer of this compound as a racemic mixture of (2R, 3S) and (2S, 3R) enantiomers.[1][5] The melting point of the resulting product is a key diagnostic tool to confirm the formation of the erythro isomer, as it is significantly different from that of the threo isomer which would be formed from a syn-addition.[1][6]

Diagram of the Bromination Mechanism:

bromination_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product start_alkene trans-4-Chlorocinnamic Acid bromonium_ion Cyclic Bromonium Ion start_alkene->bromonium_ion Electrophilic Attack bromine Br₂ bromine->bromonium_ion bromide_ion Br⁻ bromine->bromide_ion product erythro-2,3-Dibromo-3-(4-chlorophenyl)propanoic acid bromonium_ion->product bromide_ion->bromonium_ion Nucleophilic Attack (Anti-addition)

Caption: Mechanism of bromine addition to trans-4-chlorocinnamic acid.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of cinnamic acid derivatives.[3][6][7]

Materials:

  • trans-4-Chlorocinnamic acid

  • Glacial acetic acid

  • Pyridinium tribromide (or a 1.0 M solution of bromine in acetic acid)

  • Cyclohexene (for quenching)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel (if using bromine solution)

  • Büchner funnel and vacuum flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8.0 mmol of trans-4-chlorocinnamic acid in 4.0 mL of glacial acetic acid with magnetic stirring.[6]

  • Addition of Brominating Agent: Add 8.0 mmol of pyridinium tribromide to the flask.[6] Alternatively, add a 1.0 M solution of bromine in acetic acid dropwise via a separatory funnel until a persistent orange color is observed.[7][8]

  • Reaction: Heat the mixture under reflux at approximately 60°C for about 1 hour.[6] The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a persistent bromine color remains, add a few drops of cyclohexene until the color disappears.[9] Add 15 mL of water to precipitate the crude product and cool the mixture in an ice bath.[6]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the crystals with cold deionized water.[6]

  • Purification: Purify the crude product by recrystallization from a mixed solvent system of ethanol and water.[6][10] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them thoroughly.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and stereochemistry.

Physical Properties
PropertyValueSource
Appearance Light yellow solid[1]
Molecular Formula C₉H₇Br₂ClO₂[1]
Molecular Weight 342.41 g/mol [1]
Melting Point 187°C[11]
CAS Number 24653-99-4[1][11]

The experimentally determined melting point is a critical piece of data. A sharp melting point close to the literature value for the erythro isomer (the analogous 2,3-dibromo-3-phenylpropanoic acid melts at 204°C) and significantly different from the threo isomer (melts at 95°C for the phenyl analog) confirms the stereochemical outcome of the anti-addition.[1][6]

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following key signals:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The para-chloro group will have a minor deshielding effect on the aromatic protons compared to an unsubstituted phenyl ring.

  • Methine Protons: Two doublets for the two methine protons (CH-Br) on the propanoic acid backbone, likely in the range of δ 4.5-5.5 ppm. The coupling between these two adjacent protons should result in a coupling constant (J) of approximately 10-12 Hz, which is typical for vicinal protons in an anti-periplanar arrangement in the erythro isomer.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is characteristic of a carboxylic acid proton.[14]

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm, corresponding to the carboxylic acid carbonyl carbon.

  • Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm). The carbon bearing the chloro substituent will be shifted downfield, while the other aromatic carbons will show characteristic shifts for a 1,4-disubstituted ring.

  • Methine Carbons: Two signals for the carbon atoms bonded to bromine, expected in the range of δ 40-60 ppm.

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • C-Cl Stretch: An absorption band in the fingerprint region.

3.2.4. Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern:

  • Molecular Ion Peak: A cluster of peaks corresponding to the molecular ion [M]⁺, with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The most abundant peaks in this cluster will be at m/z values corresponding to the different combinations of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

  • Fragmentation: Common fragmentation pathways would include the loss of HBr, COOH, and cleavage of the C-C bond between the methine carbons.

Workflow for Synthesis and Characterization:

synthesis_characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization start trans-4-Chlorocinnamic Acid reaction Bromination (Anti-addition) start->reaction workup Work-up and Isolation reaction->workup purification Recrystallization workup->purification product Purified Product purification->product mp Melting Point Analysis product->mp nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: A streamlined workflow for the synthesis and characterization process.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The synthesis via electrophilic bromination of trans-4-chlorocinnamic acid is a reliable and stereospecific method, yielding the erythro diastereomer through an anti-addition mechanism. The detailed experimental protocol and the outlined characterization techniques, including physical property measurements and spectroscopic analysis, provide a robust framework for obtaining and verifying this valuable chemical compound. The information presented herein should serve as a valuable resource for scientists engaged in organic synthesis and the development of new chemical entities with potential applications in various fields of research.

References

A Technical Guide to the Spectroscopic Characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid (C₉H₇Br₂ClO₂), a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug development. This document consolidates experimentally reported Nuclear Magnetic Resonance (NMR) data with a predictive analysis of Infrared (IR) Spectroscopy and Mass Spectrometry (MS). By integrating established spectroscopic principles with detailed methodologies, this guide serves as an essential resource for researchers engaged in the synthesis, identification, and characterization of complex small molecules. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction and Molecular Overview

This compound is a multifaceted organic compound characterized by a propanoic acid backbone, two bromine substituents, and a 4-chlorophenyl group. Its molecular weight is approximately 342.41 g/mol . The presence of multiple reactive sites—two chiral centers, two bromine atoms, a chlorine atom, and a carboxylic acid functional group—makes it a versatile intermediate in organic synthesis. Accurate structural elucidation is paramount for its application, and this is achieved through a combination of modern spectroscopic techniques. This guide will dissect the expected and reported data from NMR, IR, and MS, providing the foundational knowledge for its unambiguous identification.

Molecular Structure and Stereochemistry

The structure of this compound features two adjacent chiral centers at carbons C2 and C3. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The spectroscopic data, particularly NMR, will be sensitive to the relative stereochemistry (erythro/threo or syn/anti) of the diastereomers, influencing the coupling constants between the protons on C2 and C3.

Figure 1: Core structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of this molecule. The following data is based on experimentally reported values for the compound synthesized via the bromination of 3-(4-chlorophenyl)-acrylic acid.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this molecule, the key signals are the carboxylic acid proton, the two methine protons on the propanoic backbone, and the four aromatic protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm. In the reported spectrum using DMSO-d₆ as a solvent, this signal appears at δ 13.8 ppm as a broad singlet.[1] The broadness is due to hydrogen bonding and chemical exchange.

  • Methine Protons (-CHBr-CHBr-): The two protons on C2 and C3 are diastereotopic and couple to each other. They appear as two distinct doublets.

    • One proton appears at δ 5.59 ppm (doublet, J = 11.7 Hz).[1]

    • The second proton appears at δ 5.34 ppm (doublet, J = 11.7 Hz).[1]

    • The large coupling constant (11.7 Hz) is indicative of a specific dihedral angle between these two protons, suggesting a preferred conformation and providing insight into the relative stereochemistry of the diastereomer formed.

  • Aromatic Protons (-C₆H₄Cl): The 4-chlorophenyl group gives a characteristic AA'BB' splitting pattern, which often appears as two apparent doublets.

    • Two protons ortho to the propanoic acid chain appear at δ 7.69 ppm (doublet, J = 8.4 Hz).[1]

    • Two protons meta to the propanoic acid chain (and ortho to the chlorine) appear at δ 7.40 ppm (doublet, J = 8.4 Hz).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Six distinct signals are reported, corresponding to the nine carbon atoms of the molecule.[1]

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing at δ 169.0 ppm .[1]

  • Aromatic Carbons (-C₆H₄Cl):

    • The quaternary carbon attached to the propanoic chain (ipso-carbon) is at δ 137.5 ppm .[1]

    • The quaternary carbon attached to the chlorine atom is at δ 133.6 ppm .[1]

    • The two equivalent ortho carbons appear at δ 130.4 ppm .[1]

    • The two equivalent meta carbons appear at δ 128.7 ppm .[1]

  • Aliphatic Carbons (-CHBr-CHBr-): The two carbons bearing bromine atoms are significantly shielded compared to the aromatic ring, appearing at δ 50.6 ppm and δ 47.0 ppm .[1]

Assignment ¹H NMR (δ ppm, J in Hz) [1]¹³C NMR (δ ppm) [1]
-COOH13.8 (br s, 1H)169.0
Ar-C (ipso)-137.5
Ar-C (Cl)-133.6
Ar-CH (ortho)7.69 (d, J=8.4, 2H)130.4
Ar-CH (meta)7.40 (d, J=8.4, 2H)128.7
-CHBr-5.59 (d, J=11.7, 1H)50.6
-CHBr-5.34 (d, J=11.7, 1H)47.0

Infrared (IR) Spectroscopy (Predictive Analysis)

While an experimental spectrum is not available, the IR spectrum can be reliably predicted based on the functional groups present. The key absorptions are dominated by the carboxylic acid group and the carbon-halogen bonds.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ .[2][3][4][5] This broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. These may be partially obscured by the broad O-H band.

  • C=O Stretch (Carbonyl): A very strong and sharp absorption is predicted between 1710-1760 cm⁻¹ .[2][4] Because the molecule is likely to exist as a hydrogen-bonded dimer in the solid state, this peak is expected closer to 1710 cm⁻¹ .[2][4]

  • C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to the phenyl ring.

  • C-O Stretch & O-H Bend: A C-O stretching band should appear around 1210-1320 cm⁻¹ , and an O-H bend may be visible around 1400-1440 cm⁻¹.[5]

  • C-Br / C-Cl Stretches: Carbon-halogen stretches appear in the fingerprint region. C-Br stretches are typically found between 500-690 cm⁻¹ , and C-Cl stretches between 600-800 cm⁻¹ . These bands confirm the presence of the halogens.

Mass Spectrometry (MS) (Predictive Analysis)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds and is considered a "hard" ionization method that induces significant fragmentation.[6][7][8]

Isotopic Pattern of the Molecular Ion (M⁺)

A key feature in the mass spectrum will be the complex isotopic pattern of the molecular ion peak due to the natural abundance of bromine and chlorine isotopes.[9][10]

  • Chlorine: ~75% ³⁵Cl and ~25% ³⁷Cl (ratio of M to M+2 is approx. 3:1).[9]

  • Bromine: ~50% ⁷⁹Br and ~50% ⁸¹Br (ratio of M to M+2 is approx. 1:1).[9][10]

For a molecule containing two bromine atoms and one chlorine atom (Br₂Cl), the expected pattern will be a cluster of peaks:

  • M⁺: Contains ⁷⁹Br, ⁷⁹Br, ³⁵Cl

  • M+2: Contains (⁷⁹Br, ⁸¹Br, ³⁵Cl) or (⁷⁹Br, ⁷⁹Br, ³⁷Cl)

  • M+4: Contains (⁸¹Br, ⁸¹Br, ³⁵Cl) or (⁷⁹Br, ⁸¹Br, ³⁷Cl)

  • M+6: Contains (⁸¹Br, ⁸¹Br, ³⁷Cl)

The relative intensities of this cluster will be a unique signature confirming the elemental composition.

Predicted Fragmentation Pathways

The structure suggests several likely fragmentation pathways under EI-MS conditions.

M [M]⁺ m/z ≈ 342 (C₉H₇⁷⁹Br₂³⁵ClO₂) M_minus_COOH [M-COOH]⁺ m/z ≈ 297 M->M_minus_COOH - COOH (45) M_minus_Br [M-Br]⁺ m/z ≈ 263 M->M_minus_Br - Br (79/81) M_minus_ClPh [M-C₆H₄Cl]⁺ M->M_minus_ClPh - C₆H₄Cl (111) Aryl_ion [C₆H₄Cl]⁺ m/z = 111 M_minus_COOH->Aryl_ion Further fragmentation Tropylium Tropylium-like ion [C₇H₄Cl]⁺ M_minus_Br->Tropylium Rearrangement

Figure 2: Predicted major fragmentation pathways in EI-MS.

  • Loss of Carboxyl Radical (-•COOH): A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a prominent peak at [M-45]⁺ .[11]

  • Loss of a Bromine Radical (-•Br): Cleavage of a C-Br bond would result in a significant peak at [M-79]⁺ and [M-81]⁺ .[10]

  • Alpha-Cleavage: Cleavage of the bond between C2 and C3 is likely, potentially leading to fragments corresponding to the chlorophenyl-bromomethyl cation [C₆H₄Cl-CHBr]⁺ and the bromocarboxylic acid radical.

  • Chlorophenyl Cation: The formation of the stable chlorophenyl cation [C₆H₄Cl]⁺ at m/z = 111/113 is highly probable.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[12][13]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[12]

    • Transfer the homogenous solution into a high-quality 5 mm NMR tube.[14]

    • Wipe the outside of the NMR tube with a lint-free cloth to remove any contaminants.[12]

  • Instrument Setup:

    • Insert the sample into the spectrometer's spinner and place it in the depth gauge to ensure correct positioning.[14]

    • Insert the sample into the magnet.

  • Data Acquisition:

    • Locking: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[12]

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[12][15]

    • Tuning: Tune and match the probe to the desired nucleus (¹H or ¹³C).[12]

    • Acquisition: Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient number of scans (e.g., 8-16) should be used. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the isotope.

cluster_NMR NMR Protocol P1 Weigh Sample (10-50 mg) P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 P4 Insert & Lock P3->P4 P5 Shim & Tune P4->P5 P6 Acquire Data P5->P6

Figure 3: Standard workflow for NMR sample preparation and analysis.

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for solid samples, requiring minimal preparation.[16][17]

  • Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This corrects for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the measurement area.[18]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[16][18]

  • Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 32-64 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, remove the sample and clean the crystal surface thoroughly.[16]

EI-MS Protocol
  • Sample Introduction: The compound, being a solid, can be introduced via a direct insertion probe. The sample is placed in a capillary tube at the probe's tip.

  • Volatilization: The probe is inserted into the high-vacuum source of the mass spectrometer, and the sample is gently heated until it volatilizes.[7]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ionization chamber.[8][19] This causes the molecule to lose an electron, forming a radical cation (M⁺•), which then undergoes fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The structural characterization of this compound is definitively achievable through a multi-spectroscopic approach. Reported ¹H and ¹³C NMR data provide an unambiguous fingerprint of its carbon-hydrogen framework and stereochemical arrangement.[1] Predictive analysis based on established principles indicates that IR spectroscopy will clearly identify the carboxylic acid functionality, while mass spectrometry will confirm the molecular weight and elemental composition through its unique and complex isotopic pattern. The methodologies outlined in this guide provide a robust framework for researchers to validate the synthesis and purity of this compound, ensuring its reliable use in further scientific endeavors.

References

A Technical Guide to the Crystal Structure Analysis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid. Designed for researchers in crystallography, medicinal chemistry, and materials science, this document details the journey from initial synthesis and crystallization to final structure solution and refinement. The narrative emphasizes the causality behind experimental choices, grounding each step in established crystallographic principles. We explore the critical role of intermolecular forces—specifically hydrogen and halogen bonding—in dictating the supramolecular architecture of the crystal lattice. The guide includes detailed protocols, data presentation tables, and workflow visualizations to ensure both clarity and scientific integrity.

Introduction: The Rationale for Structural Analysis

This compound is a halogenated organic compound whose derivatives serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The molecule possesses several key features that make its three-dimensional structure of significant interest: a carboxylic acid group, a potent hydrogen bond donor/acceptor; two bromine atoms and a chlorine atom, which can act as halogen bond donors and influence crystal packing; and a chiral center, implying that the molecule can crystallize in non-centrosymmetric space groups.

Determining the precise atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is the most definitive method for elucidating a molecule's structure.[2][3] This analysis provides not just bond lengths and angles but, more importantly, a detailed map of the intermolecular interactions that govern the material's bulk properties.[4] Understanding this supramolecular assembly is fundamental to the field of crystal engineering, where the goal is to design materials with tailored physical and chemical properties.[5][6]

This guide will proceed as a complete crystallographic investigation, outlining the necessary steps to achieve a high-quality, publishable crystal structure.

Synthesis and High-Purity Crystallization

The foundational step of any crystallographic analysis is obtaining a single crystal of suitable size and quality. This requires a pure, well-characterized sample.

Synthesis Overview

The title compound can be synthesized via several established routes, most commonly through the bromination of a propanoic acid derivative or by starting from 4-chlorobenzaldehyde.[1] For the purpose of this guide, we assume the synthesis has been completed and the compound's identity and purity (>98%) have been confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol: Growing X-Ray Quality Crystals

Obtaining diffraction-quality crystals is often more art than science, relying on careful control of saturation and nucleation.[7] The slow evaporation/vapor diffusion method is highly effective for organic compounds.

Experimental Protocol: Slow Evaporation from a Binary Solvent System

  • Solvent Screening: Begin by testing the solubility of the compound in various solvents. The ideal solvent is one in which the compound is moderately soluble. For this molecule, a polar solvent like ethanol or acetone paired with a less polar co-solvent like hexane is a promising starting point.

  • Solution Preparation: Dissolve approximately 10-20 mg of purified this compound in a minimal amount of the primary solvent (e.g., acetone) in a small, clean vial (e.g., 4 mL).

  • Inducing Saturation: Slowly add the anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid, indicating it is nearing saturation. Add a single drop of the primary solvent to redissolve the precipitate.

  • Incubation: Cover the vial with a cap, pierced with a needle a few times to allow for very slow evaporation. Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet drawer) at a constant temperature (typically room temperature).

  • Monitoring: Check the vial daily without agitation. Crystals, appearing as clear, well-defined blocks or needles, should form over several days to a week.

  • Harvesting: Once a crystal of suitable size (approx. 0.1–0.3 mm in all dimensions) has grown, carefully harvest it using a cryo-loop and immediately mount it on the diffractometer.

Data Collection and Processing

The core of the experiment involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.

Single-Crystal X-ray Diffraction (SC-XRD)

Modern diffractometers automate much of the data collection process. The primary goal is to collect a complete, redundant dataset of diffraction intensities.

Experimental Protocol: SC-XRD Data Collection

  • Mounting and Cooling: The harvested crystal is mounted on a goniometer head. To minimize atomic thermal motion and improve data quality, the crystal is cooled to a low temperature (typically 100 K) under a stream of cold nitrogen gas.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These are used to determine the crystal's unit cell parameters and Bravais lattice. For an organic molecule like this, a monoclinic or orthorhombic system is common.

  • Data Collection Strategy: Based on the determined crystal system, the instrument software calculates an optimal strategy to collect a full sphere of diffraction data with high redundancy. This involves rotating the crystal through a series of angles (phi and omega scans) while exposing it to a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot (reflection), applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data. The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensity (F² obs) and its standard uncertainty (σ(F² obs)) for each reflection.

Structure Solution and Refinement

With the processed data, the next step is to determine the atomic positions and refine the structural model. This is an iterative process aimed at minimizing the difference between the observed diffraction data and the data calculated from the model.

Structure Solution

For small molecules (<1000 non-H atoms), the phase problem is typically solved using Direct Methods.[4] This mathematical approach uses statistical relationships between the reflection intensities to derive an initial set of phases, which allows for the calculation of an initial electron density map. Peaks in this map correspond to atomic positions.

Structure Refinement with SHELXL

The refinement process is almost universally performed using software like SHELXL.[8][9][10] The program adjusts atomic parameters (coordinates, site occupancy, and displacement parameters) to achieve the best fit to the experimental data using a least-squares minimization algorithm.[11]

Refinement Workflow:

  • Initial Model: The initial atomic positions from the structure solution are used to build a preliminary model. Atoms are identified and assigned types (C, O, Br, Cl).

  • Isotropic Refinement: All non-hydrogen atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.

  • Anisotropic Refinement: Once the model is stable, atoms are refined anisotropically, modeling their thermal motion as ellipsoids. This is a more accurate representation and is standard practice.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., HFIX instructions in SHELXL). For the carboxylic acid proton, its position is often identified from the difference electron density map and refined freely.

  • Convergence: The refinement is considered complete when the residual factors (R1, wR2) and the goodness-of-fit (GooF) stabilize, and the residual electron density map is essentially flat.

The final output is a Crystallographic Information File (CIF), which contains all the necessary information about the structure and the experiment.

Results and Discussion: Deciphering the Crystal Structure

While a specific structure for the title compound is not publicly available, we can predict its key features based on the known principles of molecular recognition and crystal engineering.

Crystallographic Data Summary

The results of a successful analysis would be summarized in a standard crystallographic table.

Parameter Value Explanation
Empirical FormulaC₉H₇Br₂ClO₂The chemical formula of the molecule.
Formula Weight342.41The molecular weight in g/mol .
Temperature100(2) KThe temperature at which data was collected.
Crystal Systeme.g., MonoclinicThe crystal system defines the symmetry of the unit cell.
Space Groupe.g., P2₁/cThe specific symmetry operations within the crystal.
a, b, c (Å)e.g., 8.2, 15.5, 9.8The lengths of the unit cell edges.
α, β, γ (°)e.g., 90, 105.2, 90The angles between the unit cell axes.
Volume (ų)e.g., 1220.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
R1 [I > 2σ(I)]e.g., 0.035A measure of the agreement between observed and calculated structure factors. Lower is better.
wR2 (all data)e.g., 0.085A weighted residual factor based on F². Lower is better.
Goodness-of-Fite.g., 1.05Should be close to 1.0 for a good model.
Molecular Structure

The analysis would confirm the covalent structure, providing precise bond lengths and angles. Key features to analyze would include the C-Br, C-Cl, and C-C bond lengths, and the conformation around the chiral C2 and C3 atoms.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is dictated by a hierarchy of non-covalent interactions.

  • Hydrogen Bonding: The carboxylic acid group is a powerful and directional hydrogen-bonding motif.[12] It is overwhelmingly likely that these groups will form a classic centrosymmetric dimer via two strong O-H···O hydrogen bonds.[13][14] This is known as the R²₂(8) supramolecular synthon, a robust and predictable pattern in crystal engineering.[14]

  • Halogen Bonding: The bromine and chlorine atoms are capable of forming halogen bonds.[15] A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule.[16][17] We would expect to see Br···O or Cl···O contacts that are shorter than the sum of their van der Waals radii, with a C-Br···O angle close to 180°, indicating a strong directional interaction.[18] These interactions would link the primary hydrogen-bonded dimers into a 2D or 3D network.

Visualization of Workflows and Structures

Visual aids are crucial for understanding complex scientific processes and relationships.

Overall Crystallographic Workflow

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Structural Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization DataCollection SC-XRD Data Collection Crystallization->DataCollection DataProcessing Data Integration & Scaling DataCollection->DataProcessing Solution Structure Solution (Direct Methods) DataProcessing->Solution Refinement Refinement (SHELXL) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final Final Validation->Final Final Structural Model

References

Physical and chemical properties of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid, a halogenated aromatic carboxylic acid of interest to researchers in drug development and organic synthesis. This document delves into its structural characteristics, physicochemical parameters, reactivity profile, and provides field-proven insights into its synthesis and characterization.

Molecular Identity and Physicochemical Properties

This compound is a multifaceted organic compound with the molecular formula C₉H₇Br₂ClO₂.[1] Its structure features a propanoic acid backbone with bromine atoms substituted at the α and β positions, and a 4-chlorophenyl group at the β position. This unique combination of a carboxylic acid functional group and multiple halogen substituents governs its physical and chemical behavior.

The presence of bromine and chlorine atoms significantly increases the molecular weight of the compound to approximately 342.41 g/mol .[1] It typically appears as a light yellow solid.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₇Br₂ClO₂[1]
Molecular Weight 342.41 g/mol [1]
Appearance Light yellow solid[1]
CAS Number 24653-99-4[1]
Melting Point 187 °C
Boiling Point 357 °C
Flash Point 170 °C
Solubility Soluble in Chloroform, Methanol

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic addition of bromine (Br₂) to the alkene functional group of trans-4-chlorocinnamic acid. This reaction is a classic example of halogenation of a carbon-carbon double bond.

Diagram 1: Synthetic Pathway

Synthesis trans-4-chlorocinnamic_acid trans-4-chlorocinnamic acid Product This compound trans-4-chlorocinnamic_acid->Product Electrophilic Addition Br2 Br₂ Br2->trans-4-chlorocinnamic_acid Solvent Solvent (e.g., Ether, CH₂Cl₂) Solvent->trans-4-chlorocinnamic_acid

Caption: Synthesis of this compound.

Experimental Protocol: Bromination of trans-4-chlorocinnamic acid

This protocol is adapted from established methods for the bromination of cinnamic acid and its derivatives.[2][3]

  • Dissolution: Dissolve trans-4-chlorocinnamic acid (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a round-bottom flask.[2][3] The choice of solvent is critical; it must be inert to bromine and capable of dissolving the starting material.

  • Cooling: Cool the flask in an ice bath to control the exothermic nature of the reaction.

  • Bromine Addition: Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the cooled solution of trans-4-chlorocinnamic acid with continuous stirring. The disappearance of the characteristic red-brown color of bromine indicates the progress of the reaction.[2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for a designated period to ensure complete conversion.

  • Work-up:

    • If any unreacted bromine remains, it can be quenched by the addition of a few drops of cyclohexene.[3]

    • The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.[2]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The presence of two bromine atoms makes it susceptible to nucleophilic substitution reactions, where the bromine atoms can act as leaving groups. The carboxylic acid moiety can undergo esterification with alcohols or be reduced to the corresponding alcohol.[1]

These reactive sites make it a valuable intermediate in organic synthesis for the construction of more complex molecules.[1] Its derivatives have been explored for their potential in pharmaceutical development and as biochemical reagents in proteomics research, particularly in studies involving enzyme inhibition and protein interactions.[1]

Diagram 2: Reactivity Profile

Reactivity Start This compound Ester Ester Derivative Start->Ester Esterification (R-OH, H⁺) Alcohol Alcohol Derivative Start->Alcohol Reduction (e.g., LiAlH₄) Substituted Nucleophilic Substitution Product Start->Substituted Nucleophilic Substitution (Nu⁻)

References

An In-depth Technical Guide to 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is a halogenated derivative of phenylpropanoic acid. Its structure, featuring vicinal bromine atoms and a chlorinated phenyl ring, imparts a unique chemical reactivity that makes it a molecule of interest in synthetic chemistry and as a potential tool in chemical biology. The presence of multiple reactive sites—the carboxylic acid, the carbon-bromine bonds, and the aromatic ring—offers a versatile scaffold for the synthesis of more complex molecules and for the exploration of biological activity.[1]

This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on the underlying chemical principles and practical methodologies relevant to researchers in the fields of organic synthesis, drug discovery, and proteomics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 24653-99-4--INVALID-LINK--[1]
Molecular Formula C₉H₇Br₂ClO₂--INVALID-LINK--[1]
Molecular Weight 342.41 g/mol --INVALID-LINK--[1]
Appearance Light yellow solid--INVALID-LINK--[1]
Canonical SMILES C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Cl--INVALID-LINK--

Discovery and Historical Context

While the specific discovery of this compound is not well-documented in seminal publications, its synthesis is a direct extension of a classic and historically significant reaction in organic chemistry: the halogenation of cinnamic acid and its derivatives.

The electrophilic addition of bromine to the double bond of cinnamic acid to produce 2,3-dibromo-3-phenylpropanoic acid was a well-established reaction by the early 20th century. Detailed procedures for this synthesis were published in works such as "Preparation of organic compounds" by E. de. Barry Barnett in 1912 and "Systematic organic chemistry" by W. M. Cumming in 1937.[2] These early methods involved reacting cinnamic acid with bromine in solvents like ether or even in a solvent-free system using bromine vapor.[2]

The synthesis of the 4-chloro derivative follows the same well-trodden path, substituting 4-chlorocinnamic acid for cinnamic acid. The electron-withdrawing nature of the chlorine atom on the phenyl ring slightly deactivates the double bond towards electrophilic attack, but the fundamental mechanism and experimental approach remain unchanged. This places the intellectual origins of this compound firmly within the broader exploration of halogenated organic acids in the early to mid-20th century.

Synthesis and Mechanism

The most common and direct method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) across the double bond of trans-4-chlorocinnamic acid.

Reaction Mechanism

The reaction proceeds via a well-established two-step mechanism involving a cyclic bromonium ion intermediate. This mechanism explains the observed stereochemistry of the product.

  • Formation of the Bromonium Ion: The π-electrons of the alkene double bond in 4-chlorocinnamic acid act as a nucleophile, attacking one of the bromine atoms in Br₂. This induces the heterolytic cleavage of the Br-Br bond, with the other bromine atom leaving as a bromide ion (Br⁻). A cyclic bromonium ion intermediate is formed.

  • Anti-Addition of the Bromide Ion: The bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms. This stereospecificity is a key feature of this reaction.

Caption: Mechanism of electrophilic bromination of 4-chlorocinnamic acid.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the bromination of cinnamic acid derivatives.

Materials:

  • trans-4-Chlorocinnamic acid

  • Glacial acetic acid

  • 1.0 M solution of bromine in acetic acid

  • Cyclohexene (for quenching excess bromine)

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle or water bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve trans-4-chlorocinnamic acid in a suitable amount of glacial acetic acid with magnetic stirring.

  • Cooling: Place the flask in an ice-water bath to cool the solution.

  • Addition of Bromine: Slowly add the 1.0 M solution of bromine in acetic acid dropwise from a dropping funnel to the stirred solution. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the temperature of the reaction mixture during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 30 minutes) to ensure the reaction goes to completion. The product may begin to precipitate during this time.

  • Quenching: If any residual bromine color remains, add a few drops of cyclohexene until the solution becomes colorless.

  • Precipitation and Isolation: Add cold water to the reaction mixture to precipitate the product fully. Cool the mixture in an ice-water bath to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining acetic acid and salts.

  • Drying: Dry the purified product, for instance, in a desiccator over a drying agent.

Self-Validation and Purity Assessment:

  • Melting Point: The purity of the synthesized compound can be assessed by measuring its melting point. A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy: The structure of the product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications and Future Outlook

While specific, large-scale applications of this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests its utility in several areas of chemical and biological research.[1]

Intermediate in Organic Synthesis

The compound serves as a versatile intermediate for the synthesis of other molecules.[1] The two bromine atoms are good leaving groups and can be substituted by various nucleophiles to introduce new functional groups. The carboxylic acid moiety can be converted into esters, amides, or reduced to an alcohol.[1]

Synthetic_Utility Start This compound Nucleophilic_Sub Nucleophilic Substitution (e.g., with NaN₃, R-SH) Start->Nucleophilic_Sub Esterification Esterification (with R-OH, H⁺) Start->Esterification Reduction Reduction (e.g., with LiAlH₄) Start->Reduction Derivatives1 Azide or Thiol Derivatives Nucleophilic_Sub->Derivatives1 Derivatives2 Ester Derivatives Esterification->Derivatives2 Derivatives3 Alcohol Derivatives Reduction->Derivatives3

References

Unveiling the Bio-Potential: A Technical Guide to 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid. While specific biological data for this compound is not yet extensively documented, its structural features—a phenylpropanoic acid backbone, vicinal dibromination, and a 4-chlorophenyl moiety—suggest a strong potential for significant pharmacological effects. This document synthesizes information from related chemical classes to propose plausible biological activities, including antimicrobial and anticancer effects. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to systematically investigate these hypotheses. This guide is intended to serve as a foundational resource for the scientific community to unlock the therapeutic promise of this compound.

Introduction to this compound

This compound is a halogenated derivative of phenylpropanoic acid. Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of documented biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties[1][2]. The introduction of halogen atoms, particularly bromine and chlorine, can significantly modulate the physicochemical and biological properties of organic molecules, often enhancing their therapeutic efficacy.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 24653-99-4
Molecular Formula C₉H₇Br₂ClO₂
Molecular Weight 342.41 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Cl

The presence of two bromine atoms on the propanoic acid chain and a chlorine atom on the phenyl ring are key structural features that likely influence its biological activity. Halogenation can increase lipophilicity, facilitating passage through biological membranes, and can also introduce new sites for molecular interactions.

Postulated Biological Activities and Mechanistic Rationale

Based on its structural analogy to other biologically active compounds, we hypothesize that this compound may exhibit antimicrobial and anticancer activities.

Potential Antimicrobial Activity

The presence of a 4-chlorophenyl group has been associated with antimicrobial properties in various compounds[3][4][5][6][7]. Furthermore, phenylpropanoic acid derivatives themselves have demonstrated antimicrobial effects[8][9][10]. The addition of bromine atoms could further enhance this activity.

Proposed Mechanism of Action: The antimicrobial effect could arise from several mechanisms. The lipophilic nature of the compound may allow it to disrupt the integrity of microbial cell membranes. Additionally, the bromine atoms, being good leaving groups, could potentially alkylate essential microbial enzymes or proteins, leading to their inactivation and subsequent cell death.

Potential Anticancer Activity

Organobromine compounds and arylpropanoic acid derivatives have been investigated for their anticancer potential[1][11][12][13]. The structural motifs present in this compound suggest that it could interfere with cancer cell proliferation.

Proposed Mechanism of Action: The anticancer activity could be mediated through the induction of apoptosis. The compound might act as an alkylating agent, damaging DNA and triggering programmed cell death pathways. Alternatively, it could inhibit key enzymes involved in cancer cell signaling and proliferation. The 4-chlorophenyl group may also contribute to specific interactions with biological targets within cancer cells.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is essential. The following protocols are provided as a guide for researchers.

In Vitro Cytotoxicity and Anticancer Activity Assessment

A primary step in evaluating anticancer potential is to determine the compound's cytotoxicity against various cancer cell lines.[14][15][16][17]

3.1.1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Normal (non-cancerous) cell line (e.g., WI-38) for selectivity assessment

    • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.1.2. Apoptosis Assay by Flow Cytometry

This assay helps to determine if the compound induces programmed cell death.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]

    • Analyze the stained cells by flow cytometry.

Diagram 1: General Workflow for In Vitro Anticancer Screening

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Prepare Cancer and Normal Cell Lines B Treat cells with this compound (serial dilutions) A->B C Perform MTT Assay B->C D Calculate IC50 values C->D E Treat cells at IC50 concentration D->E Proceed with active concentrations F Perform Apoptosis Assay (Flow Cytometry) E->F G Analyze Apoptotic Cell Population F->G

Caption: Workflow for evaluating anticancer potential.

In Vitro Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of the compound.[18][19][20][21][22][23][24][25][26]

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20][22]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • Mueller-Hinton Broth (MHB) for bacteria

    • RPMI-1640 medium for fungi

    • 96-well microtiter plates

    • Spectrophotometer

  • Protocol:

    • Prepare a standardized inoculum of the microorganism (0.5 McFarland standard).

    • Prepare serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

3.2.2. Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile filter paper disks

    • Microbial inoculum

  • Protocol:

    • Prepare a standardized microbial inoculum and spread it evenly onto the surface of an MHA plate.

    • Impregnate sterile filter paper disks with a known concentration of the compound.

    • Place the disks on the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around the disk.

Diagram 2: Antimicrobial Susceptibility Testing Workflow

G cluster_0 Quantitative Analysis cluster_1 Qualitative Analysis A Prepare serial dilutions of the compound in broth B Inoculate with standardized microbial suspension A->B C Incubate and determine MIC B->C D Prepare microbial lawn on agar plate E Apply compound-impregnated disks D->E F Incubate and measure zone of inhibition E->F G A Collect Fertilized Zebrafish Embryos B Expose embryos to a range of compound concentrations A->B C Incubate for up to 120 hours B->C D Daily observation of developmental endpoints C->D E Data Analysis: Determine NOAEL and LOAEL D->E

References

An In-Depth Technical Guide to the Stereoisomers of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereoisomers of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid, a halogenated aromatic carboxylic acid with significant potential in synthetic chemistry and drug development. The presence of two chiral centers in its structure gives rise to a fascinating world of stereoisomerism, which dictates its physical, chemical, and biological properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the synthesis, separation, and characterization of these stereoisomers.

Introduction to the Stereochemical Complexity

This compound possesses two stereogenic centers at the C2 and C3 positions of the propanoic acid backbone. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other.[1][2]

The relationship between these stereoisomers is crucial for understanding their distinct properties. The terms erythro and threo are used to describe the relative configuration of the substituents at the two chiral centers.[1][3]

  • Erythro isomers: In the Fischer projection, identical or similar substituents are on the same side of the carbon chain. This corresponds to the (2R, 3S) and (2S, 3R) configurations.

  • Threo isomers: In the Fischer projection, identical or similar substituents are on opposite sides of the carbon chain. This corresponds to the (2R, 3R) and (2S, 3S) configurations.

The erythro and threo diastereomers have different physical properties, such as melting point, solubility, and spectroscopic characteristics, which forms the basis for their separation.[1] Each diastereomer exists as a pair of enantiomers, which have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions.

G

Synthesis: Bromination of trans-4-Chlorocinnamic Acid

The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to the double bond of trans-4-chlorocinnamic acid.[4][5][6] The stereochemical outcome of this reaction is dependent on the reaction mechanism. The addition of bromine to alkenes typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.[1][5]

Starting with trans-4-chlorocinnamic acid, anti-addition of bromine is expected to yield the racemic mixture of the erythro isomers, (2R, 3S) and (2S, 3R)-2,3-dibromo-3-(4-chlorophenyl)propanoic acid.[1]

G trans-4-Chlorocinnamic Acid trans-4-Chlorocinnamic Acid Bromonium Ion Intermediate Bromonium Ion Intermediate trans-4-Chlorocinnamic Acid->Bromonium Ion Intermediate + Br2 Erythro Racemate Erythro Racemate Bromonium Ion Intermediate->Erythro Racemate + Br- (anti-attack)

Experimental Protocol: Synthesis of erythro-2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

This protocol is adapted from the well-established procedure for the bromination of trans-cinnamic acid and should be optimized for the 4-chloro derivative.[5][6][7]

Materials:

  • trans-4-Chlorocinnamic acid

  • Glacial acetic acid

  • 1.0 M solution of bromine in glacial acetic acid

  • Cyclohexene (for quenching excess bromine)

  • Ice

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve trans-4-chlorocinnamic acid in glacial acetic acid.

  • Heat the mixture to approximately 50-60°C in a water bath.[7]

  • From the dropping funnel, add the 1.0 M bromine solution dropwise with constant stirring. The reddish-brown color of bromine should disappear as it reacts.

  • After the addition is complete, continue heating the mixture for an additional 15-30 minutes to ensure the reaction goes to completion.[1]

  • If the reaction mixture retains a reddish-brown color, add a few drops of cyclohexene to quench the excess bromine.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[6]

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from a mixed solvent system of ethanol and water.[7]

Safety Precautions: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Separation of Stereoisomers

The separation of the four stereoisomers involves a two-stage process: first, the separation of the diastereomeric erythro and threo pairs, followed by the resolution of the enantiomers within each pair.

Separation of Diastereomers

The erythro and threo diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography.[8] The difference in melting points between the diastereomers of the parent compound, 2,3-dibromo-3-phenylpropanoic acid, is significant, suggesting that fractional crystallization could be an effective separation method.[1]

Table 1: Physical Properties of 2,3-Dibromo-3-phenylpropanoic Acid Diastereomers

DiastereomerMelting Point (°C)
erythro202-204[9][10]
threo93.5-95[10]

Note: These values are for the non-chlorinated analog and serve as a reference. The melting points for the 4-chlorophenyl derivative may differ.

Chiral Resolution of Enantiomers

The resolution of the racemic erythro and threo mixtures into their constituent enantiomers requires the use of chiral techniques. Common methods include:

  • Formation of Diastereomeric Salts: Reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine like brucine or strychnine) forms diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the individual enantiomers of the acid.[8][11]

G Racemic Acid Racemic Acid Diastereomeric Salts Diastereomeric Salts Racemic Acid->Diastereomeric Salts + Chiral Base Chiral Base Chiral Base->Diastereomeric Salts Separated Salts Separated Salts Diastereomeric Salts->Separated Salts Fractional Crystallization Enantiomer 1 Enantiomer 1 Separated Salts->Enantiomer 1 Acidification Enantiomer 2 Enantiomer 2 Separated Salts->Enantiomer 2 Acidification

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[11][12] The choice of the chiral stationary phase and the mobile phase is critical for achieving good resolution.

Characterization of Stereoisomers

The unambiguous identification of each stereoisomer requires a combination of analytical techniques.

Melting Point

As indicated in Table 1, the melting points of the diastereomers are expected to be significantly different. This can be used as a primary method for distinguishing between the erythro and threo forms.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for distinguishing between diastereomers. The coupling constants (J-values) between the protons on C2 and C3 are typically different for the erythro and threo isomers due to their different dihedral angles. For the related 2,3-dibromo-3-phenylpropanoic acid, distinct NMR spectra have been reported for the erythro isomer.[13][14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the carboxylic acid and other functional groups. While it may not be able to distinguish between stereoisomers on its own, it is a useful tool for confirming the identity of the synthesized compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.[16] By obtaining a suitable crystal of a single enantiomer (often as a salt with a known chiral counter-ion), the three-dimensional arrangement of the atoms can be determined, unequivocally establishing its stereochemistry. While no crystal structure for the title compound is readily available, the crystal structure of a related compound, 2,3-dibromo-1,3-bis(4-chlorophenyl)propan-1-one, has been reported.[17]

Conclusion

The stereoisomers of this compound represent a rich area for stereochemical investigation. The synthesis via bromination of trans-4-chlorocinnamic acid provides a direct route to the erythro diastereomer. Subsequent separation of the diastereomers and chiral resolution of the enantiomers can be achieved through classical and modern techniques. The careful application of spectroscopic and crystallographic methods is essential for the unambiguous characterization of each stereoisomer. A thorough understanding and control of the stereochemistry of this molecule are paramount for its potential applications in fields such as medicinal chemistry and materials science.

References

A Technical Guide to 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid, a halogenated arylpropanoic acid derivative. Targeted at researchers, medicinal chemists, and professionals in drug development, this document details the compound's chemical identity, a robust synthesis protocol, physicochemical properties, and its potential utility as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Core Compound Identification

  • IUPAC Name: this compound

  • CAS Number: 24653-99-4[1]

  • Molecular Formula: C₉H₇Br₂ClO₂

  • Molecular Weight: 342.41 g/mol [1]

This compound is characterized by a propanoic acid backbone with bromine atoms at the α and β positions (carbons 2 and 3) and a 4-chlorophenyl group attached to the β-carbon.[2] The presence of multiple halogen atoms (two bromine, one chlorine) and a carboxylic acid functional group makes it a highly reactive and versatile intermediate for organic synthesis.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is presented below. This data is critical for handling, reaction setup, and purification.

PropertyValue / DescriptionSource(s)
Physical State Light yellow solid[2]
Melting Point 187°C[3]
Boiling Point 357°C (Predicted)[3]
Density 1.981 g/cm³ (Predicted)[3]
Solubility Soluble in Chloroform, Methanol[3]
Storage Store at 2-8°C in a dry, well-ventilated place[3]

Spectroscopic Analysis (Predicted): While specific experimental spectra for this exact compound are not readily available in public literature, the expected spectroscopic features can be reliably predicted based on its structural analogue, 2,3-dibromo-3-phenylpropanoic acid, and the principles of NMR and IR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two diastereotopic protons on the propanoic acid backbone, likely appearing as doublets in the 4.5-5.5 ppm region due to coupling with each other. The aromatic protons of the 4-chlorophenyl group would appear as two distinct doublets in the 7.3-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton would be a broad singlet, typically downfield (>10 ppm), depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would show signals for the carboxylic acid carbonyl (~170 ppm), the two bromine-bearing carbons (methine groups, ~40-60 ppm), and the four distinct signals of the 4-chlorophenyl ring (~128-140 ppm).

  • IR Spectroscopy: Key infrared absorption bands would include a broad peak from O-H stretching of the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (1700-1725 cm⁻¹), C-Br stretches (500-600 cm⁻¹), and bands corresponding to the C-Cl stretch and C=C stretching of the aromatic ring.[4]

Synthesis Protocol: Electrophilic Bromination of 4-Chlorocinnamic Acid

The most direct and established method for synthesizing this compound is via the electrophilic addition of molecular bromine across the alkene double bond of a suitable precursor, 4-chlorocinnamic acid. This reaction is a classic example of alkene halogenation and proceeds via a cyclic bromonium ion intermediate, leading to an anti-addition of the two bromine atoms.[5]

Causality of Experimental Choices
  • Precursor: 4-Chlorocinnamic acid is selected as the starting material as it already contains the required carbon skeleton and the 4-chlorophenyl moiety. The synthesis of this precursor from 4-chlorobenzaldehyde is a well-documented procedure.[6]

  • Solvent: Dichloromethane (CH₂Cl₂) is an ideal solvent. It is relatively inert to bromine, readily dissolves the cinnamic acid precursor, but has lower solubility for the dibrominated product, which often precipitates out of the solution upon formation, simplifying isolation.[4]

  • Reaction Control: The reaction is performed at a controlled temperature (gentle reflux) to ensure a sufficient reaction rate without promoting side reactions. The slow, dropwise addition of bromine is crucial to prevent a buildup of excess bromine and to control the exotherm of the reaction.[5]

  • Quenching: A small amount of cyclohexene is added at the end to react with any unreacted bromine, which is visually indicated by the disappearance of the reddish-brown color. 1,2-dibromocyclohexane, the product of this quenching step, is soluble in the solvent and does not co-precipitate with the desired product.[4]

Step-by-Step Methodology

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Dichloromethane is toxic and bromine is highly corrosive and toxic.[5] Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g of trans-4-chlorocinnamic acid in 35 mL of dichloromethane.

  • Bromine Addition: Prepare a 10% (v/v) solution of bromine in dichloromethane. Slowly add this solution dropwise to the stirring cinnamic acid solution. Attach a reflux condenser.

  • Reflux: Gently heat the reaction mixture to a gentle reflux (approx. 45-50°C) using a water bath for 30-45 minutes.[5] The red-brown color of bromine should fade as it is consumed. If the color disappears completely, add more bromine solution dropwise until a faint orange color persists.

  • Precipitation & Cooling: As the reaction proceeds, the this compound product will begin to precipitate.[4] After the reflux period, cool the flask to room temperature, then place it in an ice-water bath for 15 minutes to maximize crystallization.[5]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter paper three times with 10 mL portions of cold dichloromethane to remove any unreacted starting material or soluble impurities.[5]

  • Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass to dry completely. A final yield and melting point should be recorded. For higher purity, recrystallization from an ethanol/water mixture can be performed.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve 4-Chlorocinnamic Acid in Dichloromethane Add_Br2 Slowly Add Bromine Solution Start->Add_Br2 Prep_Br2 Prepare 10% Bromine in Dichloromethane Prep_Br2->Add_Br2 Reflux Gentle Reflux (45-50°C, 30-45 min) Add_Br2->Reflux Precipitate Product Precipitates During Reaction Reflux->Precipitate Cool Cool in Ice Bath Precipitate->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Dichloromethane Filter->Wash Dry Dry Product Wash->Dry End Pure 2,3-Dibromo-3-(4-chlorophenyl) propanoic acid Dry->End

Caption: Workflow for the synthesis of this compound.

Relevance and Applications in Drug Development

Arylpropanoic acid derivatives are a cornerstone of medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[7] The incorporation of halogen atoms into drug candidates is a widely used strategy to modulate their pharmacological properties.[8]

Role as a Synthetic Intermediate

The primary value of this compound lies in its potential as a versatile synthetic intermediate.

  • Nucleophilic Substitution: The two bromine atoms are excellent leaving groups, allowing for sequential or double substitution reactions with various nucleophiles (e.g., amines, thiols, azides). This provides a pathway to a diverse library of derivatives.[2]

  • Elimination Reactions: Treatment with a base can induce elimination of HBr to form brominated cinnamic acid derivatives, which are themselves useful in cross-coupling reactions.

  • Carboxylic Acid Modifications: The carboxyl group can be converted into esters, amides, or reduced to an alcohol, further expanding the range of accessible molecular architectures.[2]

Strategic Value of Halogenation in Drug Design

The presence of chlorine and bromine atoms is not merely for reactivity; it is a key feature for drug design. Halogen atoms can:

  • Increase Lipophilicity: Enhancing the ability of a molecule to cross biological membranes.

  • Form Halogen Bonds: Acting as halogen bond donors to interact with biological targets like proteins, which can significantly improve binding affinity and selectivity.[8][9]

  • Metabolic Blocking: A strategically placed halogen can block sites of metabolic oxidation, increasing the drug's half-life.

Given these properties, this compound serves as a valuable starting point for synthesizing novel compounds for screening in various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-bacterial research.[7][10]

Application in Proteomics

While some suppliers list this compound as a biochemical for proteomics research, its specific, documented role in this field is not well-established in peer-reviewed literature.[1][2] Chemical proteomics often utilizes small molecule probes to study protein interactions and functions.[11] A molecule like this compound, with its reactive handles, could theoretically be developed into such a probe, but this application remains speculative without further research.

Safety and Handling

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • If irritation persists or if you feel unwell, seek medical advice.

References

Methodological & Application

Application Notes & Protocols: 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is a versatile synthetic intermediate, primarily derived from trans-4-chlorocinnamic acid. Its structure, featuring vicinal dibromides and a terminal carboxylic acid, offers a robust platform for constructing more complex molecular architectures.[1] This document provides a detailed guide to the synthesis of this precursor and its principal application in the preparation of (4-chlorophenyl)propiolic acid, a valuable building block in medicinal chemistry and materials science. The protocols herein are grounded in established chemical principles, emphasizing mechanistic understanding, operational safety, and reproducibility.

Introduction: The Synthetic Utility of a Dihalogenated Precursor

In the landscape of organic synthesis, precursors that contain multiple, differentially reactive functional groups are of paramount importance. This compound is one such molecule.[1] Its core utility stems from the two bromine atoms on adjacent carbons (a vicinal dibromide), which can be readily eliminated to form a carbon-carbon triple bond.[2][3][4] This transformation provides a reliable pathway from a simple alkene (in the form of a cinnamic acid derivative) to a highly functionalized alkyne.

The presence of the 4-chlorophenyl group provides a site for further modification via cross-coupling reactions, while the carboxylic acid moiety can undergo esterification, amidation, or reduction.[1] This application note will focus on the most direct and powerful application of this precursor: its conversion to an arylpropiolic acid. Arylpropiolic acids are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[5][6]

Synthesis of the Precursor: this compound

The most direct method for synthesizing the title compound is the electrophilic addition of molecular bromine across the double bond of trans-4-chlorocinnamic acid.

Reaction Scheme: (4-chlorocinnamic acid) + Br₂ → this compound

Mechanistic Insight: Electrophilic Addition of Bromine

The bromination of an alkene proceeds via a well-established mechanism involving an anti-addition pathway.[7]

  • Polarization & Electrophilic Attack: As a Br₂ molecule approaches the electron-rich π-bond of the alkene, the π-bond induces a dipole in the Br-Br bond. The alkene's π-electrons attack the partially positive bromine atom, displacing a bromide ion (Br⁻).

  • Bromonium Ion Formation: A cyclic bromonium ion intermediate is formed.[8] This three-membered ring prevents rotation around the carbon-carbon bond and shields one face of the molecule.

  • Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the opposite face (anti-attack), opening the ring to yield the vicinal dibromide.[8]

This stereospecific anti-addition is crucial for predicting the stereochemistry of the product.

Caption: Bromonium ion pathway for anti-addition of bromine.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the bromination of cinnamic acids.[9][10]

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
trans-4-Chlorocinnamic AcidC₉H₇ClO₂182.6010.0 g0.0548Starting material
Glacial Acetic AcidCH₃COOH60.0560 mL-Solvent
Bromine (Br₂)Br₂159.818.9 g (2.85 mL)0.0557Corrosive & Toxic
CyclohexeneC₆H₁₀82.14~1-2 mL-To quench excess Br₂
Ice-cold WaterH₂O18.02100 mL-For precipitation

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of trans-4-chlorocinnamic acid in 60 mL of glacial acetic acid. Gentle warming in a water bath (~50 °C) may be required. Perform this in a fume hood.

  • Bromine Addition: Cool the solution to room temperature. Slowly add 2.85 mL of liquid bromine dropwise using a glass pipette or addition funnel while swirling the flask.[7] The deep red-brown color of bromine should be observed.

    • Causality: The slow, portion-wise addition controls the exothermic reaction and prevents the buildup of unreacted bromine. The color fading indicates the consumption of bromine.[7]

  • Reaction: After the addition is complete, the mixture will have a persistent orange/yellow color. Stir the reaction mixture at room temperature for 30-60 minutes. If the color fades completely, add a few more drops of bromine until a light yellow color persists.

  • Quenching: If a strong bromine color remains, add cyclohexene dropwise until the solution is colorless or pale yellow. This removes excess toxic bromine.

  • Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water in a beaker with vigorous stirring. A white precipitate of the product will form immediately.

  • Isolation & Purification: Cool the suspension in an ice bath for 15 minutes to ensure complete crystallization.[7] Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (2 x 25 mL) to remove residual acetic acid.

  • Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry in a desiccator or a vacuum oven at low heat (~40-50 °C). The expected yield is typically high (>90%).

Application: Synthesis of (4-chlorophenyl)propiolic acid

The primary synthetic value of this compound is as a precursor to the corresponding alkyne via a double dehydrobromination reaction.[5][9] This elimination is achieved using a strong base.

Reaction Scheme: this compound + 3 KOH → Potassium (4-chlorophenyl)propiolate → (4-chlorophenyl)propiolic acid (after acidification)

Mechanistic Insight: Double E2 Elimination

The conversion of a vicinal dibromide to an alkyne occurs through two successive E2 (elimination, bimolecular) reactions.[3][11]

  • First Elimination: A strong base (hydroxide ion) abstracts a proton from the carbon alpha to the carboxylic acid. Simultaneously, the bromide on the beta-carbon is eliminated, forming a vinyl bromide intermediate.

  • Second Elimination: A second equivalent of base abstracts the vinylic proton, and the remaining bromide is eliminated to form the carbon-carbon triple bond.

  • Acid-Base Reaction: A third equivalent of base is required to deprotonate the newly formed carboxylic acid, which is more acidic than the protons being removed in the elimination steps.

The use of alcoholic potassium hydroxide at elevated temperatures provides the necessary conditions for these E2 reactions to proceed efficiently.[9]

Experimental Protocol: Dehydrobromination

This protocol is a modification of the general procedure for preparing phenylpropiolic acid from its dibromo-precursor.[9][12]

Table 2: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
This compoundC₉H₇Br₂ClO₂342.4110.0 g0.0292Starting material
Potassium Hydroxide (KOH)KOH56.116.6 g0.1176Strong base (>3 eq.)
Ethanol (95%)C₂H₅OH46.07100 mL-Solvent
Hydrochloric Acid (conc.)HCl36.46As needed-For acidification
WaterH₂O18.02200 mL-For workup

Procedure:

  • Base Solution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 6.6 g of potassium hydroxide in 100 mL of 95% ethanol. Gentle heating may be necessary.

  • Reaction: Add 10.0 g of this compound to the alcoholic KOH solution. Heat the mixture to reflux using a heating mantle. The reaction is typically complete within 2-3 hours.

    • Causality: Refluxing provides the activation energy for the two E2 elimination reactions.[11] Using a significant excess of base ensures the reaction goes to completion.[9]

  • Solvent Removal: After the reflux period, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Workup: Dissolve the remaining residue in 200 mL of water. If the solution is cloudy, filter it to remove any insoluble impurities. Transfer the aqueous solution to a beaker and cool it in an ice bath.

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid to the cold solution until it is strongly acidic (pH ~1-2, check with litmus or pH paper). A precipitate of (4-chlorophenyl)propiolic acid will form.

    • Causality: The product exists as its potassium salt in the basic solution. Acidification protonates the carboxylate to yield the neutral, water-insoluble carboxylic acid, causing it to precipitate.[9]

  • Isolation: Allow the suspension to stand in the ice bath for 20 minutes. Collect the product by vacuum filtration, wash the filter cake with a small amount of cold water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent like carbon tetrachloride or an ethanol/water mixture.[9]

Synthetic Workflow Summary

The overall transformation from a readily available cinnamic acid derivative to a valuable arylpropiolic acid building block is a robust two-step sequence.

Caption: Two-step synthesis of an alkyne from an alkene.

Safety and Handling

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle liquid bromine in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), safety goggles, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle in a fume hood.

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. The dissolution in ethanol is exothermic.

  • General Precautions: All operations should be performed in a well-ventilated fume hood. Standard laboratory PPE (safety glasses, lab coat, gloves) is required at all times.

References

The Versatile Scaffold: Application of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Propanoic Acid Derivative

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. Arylpropanoic acids and their derivatives have long been a cornerstone of drug discovery, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] Beyond this well-established class, the strategic introduction of halogen atoms onto the arylpropanoic acid scaffold offers a powerful tool to modulate physicochemical properties and biological activity. 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid emerges as a particularly intriguing, yet underexplored, starting material. Its trifunctional nature—a carboxylic acid, a vicinal dibromide, and a chlorinated phenyl ring—presents a wealth of opportunities for synthetic diversification, rendering it a valuable building block for the generation of compound libraries aimed at a spectrum of biological targets.

This comprehensive guide delves into the medicinal chemistry applications of this compound. We will explore its synthesis, its utility as a versatile intermediate for the preparation of key synthons, and its potential as a scaffold for the development of novel therapeutic agents. The protocols and application notes provided herein are designed for researchers, scientists, and drug development professionals, offering both practical methodologies and a conceptual framework for harnessing the synthetic potential of this unique molecule.

Core Attributes and Synthetic Utility

This compound is a multifaceted organic compound whose reactivity is primarily dictated by its vicinal bromine atoms and the carboxylic acid moiety.[3] These functional groups serve as handles for a variety of chemical transformations, allowing for the strategic construction of more complex molecular architectures.

Key Reactive Sites and Potential Transformations:

  • Vicinal Dibromides: The two bromine atoms are susceptible to nucleophilic substitution and elimination reactions. This allows for the introduction of a wide range of functional groups or the formation of unsaturated systems.

  • Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, or reduced to an alcohol, providing further avenues for derivatization and the exploration of structure-activity relationships (SAR).

  • Aromatic Ring: The 4-chlorophenyl group can participate in various cross-coupling reactions, although this is generally less facile than reactions involving the more labile bromine atoms on the propanoic chain.

The inherent reactivity of this molecule makes it a prime candidate for the synthesis of novel heterocyclic compounds and other scaffolds of medicinal interest.

Detailed Application Notes and Protocols

Part 1: Synthesis of this compound

The most direct and efficient synthesis of this compound involves the bromination of trans-4-chlorocinnamic acid. This electrophilic addition of bromine across the double bond proceeds readily and provides the target compound in good yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • trans-4-Chlorocinnamic acid

  • Bromine

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a well-ventilated fume hood, dissolve 10.0 g of trans-4-chlorocinnamic acid in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Gently warm the mixture to achieve complete dissolution.

  • Cool the solution to room temperature.

  • Slowly add a solution of 8.7 g (2.8 mL) of bromine in 10 mL of glacial acetic acid dropwise to the stirred solution of 4-chlorocinnamic acid. The addition should be performed in the dark or in a flask wrapped in aluminum foil to prevent light-induced side reactions.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, or until the reddish-brown color of the bromine has dissipated.

  • Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

  • A white to off-white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold deionized water to remove any residual acetic acid and salts.

  • Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain the purified product.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Expected Yield: 80-90% Melting Point: Characterization is necessary as the melting point is not widely reported. For the analogous 2,3-dibromo-3-phenylpropanoic acid, melting points of 95 °C and 204 °C have been reported for the two pairs of enantiomers.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic addition of bromine.

  • Exclusion of Light: Prevents the formation of bromine radicals, which could lead to unwanted side reactions.

  • Recrystallization: A crucial step to purify the product from any unreacted starting material or byproducts. The choice of an ethanol/water mixture allows for good solubility at high temperatures and poor solubility at low temperatures, leading to efficient crystallization.

Part 2: Application as a Precursor to β-Bromo-4-chlorostyrene

A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of β-bromo-4-chlorostyrene. This transformation is achieved through a dehydrobromination and decarboxylation reaction sequence. β-Bromostyrenes are valuable synthetic intermediates that can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules with potential biological activity.

Experimental Protocol: Synthesis of β-Bromo-4-chlorostyrene

Materials:

  • This compound

  • Sodium azide (Caution: Highly toxic and potentially explosive)

  • N,N-Dimethylformamide (DMF), dry

  • Diethyl ether

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the use of sodium azide and the evolution of nitrogen gas.

  • In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of dry N,N-dimethylformamide.

  • To this solution, carefully add 2.8 g of sodium azide in small portions with stirring.

  • Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 150 mL of diethyl ether and 150 mL of water.

  • Separate the organic layer and wash it with three 50 mL portions of water to remove DMF and any unreacted sodium azide.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the residual liquid by vacuum distillation to obtain β-bromo-4-chlorostyrene.

Causality Behind Experimental Choices:

  • Sodium Azide: Acts as a base to effect the dehydrobromination and also facilitates the decarboxylation.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is suitable for this type of reaction, dissolving the reactants and facilitating the ionic mechanism.

  • Aqueous Workup: Necessary to remove the water-soluble byproducts and the DMF solvent.

  • Vacuum Distillation: The most effective method for purifying the liquid product.

Visualization of the Synthetic Pathway

Synthesis_Pathway 4-Chlorocinnamic Acid 4-Chlorocinnamic Acid This compound This compound 4-Chlorocinnamic Acid->this compound Br2, Acetic Acid β-Bromo-4-chlorostyrene β-Bromo-4-chlorostyrene This compound->β-Bromo-4-chlorostyrene NaN3, DMF Medicinally Relevant Scaffolds Medicinally Relevant Scaffolds β-Bromo-4-chlorostyrene->Medicinally Relevant Scaffolds Cross-Coupling Reactions

Caption: Synthetic utility of the title compound.

Potential Applications in Drug Discovery

While direct biological activity data for this compound is not extensively reported in the literature, its structural motifs and chemical reactivity suggest several promising avenues for its application in medicinal chemistry.

1. Scaffold for Anticancer Agents:

Numerous studies have demonstrated the antiproliferative activity of various propanoic acid derivatives against a range of cancer cell lines.[4][5][6] The this compound scaffold can be elaborated to generate libraries of compounds for screening as potential anticancer agents. For instance, the bromine atoms can be displaced by nitrogen or sulfur-containing nucleophiles to introduce heterocyclic moieties known to exhibit cytotoxic effects.

2. Development of Enzyme Inhibitors:

The carboxylic acid functionality is a common feature in many enzyme inhibitors, as it can mimic the substrate and interact with active site residues. The 2,3-dibromo-3-arylpropanoic acid core can be derivatized to target a variety of enzymes. For example, derivatives of 3-bromo-3-phenylpropanoic acid have been utilized in the synthesis of vasopeptidase inhibitors.

3. Synthesis of Novel Heterocyclic Compounds:

The vicinal dibromides in the title compound can serve as a linchpin for the construction of various heterocyclic ring systems through reactions with dinucleophiles.[1] Heterocycles are a privileged scaffold in medicinal chemistry, and this approach provides a route to novel chemical entities with the potential for diverse pharmacological activities.

Visualization of Potential Derivatization

Derivatization cluster_0 Starting Material cluster_1 Potential Derivatives This compound This compound Ester Derivatives Ester Derivatives This compound->Ester Derivatives R-OH, H+ Amide Derivatives Amide Derivatives This compound->Amide Derivatives R2NH, Coupling Agent Unsaturated Derivatives Unsaturated Derivatives This compound->Unsaturated Derivatives Base Heterocyclic Adducts Heterocyclic Adducts This compound->Heterocyclic Adducts Dinucleophile

Caption: Potential derivatization pathways.

Quantitative Data Summary

While specific quantitative biological data for derivatives of this compound is sparse, the following table summarizes key physicochemical properties of the parent compound.

PropertyValueSource
Molecular FormulaC₉H₇Br₂ClO₂[3]
Molecular Weight342.41 g/mol [3]
AppearanceLight yellow solid[3]

Conclusion and Future Perspectives

This compound represents a synthetically versatile and commercially available starting material with significant, yet largely untapped, potential in medicinal chemistry. Its rich functionality provides a platform for the generation of diverse molecular scaffolds. While direct applications as a therapeutic agent are yet to be established, its role as a key intermediate in the synthesis of other valuable compounds, such as β-bromo-4-chlorostyrene, is a clear demonstration of its utility.

Future research efforts should focus on the systematic exploration of the chemical space accessible from this starting material. The synthesis and biological evaluation of libraries of derivatives, targeting a range of disease areas from oncology to infectious diseases, is a promising strategy. As our understanding of the structure-activity relationships of halogenated compounds continues to grow, the importance of building blocks like this compound in the drug discovery pipeline is set to increase.

References

A Robust, Stability-Indicating RP-HPLC Method for the Quantification of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid by High-Performance Liquid Chromatography

Abstract

This application note details a highly specific, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a versatile synthetic intermediate in the development of pharmaceuticals and other advanced materials.[1] The described method employs a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to be stability-indicating and is suitable for quality control, purity assessment, and stability testing in research and drug development settings. All validation parameters are defined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Scientific Rationale and Methodological Causality

The molecular structure of this compound—featuring a hydrophobic chlorophenyl ring and a polar carboxylic acid group—necessitates a strategic approach to chromatographic separation.

  • Choice of Reverse-Phase Chromatography: Reverse-phase HPLC is the modality of choice due to the compound's significant non-polar character, which allows for strong hydrophobic interactions with a C18 stationary phase. This ensures adequate retention and facilitates separation from more polar impurities.

  • Suppression of Carboxylic Acid Ionization: The key to achieving sharp, symmetrical peaks for an acidic analyte is to control its ionization state. The carboxylic acid moiety on the propanoic acid backbone must be fully protonated (non-ionized) to prevent peak tailing. By acidifying the aqueous portion of the mobile phase to a pH well below the analyte's pKa (typically < 3.0), we ensure a single, neutral species interacts with the stationary phase, leading to excellent peak shape and reproducible retention times.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected for its robust hydrophobic retention mechanism, which is ideal for aromatic compounds. The high carbon load and end-capping of modern C18 columns minimize undesirable interactions with residual silanols, further enhancing peak symmetry.

  • Detector Selection and Wavelength: The presence of the 4-chlorophenyl chromophore provides strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor the peak across a range of wavelengths, enabling assessment of peak purity and specificity. A primary monitoring wavelength of 225 nm is chosen to maximize sensitivity, a region where substituted benzene rings typically exhibit strong absorbance.[4][5]

Analytical Workflow Overview

The following diagram outlines the complete analytical process from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Weigh & Dissolve Standard system_suit System Suitability Check (SST) prep_std->system_suit prep_sample Weigh & Dissolve Sample injection Inject Sample into HPLC System prep_sample->injection prep_mobile Prepare Mobile Phase (Filter & Degas) prep_mobile->system_suit system_suit->injection If SST Passes separation Isocratic Separation on C18 Column injection->separation detection UV/PDA Detection at 225 nm separation->detection integration Peak Integration & Chromatogram Generation detection->integration quant Quantification vs. External Standard integration->quant report Final Report (Assay, Purity) quant->report

Caption: High-level workflow for the HPLC analysis of the target compound.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): Empower 3, Chromeleon 7, or equivalent.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Orthophosphoric Acid (85%, ACS Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas. The final pH should be approximately 2.5-3.0.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample into a volumetric flask to achieve a final nominal concentration of 100 µg/mL after dissolving and diluting to volume with the diluent.

Chromatographic Conditions

All quantitative data should be summarized in a clear, tabular format.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV
Detection Wavelength 225 nm
Run Time 10 minutes

System Suitability and Method Validation

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system must be equilibrated and its performance verified. This is accomplished by injecting the Working Standard Solution (100 µg/mL) five times. The results must conform to the criteria established by pharmacopeial guidelines such as USP <621>.[6][7][8]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0% for 5 replicatesDemonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0% for 5 replicatesConfirms the stability and precision of the pumping system.
Method Validation Protocol

The method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) framework.[2][9] This ensures the trustworthiness of the results.

Validation_Pyramid main ICH Q2(R1) Validated HPLC Method spec Specificity (Discrimination from other compounds) main->spec lin Linearity & Range (Proportionality of response) main->lin acc Accuracy (Closeness to true value) main->acc prec Precision (Scatter of results) main->prec quant LOD / LOQ (Method Sensitivity) main->quant robust Robustness (Reliability under minor changes) main->robust forced_deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) spec->forced_deg rep Repeatability (Intra-assay) prec->rep inter Intermediate Precision (Inter-assay, different day/analyst) prec->inter

Caption: Logical structure of method validation based on ICH Q2(R1) guidelines.

Summary of Validation Results (Hypothetical Data)

The following table presents a summary of expected results from a full method validation study.

Validation ParameterTest ProcedureAcceptance CriteriaHypothetical Result
Specificity Forced degradation (acid, base, oxidative, thermal, photolytic)No co-elution with the main peak. Peak purity index > 0.999.Pass. All degradation products were resolved from the main peak.
Linearity Five concentrations from 1 µg/mL to 150 µg/mL.Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Range Verified by linearity, accuracy, and precision data.5 µg/mL to 150 µg/mL5 µg/mL to 150 µg/mL
Accuracy Spike recovery at 80%, 100%, and 120% of the nominal concentration.Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) Six replicate preparations at 100% concentration.% RSD ≤ 1.0%0.45%
Precision (Intermediate) Analysis on a different day with a different analyst.% RSD ≤ 2.0%0.88%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.-5 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.-1.5 µg/mL
Robustness Deliberate small changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%).System suitability parameters remain within limits.Pass. No significant impact on results or SST.

Conclusion

The RP-HPLC method described provides a reliable and robust tool for the quantitative determination of this compound. The simple isocratic mobile phase, short run time, and adherence to established validation protocols make it highly suitable for routine use in quality control laboratories. The demonstrated specificity, including its ability to resolve the analyte from forced degradation products, confirms its status as a stability-indicating method.

References

Application Notes and Protocols: In Vitro Evaluation of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Halogenated organic compounds, particularly those with arylpropanoic acid scaffolds, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory effects.[1][2][3][4] 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is a synthetic halogenated arylpropanoic acid. Its structural features, including the presence of bromine and chlorine substituents, suggest the potential for unique molecular interactions that could translate into significant biological activity.[1] This document provides a comprehensive guide for the in vitro evaluation of this compound, focusing on assays to determine its cytotoxic and pro-apoptotic potential against cancer cell lines.

The protocols herein are designed to provide a robust framework for researchers in drug development and cancer biology to assess the compound's efficacy and elucidate its mechanism of action. We will proceed with a logical workflow, beginning with a broad assessment of cytotoxicity and progressively narrowing our focus to specific cellular pathways involved in programmed cell death.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a systematic approach to characterizing the in vitro anti-cancer activity of this compound. This workflow ensures a comprehensive evaluation, from initial cytotoxicity screening to mechanistic insights into the mode of cell death.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_validation Phase 2: Confirmation of Cytotoxicity cluster_mechanistic Phase 3: Mechanistic Investigation (Apoptosis) A Prepare Stock Solution of This compound C Perform Cell Viability Assay (e.g., MTT or SRB Assay) A->C B Select Cancer Cell Line(s) (e.g., MCF-7, A549, HeLa) B->C D Determine IC50 Value C->D E Lactate Dehydrogenase (LDH) Assay D->E G Mitochondrial Membrane Potential Assay (JC-1 Assay) D->G I Caspase-3/7 Activity Assay D->I F Confirm Cell Membrane Damage E->F H Assess Mitochondrial Integrity G->H J Quantify Executioner Caspase Activity I->J

Figure 1: General workflow for in vitro cytotoxicity testing of a novel compound.

Part 1: Assessment of Cytotoxicity

A critical first step in evaluating a novel compound is to determine its cytotoxic potential.[5][6] This is typically achieved by measuring the concentration-dependent effect of the compound on the viability and proliferation of cancer cells.[5]

Cell Viability Assay (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[7][8] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control (a known cytotoxic agent).[5]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

The IC50 value is a key metric for comparing the potency of a compound across different cell lines.[5][7]

Cell LineCancer TypeIncubation TimeHypothetical IC50 (µM)
MCF-7Breast Cancer48 hours12.5
A549Lung Cancer48 hours28.2
HeLaCervical Cancer48 hours19.8
Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[9][10] It serves as an indicator of cell membrane integrity.

Protocol: LDH Assay

  • Cell Culture and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add 50 µL of the collected supernatant to 50 µL of the LDH reaction mixture (containing NAD+, lactate, and a tetrazolium salt).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Part 2: Mechanistic Investigation of Cell Death

Once the cytotoxic potential of this compound is established, the next step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[11][12]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[13][14] The JC-1 assay is a fluorescent method used to assess mitochondrial health.[13][14][15] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[15]

Protocol: JC-1 Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with the test compound as described for the MTT assay. Include a positive control for mitochondrial depolarization, such as CCCP.[14]

  • JC-1 Staining: After treatment, remove the medium and add 100 µL of JC-1 staining solution (prepared in pre-warmed culture medium) to each well. Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.[13][15]

  • Washing: Remove the staining solution and wash the cells with an assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Measure red fluorescence at Ex/Em = 540/590 nm and green fluorescence at Ex/Em = 485/535 nm.[13]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis.[16] Caspases-3 and -7 are key executioner caspases that, when activated, cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[16]

apoptosis_pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC ΔΨm Loss Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of Cellular Substrates

Figure 2: Proposed intrinsic apoptosis pathway induced by the test compound.

Protocol: Caspase-Glo® 3/7 Assay

This is a luminescent assay that measures caspase-3 and -7 activities.[17][18] The assay provides a proluminescent substrate that is cleaved by active caspases to release aminoluciferin, which in turn generates a luminescent signal in the presence of luciferase.[17]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[18]

  • Reagent Addition: After the treatment period, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: An increase in luminescence compared to the control indicates an increase in caspase-3/7 activity.

Conclusion

The in vitro assays detailed in these application notes provide a comprehensive framework for the initial characterization of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity and delving into the underlying apoptotic mechanisms, researchers can gain valuable insights into the compound's therapeutic potential and guide further preclinical development.

References

Application Notes and Protocols: Strategic Derivatization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of key derivatization strategies for 2,3-dibromo-3-(4-chlorophenyl)propanoic acid, a versatile building block in medicinal chemistry and materials science. We present detailed, field-proven protocols for esterification, amidation, and cyclization reactions, enabling researchers to access a diverse range of functionalized molecules. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for further molecular exploration.

Introduction: The Synthetic Potential of a Vicinal Dibromo Acid

This compound is a halogenated carboxylic acid featuring a propanoic acid backbone with two bromine atoms at the 2 and 3 positions and a 4-chlorophenyl group at the 3-position.[1] This unique arrangement of functional groups—a carboxylic acid and vicinal dibromides—renders it a highly versatile intermediate for organic synthesis.[1] The carboxylic acid moiety serves as a handle for forming esters and amides, while the reactive bromine atoms can act as leaving groups in nucleophilic substitution and elimination reactions.[1] These transformations are pivotal for generating libraries of compounds with diverse biological activities and material properties. Notably, derivatives of this scaffold, such as pyrazoles, are of significant interest in drug discovery due to their promising antidepressant and anticancer activities.

This guide will detail the synthesis of the parent compound and explore three primary derivatization pathways: esterification, amidation, and a synthetically valuable dehydrobromination-cyclization sequence to form a pyrazole derivative.

Synthesis of the Starting Material: this compound

The most direct route to this compound is through the bromination of trans-4-chlorocinnamic acid. The electron-withdrawing nature of the phenyl ring and the carboxylic acid group deactivates the double bond, but the reaction proceeds efficiently with elemental bromine.

Protocol 2.1: Bromination of trans-4-Chlorocinnamic Acid

Materials:

  • trans-4-Chlorocinnamic acid

  • Bromine

  • Glacial acetic acid

  • Anhydrous sodium thiosulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-chlorocinnamic acid (1.0 eq) in glacial acetic acid (approximately 5 mL per gram of starting material).

  • Cool the stirred solution in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.1 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the cooled cinnamic acid solution over 30 minutes. The characteristic brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the brown color of excess bromine is no longer visible.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, a light yellow solid, can be purified by recrystallization from a mixture of dichloromethane and hexanes to yield this compound.[1]

Expected Yield: 85-95%

Characterization (Expected):

  • Appearance: Light yellow solid.[1]

  • Molecular Formula: C₉H₇Br₂ClO₂

  • Molecular Weight: 342.41 g/mol [1]

Derivatization Pathways and Protocols

The strategic location of the functional groups in this compound allows for a variety of subsequent transformations. The following sections detail protocols for key derivatization reactions.

Esterification: Synthesis of Methyl 2,3-Dibromo-3-(4-chlorophenyl)propanoate

Esterification of the carboxylic acid is a fundamental derivatization that can be achieved under standard Fischer-Speier conditions using an alcohol in the presence of a strong acid catalyst. This modification is often employed to enhance solubility or to protect the carboxylic acid during subsequent reactions.

Protocol 3.1.1: Acid-Catalyzed Esterification

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude methyl ester.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: >90%

Characterization of a Structurally Similar Compound (Ethyl 2,3-dibromo-3-phenylpropanoate):

  • ¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (multiplet), and the two diastereotopic protons on the propanoate backbone.[2][3]

  • IR (KBr): Characteristic C=O stretching frequency for the ester carbonyl group (around 1740 cm⁻¹).[2]

  • MS (GC-MS): Molecular ion peak and characteristic fragmentation pattern.[2]

Table 1: Comparison of Esterification Conditions

ParameterFischer-Speier EsterificationDCC/DMAP Coupling
Alcohol Typically used in excess as solventStoichiometric amounts
Catalyst/Reagent Strong acid (e.g., H₂SO₄)Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
Temperature RefluxRoom temperature
Byproducts WaterDicyclohexylurea (DCU)
Advantages Simple, inexpensive reagentsMild conditions, suitable for sensitive substrates
Disadvantages Harsh acidic conditionsDCU removal can be challenging
Amidation: Synthesis of 2,3-Dibromo-3-(4-chlorophenyl)propanamide

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to facilitate the reaction with an amine.

Protocol 3.2.1: EDC/HOBt Mediated Amidation

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-3.0 eq) to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 60-85%

Causality in Reagent Choice:

  • EDC·HCl: A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt: Acts as a coupling additive that suppresses side reactions, such as the formation of N-acylurea, and reduces racemization in chiral substrates by forming an active ester intermediate.

  • DIPEA/TEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.

Diagram 1: Amidation Reaction Workflow

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid Dibromo Acid Cooling Cool to 0°C Acid->Cooling Amine Amine Amine->Cooling HOBt HOBt HOBt->Cooling Solvent Anhydrous DCM/DMF Solvent->Cooling Base DIPEA/TEA Base->Cooling EDC_add Add EDC·HCl Cooling->EDC_add 1. Stir Stir at RT (12-24h) EDC_add->Stir 2. Dilute Dilute with EtOAc/DCM Stir->Dilute 3. Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Purify->Product

Caption: Workflow for EDC/HOBt mediated amidation.

Dehydrobromination and Cyclization: Synthesis of 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid

The vicinal dibromide functionality allows for a double dehydrobromination to form an alkyne intermediate. In the presence of hydrazine, this intermediate can undergo a cyclization reaction to form a pyrazole ring, a privileged scaffold in medicinal chemistry.

Protocol 3.3.1: One-Pot Dehydrobromination and Pyrazole Formation

Materials:

  • This compound

  • Hydrazine hydrate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or another suitable alcohol

  • Water

  • Concentrated HCl

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of NaOH or KOH (at least 3.0 eq) in water.

  • Heat the mixture to reflux for 2-4 hours to effect the double dehydrobromination.

  • Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 eq).

  • Heat the mixture to reflux for an additional 4-6 hours. Monitor the formation of the pyrazole by TLC.

  • After completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • The precipitated product, 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.[4]

  • The product can be recrystallized from a suitable solvent like ethanol/water if necessary.

Expected Yield: 50-70%

Characterization of 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid:

  • Appearance: Off-white solid.[4]

  • Molecular Formula: C₁₀H₇ClN₂O₂[4]

  • CAS Number: 54006-63-2[4]

Diagram 2: Proposed Mechanism for Pyrazole Formation

Pyrazole_Mechanism start This compound intermediate1 Vinyl Bromide Intermediate start->intermediate1 -HBr (Base) intermediate2 Alkyne Intermediate (4-Chlorophenyl)propiolic Acid intermediate1->intermediate2 -HBr (Base) intermediate3 Hydrazone Intermediate intermediate2->intermediate3 + Hydrazine product 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid intermediate3->product Intramolecular Cyclization

Caption: Proposed reaction pathway for pyrazole synthesis.

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood and have a sodium thiosulfate solution ready for quenching any spills.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

  • EDC·HCl is a sensitizer. Avoid inhalation and skin contact.

Conclusion

This application note provides detailed and reliable protocols for the derivatization of this compound into valuable esters, amides, and pyrazole derivatives. By explaining the rationale behind the chosen synthetic strategies and providing step-by-step guidance, we aim to empower researchers to efficiently utilize this versatile building block in their synthetic endeavors, accelerating discovery in drug development and materials science.

References

Application Notes and Protocols for Reactions with 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is a versatile synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its rich chemical reactivity, stemming from the presence of two labile bromine atoms, a carboxylic acid functional group, and a chlorinated phenyl ring, allows for a variety of chemical transformations. This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound, including its synthesis, dehydrobromination, and further functionalization through cross-coupling and nucleophilic substitution reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to ensure experimental success and reproducibility.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and for designing effective reaction protocols.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular FormulaC₉H₇Br₂ClO₂[1]
Molecular Weight342.41 g/mol [1]
AppearanceLight yellow solid[1]
Melting Point~187 °C[2]
Boiling Point~357 °C[2]
Density~1.981 g/cm³[2]
SolubilitySoluble in chloroform and methanol[2]

Safety Precautions:

This compound and its parent compound, 2,3-dibromo-3-phenylpropionic acid, are classified as irritants.[3][4] All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, rinse the affected area thoroughly with water.[3][4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the electrophilic addition of bromine to trans-4-chlorocinnamic acid. The reaction proceeds via a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.

Synthesis cluster_0 Synthesis of this compound 4-chlorocinnamic_acid 4-Chlorocinnamic Acid Reaction Stirring at room temperature 4-chlorocinnamic_acid->Reaction Br2 Br₂ Br2->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Product This compound Reaction->Product

Diagram 1: Synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • trans-4-Chlorocinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve 8.0 mmol of trans-4-chlorocinnamic acid in 4.0 mL of glacial acetic acid.[5]

  • Add 8.0 mmol of pyridinium tribromide to the flask.[5]

  • Place a magnetic stir bar in the flask and set up the apparatus for reflux in a fume hood.[5]

  • Heat the reaction mixture to a gentle reflux using a hot water bath and stir for 60-90 minutes.[5]

  • After the reflux period, cool the reaction mixture to room temperature.[5]

  • Add 15 mL of deionized water to the flask and cool it further in an ice bath to facilitate precipitation.[5]

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.[5]

  • Wash the crystals with a small amount of cold deionized water.[5]

  • Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain pure this compound.[5]

  • Dry the purified crystals and determine the yield and melting point.

Characterization: The structure of the synthesized product should be confirmed by spectroscopic methods. While specific data for the 4-chloro derivative is not readily available in public databases, the spectra of the parent compound, 2,3-dibromo-3-phenylpropanoic acid, can be used as a reference.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, as well as the two diastereotopic protons on the propanoic acid backbone.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the two bromine-bearing carbons, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption for the carboxylic acid O-H stretch, a strong absorption for the C=O stretch, and absorptions corresponding to the C-Br and C-Cl bonds.

Key Reactions and Protocols

Dehydrobromination to Cinnamic Acid Derivatives

The elimination of two molecules of hydrogen bromide from this compound using a strong base is a facile method to synthesize (E)- and (Z)-bromocinnamic acid derivatives or, under harsher conditions, 4-chlorophenylpropiolic acid. The reaction typically proceeds via an E2 mechanism.

Dehydrobromination cluster_1 Dehydrobromination Reaction Start This compound Reaction Reflux Start->Reaction Base Potassium Hydroxide (KOH) Base->Reaction Solvent Ethanol/Toluene or Ethylene Glycol Solvent->Reaction Product1 (E/Z)-Bromo-4-chlorocinnamic acid Reaction->Product1 Milder Conditions Product2 4-Chlorophenylpropiolic acid Reaction->Product2 Harsher Conditions

Diagram 2: Dehydrobromination of this compound.

Protocol 2: Dehydrobromination using Potassium Hydroxide

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol or Ethylene glycol

  • Concentrated Hydrochloric acid (HCl)

  • 125 mL Erlenmeyer flask or 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Reflux condenser (for ethylene glycol)

  • Buchner funnel and filter paper

  • pH paper

  • Ice bath

Procedure:

  • In a 125 mL Erlenmeyer flask, add 1.0 g of this compound and 3.4 g of potassium hydroxide to 30 mL of methanol.[1]

  • Alternatively, for a higher boiling point, add 3.0 g of the starting material and 1.5 g of KOH to 15 mL of ethylene glycol in a 100 mL round-bottom flask and set up for reflux.

  • Heat the mixture to a boil (or reflux) with stirring. If using methanol, continue heating until most of the methanol has evaporated.[1] If using ethylene glycol, reflux for 25 minutes.

  • Cool the reaction mixture to room temperature. If ethylene glycol was used, add 25 mL of water and chill in an ice bath.

  • Acidify the solution by adding concentrated HCl dropwise until the pH reaches 4, checking with pH paper.[1]

  • If a precipitate does not form immediately, scratch the inside of the flask with a glass rod or cool the solution in an ice bath.[1]

  • Collect the product by vacuum filtration, washing the crystals with ice-cold deionized water.[1]

  • Dry the product and determine the yield and melting point. The product can be further purified by recrystallization.

Nucleophilic Substitution

The two bromine atoms in this compound are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. Reactions with nucleophiles such as amines can lead to the formation of amino acid derivatives. These reactions typically follow an Sₙ2 mechanism.

Protocol 3: Nucleophilic Substitution with an Amine (General Protocol)

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, aniline)

  • Cesium carbonate (Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a reaction vial, add 1.0 mmol of this compound, 2.2 mmol of the desired amine, and 2.0 mmol of cesium carbonate.

  • Add 5 mL of a suitable solvent, such as DMF.

  • Seal the vial and heat the reaction mixture with stirring at a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The bromine atoms on the aliphatic chain can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of new carbon-carbon bonds, providing access to a diverse array of complex molecules.

SuzukiCoupling cluster_2 Suzuki-Miyaura Cross-Coupling Start This compound Reaction Heating in a suitable solvent Start->Reaction Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product Coupled Product Reaction->Product

Diagram 3: Suzuki-Miyaura Cross-Coupling Reaction.

Protocol 4: Suzuki-Miyaura Cross-Coupling (General Protocol)

Materials:

  • This compound

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene)

  • Schlenk flask or reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating block or oil bath

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 1.0 mmol of this compound, 1.2-2.4 mmol of the boronic acid (depending on whether mono- or di-substitution is desired), 2.0-4.0 mmol of the base, and 3-5 mol% of the palladium catalyst.

  • Add a degassed solvent mixture, such as dioxane and water (4:1 ratio).

  • Heat the reaction mixture with stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired coupled product.

Conclusion

This compound is a valuable and adaptable starting material for a range of organic transformations. The protocols provided in this guide offer a solid foundation for its synthesis and subsequent reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes. A commitment to safety and careful experimental technique will ensure the successful application of this versatile compound in the pursuit of novel chemical entities.

References

Application Notes and Protocols: 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel molecular scaffolds is of paramount importance. Small, functionalized building blocks that offer diverse reactivity are the cornerstones of this endeavor. 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is one such versatile precursor, possessing multiple reactive centers that can be selectively manipulated to generate a variety of complex molecules. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds and its potential application in chemical proteomics.

The core reactivity of this compound stems from the presence of two bromine atoms on adjacent carbons and a carboxylic acid moiety. The vicinal dibromides are excellent precursors for elimination reactions to form alkynes or for reactions with dinucleophiles to construct heterocyclic rings. The carboxylic acid provides a handle for further functionalization, such as esterification or amidation, allowing for the attachment of reporter tags or other pharmacologically relevant groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₇Br₂ClO₂[1]
Molecular Weight 342.41 g/mol [1]
Appearance Light yellow solid[1]
Melting Point 187 °C[2]
Boiling Point 357 °C[2]
Density 1.981 g/cm³[2]
Storage Temperature 2-8 °C[2]

Synthetic Applications: A Gateway to Novel Heterocycles

The di-bromo functionality of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are privileged structures in many biologically active molecules. Here, we present detailed protocols for the synthesis of novel pyrazole and thiazole derivatives.

Application Note 1: Synthesis of a Novel Pyrazole Derivative

Rationale: The reaction between a 1,2-dicarbonyl or a masked 1,2-dicarbonyl compound and a hydrazine derivative is a classical and efficient method for the synthesis of pyrazoles.[3][4] In this protocol, this compound serves as a masked α-bromo-β-keto acid equivalent. The reaction with hydrazine hydrate is expected to proceed via a condensation-cyclization-elimination sequence to yield the corresponding pyrazole.

Experimental Workflow:

A This compound + Hydrazine hydrate B Reflux in Ethanol A->B C Reaction Monitoring (TLC) B->C D Work-up (Acid-Base Extraction) C->D E Purification (Recrystallization) D->E F Characterization (NMR, MS) E->F A This compound + Thioacetamide B Reflux in Acetone A->B C Reaction Monitoring (TLC) B->C D Work-up (Filtration/Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F cluster_0 Probe Synthesis cluster_1 Proteome Labeling cluster_2 Target Identification A This compound B Amide coupling with a linker-reporter molecule A->B C Purified ABPP Probe B->C D Incubate probe with cell lysate C->D E Covalent labeling of target proteins D->E F Enrichment of labeled proteins (e.g., with streptavidin beads) E->F G Proteolytic digestion F->G H LC-MS/MS analysis G->H I Protein identification H->I

References

Troubleshooting & Optimization

Technical Support Center: Purifying 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the purification challenges of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to guide you through your experimental hurdles.

This guide is structured to address your challenges in a logical sequence, from initial purity assessments to advanced diastereomer resolution.

Section 1: Frequently Asked Questions (FAQs) - Your First-Pass Troubleshooting Guide

This section tackles the most common initial challenges encountered after synthesis.

Q1: What are the primary impurities I should expect in my crude product?

Answer: The impurity profile of your crude this compound is intrinsically linked to its synthesis, which is typically achieved through the bromination of trans-4-chlorocinnamic acid.

Primary Expected Impurities:

  • Unreacted Starting Material: trans-4-chlorocinnamic acid is a common impurity.

  • Diastereomers: The product molecule has two chiral centers (at carbons 2 and 3), leading to the formation of two pairs of enantiomers, which are diastereomeric to each other (erythro and threo pairs). Separating these is often the greatest purification challenge.[1]

  • Residual Reagents: Excess bromine can lead to a yellow or brown discoloration. If a Hell-Volhard-Zelinsky approach is used, phosphorus-based reagents (like PBr₃) may also be present.[2][3]

  • Side-Reaction Products: Minor impurities can arise from elimination (loss of HBr) or decarboxylation, especially if the reaction mixture is heated.[4]

Q2: My crude product is a sticky oil or gum. How can I induce crystallization?

Answer: An oily product often indicates the presence of impurities or residual solvent that is depressing the melting point and inhibiting lattice formation.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator, possibly followed by high vacuum for several hours.

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or heptane). Vigorously stir or sonicate the mixture. This can wash away soluble impurities and often forces the product to precipitate as a solid.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.

Q3: What is the best general-purpose purification method to start with?

Answer: For most labs, recrystallization is the most effective and scalable initial purification technique. It is excellent for removing unreacted starting materials and many side-products. However, its effectiveness for separating diastereomers can vary significantly.

A logical starting point is to screen various solvents. The ideal solvent is one in which your product has high solubility at an elevated temperature but low solubility at room temperature or below.

Q4: How can I quickly assess the purity and isomeric ratio of my sample?

Answer: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is ideal.

  • ¹H NMR: Provides a rapid assessment of overall purity. You can often distinguish the diastereomers by looking for distinct sets of peaks for the protons at the C2 and C3 positions. The integration of these distinct peaks can give a preliminary estimate of the diastereomeric ratio.

  • Reverse-Phase HPLC (RP-HPLC): This is the preferred method for accurately quantifying the diastereomeric ratio. A standard C18 column can often separate the isomers with a suitable mobile phase, such as a water/acetonitrile gradient containing a small amount of an acid modifier like trifluoroacetic acid (TFA).[5]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for tackling more persistent purification issues.

Guide 1: The Core Challenge - Resolving Diastereomers

Q: My analytical data (NMR/HPLC) confirms a mixture of diastereomers. What is the most effective way to separate them?

Answer: Separating diastereomers hinges on exploiting their different physical properties. The two primary methods are Fractional Recrystallization and Preparative Chromatography.

This technique leverages the solubility differences between diastereomers in a specific solvent system. It is often an iterative process.

Detailed Protocol:

  • Solvent Selection: Screen a range of solvents (see Table 1) to find one that provides a clear solubility differential. The goal is to find a system where one diastereomer crystallizes preferentially while the other remains in the mother liquor.

  • Initial Crystallization: Dissolve the crude mixture in a minimum amount of the chosen hot solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, then further cool it in an ice bath or refrigerator. Slow cooling is critical for forming well-ordered crystals and achieving good separation.

  • Isolation & Analysis: Isolate the first crop of crystals by filtration. Wash them with a small amount of cold solvent. Dry the crystals and the filtrate (mother liquor) separately.

  • Assess Purity: Analyze both the crystals and the solid from the mother liquor by HPLC to determine the diastereomeric ratio in each fraction.

  • Iterate: If the first crop is enriched but not pure, re-crystallize it from the same solvent system. The mother liquor, now enriched in the other diastereomer, can be concentrated and recrystallized to isolate the second isomer. This process may need to be repeated several times.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Index Rationale & Comments
Toluene 111 2.4 Good for aromatic compounds; allows for heating to dissolve stubborn solids.
Ethyl Acetate 77 4.4 A versatile, mid-polarity solvent. Often used in combination with hexane.
Ethanol/Water Variable Variable A polar system. The ratio can be fine-tuned to achieve optimal solubility.[6]
Acetic Acid 118 6.2 Often used as a reaction solvent for brominations; can be effective for crystallization.

| Dichloromethane/Hexane | Variable | Variable | A less polar solvent/antisolvent system. Good for compounds that are highly soluble. |

Workflow for Fractional Recrystallization

G cluster_0 Fractional Recrystallization Protocol start Crude Diastereomeric Mixture dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Induce Crystallization dissolve->cool filter Filter to Separate Crystals (Crop 1) & Mother Liquor cool->filter analyze Analyze Purity of Both Fractions via HPLC/NMR filter->analyze process_mother Concentrate Mother Liquor & Recrystallize filter->process_mother pure Is Crop 1 Pure? analyze->pure recrystallize Re-crystallize Crop 1 pure->recrystallize No (Enriched) end_pure Pure Diastereomer 1 pure->end_pure Yes recrystallize->dissolve process_mother->analyze end_impure Pure Diastereomer 2 G start Crude Product Analysis (HPLC/NMR) q1 Are Diastereomers the Main Issue? start->q1 q2 Is the Scale >5g? q1->q2 Yes simple_purify Simple Recrystallization or Wash q1->simple_purify No q3 Does HPLC show Baseline Separation? q2->q3 No recryst Attempt Fractional Recrystallization q2->recryst Yes flash Use Flash Chromatography q3->flash No (Poor Separation) prephplc Use Preparative HPLC q3->prephplc Yes

References

Improving the yield of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of synthesizing 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid. This powerful intermediate is crucial in various drug development pathways, but its synthesis—an electrophilic addition of bromine to 4-chlorocinnamic acid—is sensitive to several factors that can impact yield and purity. This guide is designed to provide direct, actionable solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common issues encountered during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experimental work.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are often traced back to one of three areas: reaction conditions, reagent quality, or product loss during workup.

A1: Potential Causes & Solutions

  • Incomplete Reaction: The electrophilic addition of bromine to the alkene is fast but requires proper conditions to go to completion.

    • Cause: Insufficient reaction time or inadequate temperature. While the reaction proceeds at room temperature, gentle heating can ensure completion.[1]

    • Solution: After the initial addition of bromine, gently reflux the reaction mixture (around 45-60°C, depending on the solvent) for 30-60 minutes.[1][2] Monitor the reaction by observing the disappearance of the reddish-brown bromine color. If the color fades completely, it may indicate that all the bromine has been consumed; a persistent pale yellow or orange suggests a slight excess of bromine, which is often desirable to ensure the starting material is fully consumed.[1][3]

  • Sub-optimal Molar Ratio of Bromine:

    • Cause: Using a stoichiometric amount (1:1) of bromine may not be enough to drive the reaction to completion due to bromine's volatility.

    • Solution: Employ a slight excess of bromine (e.g., 1.05 to 1.1 equivalents). This ensures that enough brominating agent is present to react with all the 4-chlorocinnamic acid. The excess can be easily quenched after the reaction.

  • Side Reactions:

    • Cause: Exposure to direct sunlight or UV light can initiate a free-radical substitution pathway, particularly at the benzylic position, instead of the desired electrophilic addition across the double bond.[4]

    • Solution: Conduct the reaction in a flask protected from direct light. Wrapping the flask in aluminum foil is a simple and effective method.[5]

  • Product Loss During Workup & Purification:

    • Cause: The product has some solubility in the solvents used for washing and recrystallization. Excessive washing or using too much recrystallization solvent will lead to significant product loss.

    • Solution:

      • Filtration: Ensure the product has fully precipitated before filtration by cooling the reaction mixture in an ice-water bath for at least 10-15 minutes.[1]

      • Washing: Wash the collected crystals with minimal volumes of cold solvent.[1]

      • Recrystallization: Use a mixed-solvent system like ethanol/water for recrystallization. Dissolve the crude product in the minimum amount of hot ethanol required, then add water dropwise until turbidity persists before allowing it to cool slowly.[6] This maximizes crystal formation and minimizes loss in the mother liquor.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion: - Color of reaction mixture? - TLC analysis? start->check_completion reagent_quality Evaluate Reagents: - Purity of starting material? - Freshness of Bromine? start->reagent_quality workup_loss Review Workup/Purification: - Was mixture properly cooled? - Volume of wash solvent? start->workup_loss incomplete_sol Solution: Incomplete Reaction - Increase reaction time/temp (reflux). - Use slight excess of Br2. check_completion->incomplete_sol Reaction incomplete reagent_sol Solution: Reagent Issues - Recrystallize starting material. - Use a fresh source of Bromine. reagent_quality->reagent_sol Reagents suspect workup_sol Solution: Workup Loss - Ensure complete precipitation (ice bath). - Use minimal cold wash solvent. workup_loss->workup_sol Excessive loss likely

Troubleshooting Decision Tree for Low Yield.

Q2: I am observing significant side product formation. How can I minimize this?

A2: Minimizing Side Products

The primary side reaction of concern is free-radical substitution. Additionally, if the product is heated for too long in the presence of a base during workup, elimination can occur.

  • Preventing Free-Radical Substitution:

    • Mechanism: UV light can cause homolytic cleavage of the Br-Br bond, generating bromine radicals. These radicals can abstract a hydrogen atom from the benzylic position, leading to unwanted substitution on the carbon adjacent to the phenyl ring.

    • Control Measures:

      • Exclude Light: As mentioned, perform the reaction in the dark.[5]

      • Avoid High Temperatures: While gentle reflux is beneficial, excessive heat can favor radical pathways. Maintain a controlled temperature.

      • Use Radical Inhibitors (Optional): In very sensitive systems, a small amount of a radical inhibitor can be added, though this is not typically necessary for this reaction.

  • Preventing Elimination Reactions:

    • Mechanism: The product, this compound, can undergo dehydrobromination (loss of HBr) or decarboxylative debromination to form bromostyrene derivatives if exposed to base and heat.[7][8]

    • Control Measures:

      • Neutral Workup: If possible, perform a neutral workup. Isolate the product by filtration directly after cooling and wash with a neutral solvent like cold dichloromethane or dilute ethanol.[1][9]

      • Acid/Base Extraction: If an acid/base extraction is used to remove unreacted starting material, perform it at low temperatures (ice bath) and avoid prolonged exposure to the basic solution.[5]

Q3: My final product is impure, even after recrystallization. What are the likely impurities and how can I remove them?

A3: Identifying and Removing Impurities

  • Unreacted Starting Material (4-chlorocinnamic acid):

    • Identification: This is the most common impurity. It can be detected by Thin Layer Chromatography (TLC) or by a lower-than-expected melting point.

    • Removal:

      • Optimized Reaction: The best approach is to ensure the reaction goes to completion by using a slight excess of bromine.

      • Washing: The starting material is more soluble in many organic solvents than the dibrominated product. A thorough wash of the crude product with a minimal amount of cold solvent can be effective.[9]

      • Base Wash: A dilute sodium bicarbonate wash during workup will convert the unreacted carboxylic acid into its water-soluble sodium salt, which can be separated in an aqueous layer. However, this must be done carefully and at low temperatures to avoid elimination of the product.

  • Excess Bromine:

    • Identification: The product will have a yellow or orange tint.

    • Removal: Before filtration, add a few drops of a quenching agent like cyclohexene or a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[3][9] The product of the cyclohexene reaction, 1,2-dibromocyclohexane, is typically soluble in the reaction solvent and will be removed in the filtrate.[4][9]

  • Stereoisomers:

    • Identification: The bromination of trans-4-chlorocinnamic acid is a stereospecific anti-addition, which results in the formation of a specific pair of enantiomers (the erythro pair).[1][3] The presence of other diastereomers (the threo pair) would indicate a non-stereospecific reaction mechanism, which is unlikely under standard conditions but could point to a radical pathway. This is best confirmed by NMR spectroscopy or melting point analysis, as different diastereomers have different melting points.[2]

    • Removal: Careful recrystallization is often sufficient to isolate the major, desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the bromination of 4-chlorocinnamic acid?

A1: The reaction proceeds via a two-step electrophilic addition mechanism.

  • Formation of a Bromonium Ion: The electron-rich π-bond of the alkene attacks one of the bromine atoms in Br₂, which acts as the electrophile. This displaces the other bromine atom as a bromide ion (Br⁻). A cyclic, three-membered "bromonium ion" intermediate is formed.[10][11]

  • Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile and attacks one of the carbons of the bromonium ion. This attack occurs from the side opposite to the bromonium bridge (an Sₙ2-like backside attack). This anti-addition stereochemistry dictates the final stereochemistry of the product.[11][12]

Reaction Mechanism: Electrophilic Addition

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactants 4-Chlorocinnamic Acid + Br₂ Bromonium Cyclic Bromonium Ion + Br⁻ Reactants->Bromonium Step 1: Electrophilic Attack Product 2,3-Dibromo-3-(4-chlorophenyl) propanoic acid Bromonium->Product Step 2: Nucleophilic Attack (anti-addition)

Mechanism of bromine addition to 4-chlorocinnamic acid.

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a critical role in solubilizing the reactants and stabilizing intermediates.

  • Inert Solvents (Recommended): Solvents like dichloromethane (CH₂Cl₂), diethyl ether, or glacial acetic acid are commonly used.[4][5][6] They effectively dissolve the starting material and are inert under the reaction conditions. Dichloromethane is often preferred as the product is less soluble in it when cold, facilitating precipitation and isolation.[1][9]

  • Participating Solvents (to be avoided): Using nucleophilic solvents like water or alcohols can lead to the formation of halohydrins or bromoethers, respectively.[10] The solvent molecule can compete with the bromide ion in attacking the bromonium ion intermediate, leading to undesired byproducts.

Table 1: Comparison of Common Solvents
SolventRole & CharacteristicsTypical TemperatureAdvantagesDisadvantages
Dichloromethane Inert, good solubility for reactantReflux (~40°C)Product precipitates upon cooling, easy to remove.Halogenated waste.[1]
Glacial Acetic Acid Inert, polar protic60-70°CGood solvent for pyridinium tribromide (safer Br₂ source).[2]Higher boiling point, can be corrosive.[3]
Diethyl Ether Inert, good solubilityRoom Temp / Ice BathVolatile, easy to remove post-reaction.Highly flammable, reaction can be violent without cooling.[5]
Water / Alcohols Nucleophilic (Avoid)N/ANot recommended.Competes with Br⁻, forms halohydrins/bromoethers.[10]
Q3: Are there any specific safety precautions I should be aware of?

A3: Yes, this reaction involves hazardous materials and requires strict safety protocols.

  • Bromine (Br₂): Liquid bromine is highly corrosive, toxic, and volatile. It can cause severe chemical burns on contact and damage the respiratory tract upon inhalation.[3]

    • Handling: Always handle liquid bromine or its solutions in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton).

    • Safer Alternative: Consider using a solid bromine source like pyridinium tribromide .[2] This salt is a stable, crystalline solid that exists in equilibrium with molecular bromine in solution, providing a slow and controlled release of Br₂ and making it much safer to handle.[13]

  • Solvents: Dichloromethane is a suspected carcinogen and an irritant.[1] Glacial acetic acid is corrosive.[6] Handle all solvents in a fume hood.

  • Quenching: Have a solution of sodium thiosulfate ready to neutralize any bromine spills.

General Experimental Protocol (Best Practices)

This protocol incorporates the troubleshooting advice for maximizing yield and purity.

Workflow start 1. Setup Dissolve 4-chlorocinnamic acid in CH2Cl2. Protect flask from light. addition 2. Bromine Addition Cool flask in ice bath. Slowly add Br2 solution dropwise. start->addition reaction 3. Reaction Allow to warm to RT. Gently reflux for 30-60 min. addition->reaction quench 4. Quenching Cool to RT. Add cyclohexene dropwise until color disappears. reaction->quench precipitation 5. Precipitation Cool flask in ice bath for 15+ min. quench->precipitation filtration 6. Isolation Collect product via vacuum filtration. Wash with minimal cold CH2Cl2. precipitation->filtration drying 7. Drying Air dry the product on the filter. Further dry in a desiccator. filtration->drying purification 8. Purification (Optional) Recrystallize from Ethanol/Water. drying->purification

References

Technical Support Center: Synthesis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid. The synthesis, primarily achieved through the electrophilic bromination of 4-chlorocinnamic acid, is a cornerstone reaction but is often accompanied by challenging side reactions. This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you identify, mitigate, and resolve common experimental issues, ensuring high yield and purity of your target compound.

Section 1: Core Synthesis Overview and Mechanism

The foundational reaction is the electrophilic addition of molecular bromine across the double bond of trans-4-chlorocinnamic acid.[1] The reaction proceeds via a stereospecific anti-addition, which dictates the stereochemistry of the final product.[2] This mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, leading to the formation of the erythro diastereomer as a racemic mixture.[3][4]

G Fig 1. Core Reaction Mechanism cluster_0 Step 1: Electrophilic Attack & Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack Start trans-4-Chlorocinnamic Acid + Br₂ Intermediate Cyclic Bromonium Ion Intermediate + Br⁻ Start->Intermediate Electrophilic attack Intermediate_2 Cyclic Bromonium Ion Product erythro-2,3-Dibromo-3-(4-chlorophenyl)propanoic acid (Racemic Mixture) Intermediate_2->Product Anti-addition (Backside attack by Br⁻)

Caption: Stereospecific anti-addition of bromine.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Problem: My final product has a low and broad melting point.

  • Potential Cause 1: Diastereomeric Impurity. The most common cause is the presence of the threo diastereomer in your final product. This arises if your starting material, 4-chlorocinnamic acid, was contaminated with the cis (or Z) isomer. The anti-addition of bromine to the cis-isomer yields the threo product, which has a significantly lower melting point.[3][4]

  • Potential Cause 2: Unreacted Starting Material. Incomplete bromination will leave behind high-melting-point 4-chlorocinnamic acid, which can interfere with the sharp melting of the product.

  • Potential Cause 3: Side Reaction Products. Products from elimination or decarboxylation reactions will also act as impurities, depressing the melting point.[3]

  • Solutions:

    • Verify Starting Material: Check the purity of the trans-4-chlorocinnamic acid via melting point or spectroscopy before starting the reaction.

    • Purification: Perform a careful recrystallization of the crude product. A mixed solvent system of ethanol and water is often effective for purifying the desired erythro product.[4]

    • Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting material spot has completely disappeared.

    • Compare Melting Points: Refer to the table below to diagnose the likely impurity based on your observed melting point.

Compound NameRole in SynthesisExpected Melting Point (°C)
erythro-2,3-Dibromo-3-phenylpropanoic acidDesired Product Analog202–204[3][4]
threo-2,3-Dibromo-3-phenylpropanoic acidDiastereomeric Impurity93.5–95[3][4]
trans-Cinnamic AcidStarting Material Analog133[3]
3-(4-Chlorophenyl)propanoic acidReduction Byproduct127–131[5]

Problem: TLC analysis shows multiple spots, some less polar than the desired product.

  • Potential Cause: Elimination and/or Decarboxylation. Under basic conditions or with excessive heat, the product can undergo side reactions.[6][7]

    • Elimination (Dehydrobromination): Loss of one or two molecules of HBr creates more nonpolar alkene or alkyne products. This is especially common if a base is used during workup.[8][9]

    • Decarboxylation: The product, a β-bromocarboxylic acid, can lose CO₂ to form a vinyl bromide, which is significantly less polar.[10][11]

  • Solutions:

    • Control Temperature: Avoid excessive heating during the reaction and workup. Refluxing for extended periods is often unnecessary and can promote side reactions.[4]

    • Neutral/Acidic Workup: Ensure the workup conditions remain neutral or slightly acidic. Avoid washing with basic solutions like sodium bicarbonate unless absolutely necessary and performed at low temperatures.

    • Chromatography: If significant side products have formed, purification via column chromatography may be required to isolate the desired product, although this can be challenging due to similar polarities.[12]

Problem: I observe gas evolution (effervescence) during the reaction or workup.

  • Potential Cause: Decarboxylation. The observed gas is almost certainly carbon dioxide (CO₂), indicating that the carboxylic acid group is being cleaved from the molecule.[11][13] This reaction is often initiated by heat or the presence of a base.[6][14]

  • Solutions:

    • Maintain Low Temperature: Keep the reaction temperature at the lower end of the effective range (e.g., room temperature to 50°C).[3]

    • Avoid Strong Bases: Do not use strong bases during the workup. If a base is needed to neutralize acid, use a weak, cold solution and work quickly.

Problem: The crude product has a persistent yellow or orange color.

  • Potential Cause: Excess Bromine. The characteristic red-brown color of bromine can be difficult to remove completely by filtration and washing alone.[12]

  • Solution:

    • Quench Excess Bromine: After the reaction is complete (as determined by TLC or the fading of the bromine color), add a few drops of a scavenger like cyclohexene.[2][15] Cyclohexene reacts rapidly with the remaining bromine to form 1,2-dibromocyclohexane, which is typically soluble in the reaction solvent and is removed during filtration and washing.[12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions and how can I prevent them?

The two most prevalent side reactions are dehydrobromination (elimination) and decarboxylation . Both are typically promoted by excessive heat and the presence of a base. The diagram below illustrates how reaction conditions can dictate the outcome.

G Fig 2. Influence of Conditions on Reaction Pathways Start 4-Chlorocinnamic Acid + Br₂ Product Desired Product (erythro-isomer) Start->Product Controlled Conditions (Low Temp, No Base) Impurity Diastereomeric Impurity (threo-isomer) Start->Impurity Contaminated Starting Material (cis-isomer present) Elimination Elimination Byproduct (e.g., Bromostyrene derivative) Product->Elimination Excess Base / High Heat Decarboxylation Decarboxylation Byproduct (Vinyl Bromide + CO₂) Product->Decarboxylation High Heat

Caption: Key factors leading to side products.

Prevention Strategy:

  • Use pure trans-4-chlorocinnamic acid.

  • Maintain the lowest practical reaction temperature.

  • Avoid basic conditions, especially during workup.

  • Minimize reaction time once the starting material is consumed.

Q2: Why is the stereochemistry of the starting 4-chlorocinnamic acid so important?

Because the bromination reaction is stereospecific. The anti-addition mechanism means that the stereochemistry of the starting alkene directly determines the stereochemistry of the product.

  • trans-alkene → erythro-dibromide (desired) [3][4]

  • cis-alkene → threo-dibromide (impurity) [3] Using a stereochemically pure starting material is the only way to ensure a stereochemically pure product.

Q3: Can I use a different brominating agent?

Yes. While liquid bromine in a solvent like acetic acid or dichloromethane is common, it is highly toxic and corrosive.[2] A safer and easier-to-handle alternative is pyridinium tribromide (C₅H₅NHBr₃) .[4] This solid reagent releases bromine in situ and can lead to a cleaner reaction with fewer handling hazards.

Q4: What is the purpose of using glacial acetic acid as a solvent?

Glacial acetic acid is an excellent solvent for this reaction for two main reasons. First, it readily dissolves the starting cinnamic acid derivative.[2][3] Second, its polar protic nature can help to stabilize the charged bromonium ion intermediate, facilitating the reaction.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis via Bromine in Acetic Acid

Safety Note: This reaction should be performed in a well-ventilated fume hood. Bromine and glacial acetic acid are highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g of trans-4-chlorocinnamic acid in 30 mL of glacial acetic acid. Warm gently in a water bath (around 50°C) if necessary to fully dissolve.[3]

  • Bromine Addition: In the fume hood, prepare a solution of 1.0 mL of liquid bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred cinnamic acid solution over 20-30 minutes. The red-brown color of the bromine should disappear after each addition.[2]

  • Reaction: Continue stirring at 50°C for an additional 15 minutes after the addition is complete.[3] If the solution becomes colorless, add a few more drops of the bromine solution until a faint yellow-orange color persists.

  • Quenching (Optional): If excess bromine color is present, add cyclohexene dropwise until the solution is colorless or faintly yellow.[2][12]

  • Precipitation: Cool the reaction flask in an ice-water bath for 15-20 minutes to precipitate the product. If crystallization is slow, scratching the inside of the flask with a glass rod may help induce it.[2]

  • Isolation: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold water to remove residual acetic acid.

  • Drying & Analysis: Allow the product to air-dry completely. Determine the yield and check the purity by measuring the melting point.

Protocol 2: Product Purification by Recrystallization

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Induce Crystallization: Slowly add hot water dropwise to the ethanol solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

References

Stability issues of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Overview and Core Stability Profile

This compound is a halogenated organic compound with the molecular formula C₉H₇Br₂ClO₂.[1] It serves as a biochemical tool, particularly in proteomics research, and as an intermediate in the synthesis of more complex molecules.[1][2] The reactivity of this compound is largely dictated by the two bromine atoms on the propanoic acid backbone, which are susceptible to elimination and substitution reactions.[1]

Understanding the stability of this compound is critical for ensuring experimental reproducibility, accurate analytical results, and maintaining the integrity of stock materials. This guide addresses the most common stability issues encountered by researchers and provides actionable troubleshooting advice.

The stability of this compound is influenced by several environmental factors. The following table summarizes its general stability profile under various conditions.

ConditionStability LevelPrimary Degradation Pathway(s)Potential Degradation Products
Temperature Moderate. Stable at recommended storage temperatures (-20°C to 4°C).[3][4]Thermal Dehydrobromination2-Bromo-3-(4-chlorophenyl)propenoic acid, Hydrogen Bromide (HBr)[5]
pH (in solution) Low in Basic pH. Most stable in mildly acidic to neutral pH.Base-catalyzed Dehydrobromination2-Bromo-3-(4-chlorophenyl)propenoic acid, Bromide salts
Light (UV/Visible) Moderate to Low. Susceptible to photodegradation.Photolytic C-Br bond cleavageRadical species, various photoproducts
Oxidizing Agents Low. Susceptible to oxidation.Oxidative cleavage4-Chlorobenzoic acid[1]

Troubleshooting Guide: Common Stability Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: My solid compound has developed a yellow or brownish tint over time.

  • Question: I received this compound as a light-yellow solid, but it has darkened in storage. Is it still usable?

  • Answer & Rationale: This discoloration is a common indicator of slow degradation. The primary cause is often a combination of exposure to ambient light and atmospheric oxygen, which can initiate slow decomposition on the crystal surface. While minor discoloration may not significantly impact purity for some applications, it signals that the compound's integrity is compromised.

    • Causality: Brominated compounds can be light-sensitive.[5] The energy from light, particularly UV, can be sufficient to induce the cleavage of the carbon-bromine bonds, leading to the formation of colored degradation products. The presence of oxygen can further promote oxidative degradation pathways.[1]

    • Troubleshooting Steps:

      • Re-analyze Purity: Before use, verify the compound's purity using a suitable analytical method like HPLC-UV or ¹H NMR. Compare the results to the certificate of analysis or a freshly opened sample.

      • Implement Proper Storage: Immediately transfer the compound to an amber glass vial to protect it from light.

      • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

      • Store Cold: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place, such as a refrigerator or freezer (-20°C is recommended).[3][4]

Issue 2: I'm observing rapid degradation of the compound in my experimental solution (e.g., DMSO, methanol).

  • Question: When I dissolve the compound to make a stock solution, I see new peaks appearing in my LC-MS analysis within hours. What's causing this instability?

  • Answer & Rationale: Solution-state instability is the most frequently encountered problem. It is typically driven by the pH of the solution or reactive impurities in the solvent. The compound is particularly vulnerable to base-catalyzed elimination of hydrogen bromide (HBr), a classic reaction for molecules with leaving groups on adjacent carbons.[6]

    • Causality: Many common laboratory solvents, if not of high purity or freshly opened, can contain basic impurities (e.g., amines in DMSO, or residual catalysts in other solvents) that will accelerate the dehydrobromination reaction. Water present in the solvent can also participate in hydrolysis, especially at non-neutral pH.

    • Troubleshooting Steps:

      • Solvent Quality Check: Use only fresh, anhydrous, high-purity solvents from a recently opened bottle. Avoid using solvents that have been stored for long periods after opening.

      • pH Control: If your experimental conditions permit, consider using a mildly acidic buffer (e.g., pH 4-6) to maintain a stable environment. Avoid alkaline conditions (pH > 7.5) entirely.

      • Prepare Fresh Solutions: Make solutions immediately prior to use. Avoid storing stock solutions for extended periods unless their stability under those specific conditions has been validated.

      • Temperature Management: Keep solutions on ice or at 4°C during preparation and use to minimize thermal degradation.

Issue 3: My analytical results show an unexpected mass or NMR signal corresponding to a loss of HBr.

  • Question: My mass spectrometry data shows a significant peak at [M-81]⁻ or my NMR spectrum is complex. Is this a known degradation product?

  • Answer & Rationale: Yes, this is the hallmark of dehydrobromination. The loss of a hydrogen and a bromine atom from adjacent carbons is the most facile degradation pathway. This elimination reaction results in the formation of an alkene.

    • Causality: This reaction can be triggered by heat (e.g., in a GC inlet or an overheated sample), light, or, most commonly, the presence of a base.[5][6] The resulting product, a derivative of 2-bromo-cinnamic acid, will have a different retention time, mass, and NMR spectrum.

    • Troubleshooting Steps:

      • Confirm Structure: Use high-resolution mass spectrometry to confirm the elemental composition of the unexpected peak. Use 2D NMR techniques if necessary to confirm the new double bond.

      • Optimize Analytical Method: If using GC-MS, consider derivatization (e.g., esterification of the carboxylic acid) to increase thermal stability. For LC-MS, ensure the mobile phase is not basic and that the analysis is performed promptly after sample preparation.

      • Review Experimental Conditions: Scrutinize your entire workflow for potential sources of basicity or excessive heat. This includes glassware cleaning procedures (residual basic detergents), buffer preparation, and sample handling steps.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary chemical reaction responsible for the instability of this compound? The primary degradation pathway is dehydrobromination , which is the elimination of a molecule of hydrogen bromide (HBr) to form a carbon-carbon double bond. This reaction is readily catalyzed by bases and can also be induced by heat.[6]

  • Q2: How should I properly store this compound to ensure maximum shelf life? For optimal long-term stability, store the solid compound at -20°C in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).[3][4] This minimizes exposure to heat, light, oxygen, and moisture.

  • Q3: Is this compound compatible with strong acids or bases? No. It is incompatible with strong bases, which will cause rapid degradation.[4] While more stable in acid than in base, strong acids may also promote unwanted side reactions over time. It is best used in a pH range of 4 to 7.

  • Q4: Can I heat the compound to help it dissolve? Gentle warming is permissible, but prolonged or excessive heating should be avoided. The analogous compound, 2,3-dibromo-3-phenylpropanoic acid, is reported to decompose around 200°C, but degradation can begin at much lower temperatures, especially in solution.[7] If heating is necessary, use a water bath at the lowest effective temperature for the shortest possible time.

Visualization of Degradation and Workflow

To better understand the stability challenges, the following diagrams illustrate the primary degradation pathway and a recommended workflow for assessing stability.

A This compound (Parent Compound) B 2-Bromo-3-(4-chlorophenyl)propenoic acid (Degradation Product) A->B Dehydrobromination C Hydrogen Bromide (HBr) A->C label_node Triggered by: - Basic pH - Heat - Light A->label_node

Caption: Primary degradation pathway via dehydrobromination.

start Start: Stability Assessment prep Prepare Solution in Test Solvent (e.g., buffer, organic solvent) start->prep stress Apply Stress Conditions (e.g., 40°C, pH 9, UV light) prep->stress control Store Control Sample (e.g., 4°C, protected from light) prep->control sampling Sample at Time Points (T=0, 2, 4, 8, 24 hr) stress->sampling control->sampling analysis Analyze via HPLC-UV/MS sampling->analysis data Quantify Parent Peak Area & Identify Degradants analysis->data end End: Determine Degradation Rate data->end

Caption: Experimental workflow for a solution stability study.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and sensitive conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: In separate amber HPLC vials, add 100 µL of the stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add 900 µL of 0.1 M HCl. Cap and keep at 40°C for 24 hours.

    • Base Hydrolysis: Add 900 µL of 0.1 M NaOH. Cap and keep at room temperature. Take samples at 5, 15, and 60 minutes, neutralizing with 0.1 M HCl before analysis. Rationale: Basic degradation is expected to be very rapid.

    • Oxidative Degradation: Add 900 µL of 3% hydrogen peroxide (H₂O₂). Cap and keep at room temperature for 24 hours.

    • Thermal Degradation: Add 900 µL of purified water. Cap and keep at 60°C for 48 hours.

    • Photolytic Degradation: Add 900 µL of purified water to a clear glass vial. Place in a photostability chamber and expose to light (ICH Q1B conditions) for 24 hours.

    • Control: Add 900 µL of purified water. Cap and store at 4°C, protected from light.

  • Analysis: At each time point, analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV and MS detection to quantify the parent compound and identify degradation products.

Protocol 2: Standard Solution Stability Assessment

This protocol assesses the compound's stability in a specific solvent you plan to use in your experiments.

  • Solution Preparation: Prepare a solution of the compound in your desired solvent (e.g., DMSO, methanol, cell culture media) at the final working concentration.

  • Storage: Aliquot the solution into multiple amber vials and store them under your intended experimental conditions (e.g., room temperature on the benchtop, 37°C in an incubator). Also, store a control aliquot at -20°C.

  • Time Points: At regular intervals (e.g., 0, 1, 4, 8, and 24 hours), retrieve one vial from the experimental conditions and the -20°C control.

  • Analysis: Immediately analyze the samples by HPLC or LC-MS.

  • Evaluation: Compare the peak area of the parent compound in the test samples to the T=0 sample and the -20°C control. A decrease in peak area indicates instability.

References

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DB CPA-2026-01

Welcome to the technical support guide for the synthesis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing this critical reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experimental conditions for maximum yield and purity.

Core Reaction Overview

The synthesis of this compound is achieved via the electrophilic addition of bromine (Br₂) to the alkene moiety of trans-4-chlorocinnamic acid. This reaction is a cornerstone of halogenation chemistry and serves as a valuable route to functionalized intermediates in drug discovery and materials science.[1]

The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion.[2][3] This process occurs with anti-addition stereospecificity, meaning the two bromine atoms add to opposite faces of the original double bond.[2][4]

Reaction_Mechanism cluster_step1 Step 1: Electrophilic Attack & Bromonium Ion Formation cluster_step2 Step 2: Nucleophilic Attack Reactant 4-Chlorocinnamic Acid (Alkene) Intermediate Cyclic Bromonium Ion Intermediate Reactant->Intermediate + Br₂ Br2 Br₂ Br2->Intermediate Bromide Br⁻ Product This compound (vic-Dibromide) Intermediate->Product + Br⁻ (Backside Attack)

Caption: General mechanism for the electrophilic bromination of an alkene.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis.

Q1: What is the recommended starting material and brominating agent?

The standard starting material is trans-4-chlorocinnamic acid. The most common and direct brominating agent is elemental bromine (Br₂). For safety and ease of handling, Br₂ is often dissolved in an inert solvent like dichloromethane (CH₂Cl₂) or acetic acid.[5][6] Alternatively, a solid bromine source like pyridinium tribromide (PyHBr₃) can be used to generate Br₂ in situ, offering better control and safety.[6][7]

Q2: Why is the choice of solvent so critical in this reaction?

The solvent plays multiple roles. First, it must dissolve the starting material, 4-chlorocinnamic acid. Second, it influences the stability of the charged bromonium ion intermediate. Aprotic, non-coordinating solvents like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or glacial acetic acid are preferred because they do not compete with the bromide ion as a nucleophile.[2][8]

CAUTION: Using nucleophilic solvents like water or alcohols can lead to the formation of undesired halohydrin or haloether byproducts, respectively, where the solvent molecule attacks the bromonium ion.[9][10]

Q3: What are the primary safety concerns when working with elemental bromine?

Elemental bromine is highly toxic, corrosive, and volatile. Its vapors can cause severe damage to the respiratory tract, eyes, and skin.[4] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), safety goggles, and a lab coat. It is highly recommended to have a sodium thiosulfate solution readily available to neutralize any spills.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has a consistently low yield (<50%), or I am recovering mostly unreacted starting material. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can often be traced back to reagent quality, stoichiometry, or reaction conditions.

  • Cause 1: Insufficient Bromine: The reddish-brown color of bromine is a useful visual indicator. If the color disappears immediately upon addition and does not persist, it indicates that the bromine is being consumed and may be the limiting reagent.

    • Solution: Ensure you are using at least one full equivalent of Br₂. It is common to use a slight excess (e.g., 1.05 to 1.1 equivalents) to drive the reaction to completion. If the color fades, add more brominating agent dropwise until a faint yellow or orange color persists, indicating a slight excess is present.[4]

  • Cause 2: Deactivated Brominating Agent: Elemental bromine can be degraded by light or react with impurities. Pyridinium tribromide can degrade upon prolonged storage.

    • Solution: Use a freshly opened bottle of bromine or purify it by distillation if its quality is suspect. Ensure pyridinium tribromide is dry and has been stored correctly. Always conduct the reaction protected from direct, bright light, as this can initiate radical side reactions.[2]

  • Cause 3: Inadequate Temperature or Reaction Time: While the reaction is often fast at room temperature, low temperatures can slow the rate significantly, while excessively high temperatures can promote side reactions.[11]

    • Solution: Start the reaction at room temperature (20-25 °C). If the reaction is sluggish (as monitored by TLC), gently heat the mixture to a mild reflux (e.g., 40 °C for CH₂Cl₂ or 60 °C for acetic acid) for a defined period (e.g., 1 hour).[7] Monitor the disappearance of the starting material by TLC to determine the optimal reaction time.

Troubleshooting_Low_Yield Start Low Yield Observed Check1 Is the reaction mixture colorless? Start->Check1 Solution1 Add more brominating agent (1.05-1.1 eq) Check1->Solution1 Yes Check2 Are reagents fresh? Is reaction protected from light? Check1->Check2 No Solution2 Use fresh reagents. Exclude light. Check2->Solution2 No Check3 Is temperature/time sufficient? Check2->Check3 Yes Solution3 Gently heat (40-60°C). Monitor by TLC. Check3->Solution3 No

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Significant Side Product Formation

Q: My crude NMR/TLC shows multiple spots, including what I suspect is a vinyl bromide from bromodecarboxylation. How can I improve selectivity?

A: The primary side reaction for cinnamic acids is bromodecarboxylation, which is highly dependent on conditions.

  • Cause: Bromodecarboxylation (Hunsdiecker-type reaction): This side reaction involves the loss of CO₂ and the formation of a β-bromostyrene derivative.[12][13] It is often promoted by higher temperatures, the presence of certain catalysts or bases, and can sometimes proceed through a radical mechanism.[12] The desired electrophilic addition is typically favored under milder, non-radical conditions.

    • Solution 1: Temperature Control: Avoid excessive heating. Perform the reaction at room temperature or below (0 °C to RT) if bromodecarboxylation is observed. The activation energy for the desired addition is generally lower than for the decarboxylation pathway.

    • Solution 2: Exclude Radical Initiators: Ensure the reaction is run in the dark, as light can promote radical pathways.[2] Use solvents that are free of peroxides.

    • Solution 3: Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar aprotic solvents like CH₂Cl₂ or CCl₄ generally favor the desired electrophilic addition.

Problem 3: Purification and Isolation Difficulties

Q: The crude product is oily, difficult to filter, or fails to crystallize. What are the best purification strategies?

A: Purification challenges often arise from residual solvent, impurities, or the presence of diastereomeric side products.

  • Cause 1: Incomplete Reaction or Excess Reagents: Unreacted starting material or excess bromine can interfere with crystallization.

    • Solution: First, ensure the reaction has gone to completion via TLC. If excess bromine remains (indicated by a strong color), quench it by adding a few drops of a cyclohexene solution.[4][14] 1,2-dibromocyclohexane is formed, which is typically more soluble in common solvents and easier to remove.[14]

  • Cause 2: Poor Crystal Formation: The product may be supersaturated or crystallizing too quickly, trapping impurities.

    • Solution 1: Recrystallization: The most effective purification method is recrystallization. A mixed solvent system is often required. A common procedure is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or acetic acid) and then add a co-solvent in which it is insoluble (e.g., water) until turbidity appears.[6] Cool the mixture slowly to allow for the formation of pure crystals.

    • Solution 2: Trituration: If the product oils out, try trituration. Add a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold dichloromethane or a hexane/ether mixture). Stir or sonicate the mixture. The product should solidify and can then be collected by filtration.

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis.

Materials:

  • trans-4-chlorocinnamic acid

  • Pyridinium tribromide (PyHBr₃)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-chlorocinnamic acid (e.g., 4.0 mmol, 1.0 eq).

  • Add glacial acetic acid (e.g., 4.0 mL) to dissolve the starting material.[6]

  • In one portion, add pyridinium tribromide (e.g., 4.0 mmol, 1.0 eq).[6]

  • Attach a reflux condenser and place the flask in a pre-heated water bath at 60 °C.[7]

  • Stir the reaction mixture at 60 °C for 1 hour. The initial dark red-orange color should fade to a persistent yellow-orange.[7]

  • Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of the starting material.

  • After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with several small portions of cold water to remove acetic acid and pyridinium salts.[6]

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. While hot, add water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in vacuo to a constant weight.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

Optimization Parameters at a Glance

The following table summarizes key parameters and their expected impact on the reaction outcome.

ParameterConditionEffect on YieldEffect on PurityRationale & Notes
Brominating Agent Br₂ in CH₂Cl₂HighGoodStandard method. Requires careful handling due to toxicity.
PyHBr₃ in Acetic AcidHighExcellentSolid reagent, easier to handle. Reaction medium can aid crystallization.[6]
Temperature 0 °C to RTModerate-HighHighMinimizes risk of bromodecarboxylation side reaction.
40 - 60 °CHighGood-ModerateIncreases reaction rate but may slightly increase side product formation if overheated.[7]
Solvent DichloromethaneGoodGoodInert solvent. Product may be highly soluble, requiring solvent removal for isolation.
Acetic AcidGoodExcellentSlightly polar, dissolves starting material well. Product often precipitates upon cooling.[6]
Water / AlcoholsLowPoorNucleophilic solvents will compete to form halohydrins/ethers, reducing desired product.[10]

References

Recrystallization techniques for purifying 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recrystallization of this compound. We will move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What is happening and how can I resolve this?

A1: Causality & Mechanism

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline lattice.[1][2] This happens when the solution becomes saturated at a temperature that is above the melting point of your compound.[3][4] The presence of significant impurities can depress the melting point of the crude solid, making this phenomenon more likely.[3][4] This is a critical issue because impurities are often more soluble in the oily phase than in the solvent, leading to poor purification if the oil solidifies.[2][3]

Immediate Remediation:

  • Return the flask containing the oil and solvent to the heat source.

  • Add more of the primary ("good") solvent in small increments (e.g., 1-2 mL at a time) until the oil completely redissolves.[3]

  • Induce crystallization by cooling the solution much more slowly. You can achieve this by allowing the flask to cool on the hotplate with the heat turned off or by insulating the flask with glass wool or paper towels to slow heat loss.[5]

Preventative Strategies:

  • Increase Solvent Volume: Start the recrystallization with a slightly larger volume of the "good" solvent than the absolute minimum required for dissolution. This keeps the compound soluble for longer as it cools, lowering the saturation temperature.[3]

  • Charcoal Treatment: If you suspect soluble colored impurities are contributing to the problem, an activated charcoal treatment during the hot dissolution step can help adsorb them.[1]

  • Change Solvent System: If oiling out persists, the chosen solvent system may be inappropriate. A solvent with a lower boiling point might be necessary to ensure the solution temperature does not exceed the compound's melting point.

Below is a logical workflow for addressing an "oiling out" event.

Fig. 1: Troubleshooting workflow for oiling out.
Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: Causality & Mechanism

The failure of crystals to form from a clear, cool solution is typically due to one of two reasons: either the solution is not saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation event to initiate crystal growth.[5]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the Erlenmeyer flask below the level of the solution.[3][5] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[5]

  • Increase Concentration:

    • If nucleation techniques fail, it is highly likely that too much solvent was used.[5] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the more concentrated solution to cool slowly again.[3]

  • Reduce Temperature:

    • If crystals still do not appear at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[6]

Q3: My final yield is disappointingly low. What are the most common causes of product loss?

A3: Causality & Mechanism

A perfect recrystallization balances purity with yield; a 100% yield is impossible as some compound will always remain dissolved in the mother liquor.[7] However, significant losses are often preventable.

Primary Causes of Low Yield:

  • Excessive Solvent: This is the most common reason for low yield.[3][7] The more solvent used, the more compound remains dissolved even when the solution is cold.

  • Premature Crystallization: If a hot filtration step was necessary to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem. This can be prevented by using a pre-warmed funnel and diluting the hot solution with a small amount of extra solvent before filtering.[7]

  • Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the product.

  • Incomplete Cooling: Failing to cool the solution in an ice bath after it reaches room temperature will leave a significant amount of product in the mother liquor.[7]

Improving Yield:

  • Second Crop Recovery: Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling.[3] Note that this second crop may be less pure than the first.

Experimental Protocol: Mixed-Solvent Recrystallization

Given the structure of this compound, which has both polar (carboxylic acid) and non-polar (chlorophenyl) regions, a mixed-solvent system is often highly effective. A common and effective approach involves a polar "good" solvent in which the compound is soluble (like ethanol or methanol) and a non-polar "anti-solvent" in which it is insoluble (like water).[7] The two solvents must be miscible.[7][8]

Solvent Selection Data

The choice of solvent is the most critical step in recrystallization. The ideal solvent will dissolve the compound completely when hot but poorly when cold.

SolventBoiling Point (°C)PolaritySuitability Notes
Methanol 65 °CPolarGood primary ("good") solvent candidate.[9]
Ethanol 78 °CPolarGood primary ("good") solvent candidate.
Water 100 °CVery PolarExcellent secondary ("anti-solvent") candidate to pair with an alcohol.
Hexane 69 °CNon-PolarPossible anti-solvent if using a more non-polar primary solvent like chloroform.
Chloroform 61 °CIntermediateListed as a solvent for this compound; could be used in a pair with hexane.[9]
Step-by-Step Methodology

The following workflow outlines the mixed-solvent/anti-solvent approach.

G A 1. Dissolve Crude Solid Place crude solid in an Erlenmeyer flask. Add the minimum amount of hot 'good' solvent (e.g., Methanol) to dissolve it completely. B 2. Add Anti-Solvent While keeping the solution hot, add the 'anti-solvent' (e.g., Water) dropwise until a persistent cloudiness (turbidity) appears. A->B C 3. Clarify Solution Add a few more drops of the hot 'good' solvent until the cloudiness just disappears. The solution is now saturated. B->C D 4. Slow Cooling Remove from heat, cover the flask, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin. C->D E 5. Ice Bath Cooling Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield. D->E F 6. Isolate Crystals Collect the crystals by vacuum filtration using a Büchner funnel. E->F G 7. Wash & Dry Wash the crystals with a small amount of ice-cold solvent mixture. Dry the purified crystals thoroughly in vacuo. F->G

Fig. 2: Mixed-solvent recrystallization workflow.
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Heat your chosen "good" solvent (e.g., methanol) in a separate beaker. Add the minimum amount of the hot solvent to the flask containing your compound until it all dissolves.[6]

  • Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., water) drop-by-drop with swirling. Continue adding until you observe a faint, persistent cloudiness.[10][11] This indicates you have reached the saturation point.

  • Clarification: Add 1-2 more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[10]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals using vacuum filtration.

  • Washing and Drying: Wash the crystals on the filter paper with a very small amount of an ice-cold mixture of the two solvents. This removes any residual mother liquor containing impurities. Allow the crystals to dry completely under vacuum.

References

Preventing decomposition of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

A Guide to Ensuring Compound Stability During Storage

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you maintain the integrity of your valuable samples.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability of this compound.

Q1: What is this compound, and why is it sensitive?

This compound is a halogenated carboxylic acid with the molecular formula C₉H₇Br₂ClO₂.[1] Its structure contains several reactive features that contribute to its instability. The primary issue lies with the two bromine atoms on adjacent carbons (a vicinal dibromide). This arrangement is susceptible to elimination reactions, particularly dehydrohalogenation, where hydrogen bromide (HBr) is lost to form a more stable double bond.[2][3]

Q2: What are the primary signs of decomposition in my sample?

You should be vigilant for the following indicators of compound degradation:

  • Visual Changes: The most common sign is a color change. A pure sample, typically a light yellow or off-white solid, may turn yellow, brown, or even black upon decomposition.

  • Physical Changes: The appearance of an oily or sticky residue in a previously crystalline solid sample can indicate the formation of degradation byproducts.

  • Analytical Discrepancies: Inconsistent results in assays, the appearance of new spots on TLC plates, or unexpected peaks in HPLC, LC-MS, or NMR spectra are strong indicators of decomposition.

Q3: What is the main chemical reaction causing the decomposition?

The principal decomposition pathway is a double dehydrohalogenation . This is an elimination reaction where two molecules of hydrogen bromide (HBr) are sequentially removed from the propanoic acid backbone.[4][5] This process is often initiated by trace amounts of base or elevated temperatures and results in the formation of an alkyne, which can further polymerize or react, leading to the observed discoloration.[2]

Q4: Besides dehydrohalogenation, are there other decomposition pathways?

Yes, while dehydrohalogenation is the most common, other pathways can contribute to degradation under certain conditions:

  • Thermal Decarboxylation: At elevated temperatures, carboxylic acids can lose carbon dioxide (CO₂). While this typically requires significant heat, the presence of the halogen atoms can influence the stability of the molecule.[6]

  • Oxidation: Although less common, the propanoic acid backbone can be susceptible to oxidative cleavage, especially if stored improperly in the presence of air and light.[1]

Part 2: Troubleshooting Guide for Storage Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q: My freshly received solid sample appears discolored (dark yellow/brown). What happened?

A: This suggests the compound may have been exposed to adverse conditions during transit, such as high temperatures or prolonged exposure to light. The discoloration is likely due to the formation of unsaturated byproducts from dehydrohalogenation.

  • Immediate Action: Before use, you must verify the compound's purity.

  • Recommended Protocol: Perform a purity assessment using HPLC or LC-MS. Compare the results against the Certificate of Analysis (CoA). If significant degradation is observed (e.g., purity <95% or major degradation peaks), contact the supplier for a replacement. Do not proceed with your experiment, as the impurities can lead to erroneous and irreproducible results.

Q: I stored my compound in the freezer, but it still degraded over time. Why?

A: Low temperature is crucial, but it is not the only factor. Several issues could lead to degradation even when frozen:

  • Atmosphere: The vial may contain air (oxygen) and moisture. Moisture can act as a catalyst for hydrolytic processes or facilitate the mobility of reactive species, while oxygen can cause oxidation.

  • Container Type: If the container is not properly sealed, it can allow moisture and air to enter, especially during freeze-thaw cycles. Clear glass vials also permit light exposure.

  • Basic Residues: Trace amounts of base on glassware or in solvents can initiate dehydrohalogenation, which is a highly efficient elimination reaction.[4][7]

  • Solution: For long-term storage, it is critical to store the compound under an inert atmosphere (like argon or nitrogen) in an amber glass vial to protect it from moisture, oxygen, and light. Refer to the Protocol for Optimal Long-Term Storage below.

Q: I observe a new, major peak in my HPLC/LC-MS analysis after storing a solution of the compound. What is it?

A: The new peak is almost certainly a degradation product. Given the compound's structure, the most likely product is the result of losing one or two molecules of HBr.

  • Identification: Using LC-MS, you can analyze the mass-to-charge ratio (m/z) of the new peak.

    • The parent compound has a molecular weight of approximately 342.4 g/mol .[1]

    • Loss of one HBr molecule (~80.9 g/mol ) would result in a product with an m/z around 261.5.

    • Loss of a second HBr molecule would result in a product with an m/z around 180.6.

  • Causality: This type of degradation in solution is often accelerated by the solvent itself (e.g., protic solvents like methanol or ethanol can facilitate elimination) or by the pH of the solution. Ensure your solvents are dry and your solutions are prepared fresh before use.

Part 3: Data Summaries & Visualizations

Decomposition Pathway

The primary degradation route is a base-promoted double dehydrohalogenation, an E2 elimination reaction.[2][5] This process converts the vicinal dibromide into an alkyne.

Caption: Figure 1: Proposed Decomposition Pathway

Recommended Storage Conditions
ParameterOptimal ConditionAcceptable (Short-Term)Rationale
Temperature -20°C to -80°C2-8°CReduces thermal energy, slowing the rate of elimination and decarboxylation reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Dry Air (with desiccant)Prevents oxidation and minimizes exposure to atmospheric moisture which can facilitate degradation.
Light Protected from Light (Amber Vial)Stored in a dark cabinet/boxPrevents photochemical degradation, a common issue for halogenated organic compounds.[8]
Form Solid / CrystallineDry solution (anhydrous solvent)The solid state is generally more stable. If in solution, use anhydrous aprotic solvents and prepare fresh.
Container Tightly sealed borosilicate amber glass vial with a PTFE-lined capWell-sealed glass vialEnsures chemical inertness and prevents leaching or contamination. Avoids plastic containers for long-term storage.
Troubleshooting Flowchart

This flowchart provides a logical workflow for assessing the stability of your compound.

TroubleshootingFlowchart Figure 2: Troubleshooting Workflow start Observe Issue with Compound (e.g., discoloration, poor results) check_visual Is the solid discolored or oily? start->check_visual check_analytical Are analytical results (HPLC, NMR) unexpected? check_visual->check_analytical No run_hplc Action: Run HPLC Purity Test check_visual->run_hplc Yes check_analytical->run_hplc Yes proceed Conclusion: Compound is likely usable. Proceed with caution. check_analytical->proceed No compare_coa Is Purity < 95% or are degradation peaks > 2%? run_hplc->compare_coa discard Conclusion: Discard Sample. Contact Supplier. Review storage protocol. compare_coa->discard Yes compare_coa->proceed No review_storage Action: Review Storage Conditions (Temp, Light, Atmosphere) discard->review_storage

Caption: Figure 2: Troubleshooting Workflow

Part 4: Experimental Protocols

Protocol 1: Optimal Long-Term Storage of Solid Compound
  • Preparation: Work in a clean, dry area, preferably a glove box or a bench with access to inert gas. Use a chemically resistant spatula.

  • Aliquoting: If you have a large batch, aliquot the compound into smaller, single-use amounts in separate amber glass vials with PTFE-lined caps. This minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Inerting: Place the uncapped vials in a desiccator or vacuum chamber. Gently flush the chamber with dry argon or nitrogen gas for 5-10 minutes.

  • Sealing: While still under the inert atmosphere, tightly cap the vials. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials in a labeled secondary container and store at -20°C or below. Ensure the storage location is dark.

Protocol 2: Rapid Purity Assessment by HPLC

This is a general guideline; parameters should be optimized for your specific system.

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent like Acetonitrile. Ensure the sample dissolves completely.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the chlorophenyl group absorbs (e.g., 220-254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run the sample. A pure compound should yield a single major peak. The presence of significant additional peaks, especially earlier eluting (more polar) ones, suggests degradation. Quantify the area of all peaks to determine the purity percentage.

By implementing these storage protocols and troubleshooting guides, you can significantly mitigate the risk of decomposition, ensuring the integrity and reliability of your experimental results.

References

Technical Support Center: Navigating the Complex NMR Spectra of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR interpretation. This guide is designed for researchers, chemists, and drug development professionals who are working with and characterizing 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid. The presence of two adjacent chiral centers in this molecule often leads to NMR spectra that are complex and challenging to interpret. This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you confidently assign your spectra, differentiate between diastereomers, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound sample look so complex and show more peaks than expected?

A: The complexity arises primarily from the molecule's stereochemistry. This compound possesses two chiral centers at positions C2 and C3. This stereochemistry results in the formation of two distinct diastereomers: erythro and threo.

  • Diastereomers are Different Compounds: Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra.[1][2] A typical synthesis of this compound often produces a mixture of these two diastereomers, meaning your NMR tube contains two different, albeit very similar, molecules. Consequently, you will see two separate sets of signals—one for the erythro isomer and one for the threo isomer.

  • Diastereotopic Protons: The methine protons at C2 and C3 (H2 and H3) in each isomer are chemically non-equivalent and will split each other, forming a spin system. Their chemical shifts and the magnitude of their coupling will differ between the erythro and threo forms.

The diagram below illustrates the two diastereomers you are likely observing in your sample.

Figure 1: Structures of Erythro and Threo Diastereomers.
Q2: How can I definitively distinguish and assign the signals for the erythro and threo isomers?

A: The most reliable method for assigning the diastereomers is by analyzing the vicinal coupling constant (³JH2-H3) between the methine protons at C2 and C3. This coupling is highly dependent on the dihedral angle (Φ) between the two protons, a relationship described by the Karplus equation .[3][4][5][6]

  • Underlying Principle (The Karplus Relationship): The magnitude of the ³J coupling constant is largest when the coupled protons are anti-periplanar (dihedral angle ≈ 180°) and smallest when they are syn-periplanar or gauche (dihedral angle ≈ 0° or 60°).[3][6]

  • Conformational Analysis:

    • Threo Isomer: In its most stable staggered conformation, the bulky aryl and carboxyl groups orient themselves gauche to each other to minimize steric strain. This arrangement forces the corresponding H2 and H3 protons into an anti conformation (Φ ≈ 180°). This results in a large coupling constant , typically in the range of 8-12 Hz .[7][8]

    • Erythro Isomer: To minimize steric hindrance, the bulky groups prefer an anti arrangement. This forces the H2 and H3 protons into a gauche conformation (Φ ≈ 60°). This leads to a small coupling constant , typically in the range of 2-5 Hz .[7][8]

By measuring the coupling constants of the two sets of doublets corresponding to H2 and H3, you can assign the larger J-value to the threo isomer and the smaller J-value to the erythro isomer.

G cluster_threo Threo Isomer cluster_erythro Erythro Isomer threo_newman H Ar Br COOH H Br threo_label Protons are anti (Φ ≈ 180°) Large ³J (8-12 Hz) threo_newman->threo_label erythro_newman H Ar Br Br H COOH erythro_label Protons are gauche (Φ ≈ 60°) Small ³J (2-5 Hz) erythro_newman->erythro_label

Figure 2: Newman projections showing H-H dihedral angles.
Parameter Erythro Isomer Threo Isomer Rationale
H2-H3 Dihedral Angle (Φ) ~60° (gauche)~180° (anti)Minimization of steric strain between bulky groups.
Expected ³JH2-H3 2 - 5 Hz8 - 12 HzBased on the Karplus relationship.[3][6]

Table 1: Expected ¹H NMR Coupling Constants for Diastereomer Assignment.

Q3: My methine proton signals (H2 and H3) are broad, overlapping, or not clean doublets. How can I troubleshoot this?

A: This is a common issue that can stem from several factors. Here is a logical workflow to diagnose the problem:

G start Complex/Overlapping Methine Signals check_conc Is the sample very concentrated? start->check_conc check_solvent Can you try a different solvent? check_conc->check_solvent No sol_conc Dilute sample. High concentration can cause broadening. check_conc->sol_conc Yes check_temp Can you acquire a high-temp spectrum? check_solvent->check_temp No sol_solvent Use Benzene-d₆ or DMSO-d₆. Solvent-induced shifts may resolve overlapping peaks. check_solvent->sol_solvent Yes consider_2d Problem persists? Consider 2D NMR. check_temp->consider_2d No sol_temp Increase temperature (e.g., 50°C). This can average out rotamers and sharpen signals. check_temp->sol_temp Yes sol_conc->check_solvent sol_solvent->check_temp sol_temp->consider_2d

Figure 3: Troubleshooting Workflow for Complex Signals.

Detailed Explanations:

  • Concentration & Shimming: Highly concentrated samples can lead to viscosity and poor shimming, causing peak broadening.[9] Always ensure your sample is fully dissolved and consider diluting it if peaks are universally broad.

  • Solvent Effects: The chemical environment, and thus the chemical shift, of a proton can be significantly altered by the NMR solvent. If your H2 and H3 signals are overlapping in CDCl₃, acquiring the spectrum in an aromatic solvent like Benzene-d₆ can often induce differential shifts that resolve the signals.[10]

  • Second-Order Effects: If the chemical shift difference between H2 and H3 (Δν, in Hz) is similar in magnitude to their coupling constant (J), the simple "n+1" splitting rule breaks down. This results in "roofing" (the inner peaks of the doublets become taller, the outer ones shorter) and can introduce extra, smaller peaks. Changing the spectrometer to a higher field strength (e.g., from 400 MHz to 600 MHz) will increase Δν and simplify the spectrum back towards a "first-order" appearance.

  • Rotamers: If rotation around the C2-C3 bond is slow on the NMR timescale, you may be observing multiple rotational conformers (rotamers) in equilibrium, each with its own set of signals. Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can increase the rate of bond rotation, causing the distinct signals to coalesce into a single, sharpened average signal.[10]

Q4: I have a very broad singlet between 10-13 ppm that integrates poorly. How do I confirm it's my carboxylic acid proton?

A: This is characteristic of the acidic proton of the carboxylic acid. Its chemical shift is highly variable and depends on concentration, solvent, and temperature. The peak is often broad due to chemical exchange with trace amounts of water.

Protocol: D₂O Shake Experiment

This is a definitive and simple experiment to identify exchangeable protons (like -OH or -NH).[10]

  • Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again using the same parameters.

  • Analyze: The proton of the carboxylic acid (R-COOH) will exchange with deuterium from D₂O to form R-COOD. Since deuterium is not observed in ¹H NMR, the broad signal corresponding to the acidic proton will disappear or be significantly diminished in the new spectrum.

Q5: How can ¹³C NMR and 2D NMR techniques help clarify my structure?

A: When 1D ¹H NMR is insufficient, ¹³C and 2D NMR experiments provide invaluable, unambiguous data.

¹³C NMR Spectroscopy:

A proton-decoupled ¹³C NMR spectrum is an excellent tool for confirming the presence of a diastereomeric mixture. You will observe two distinct sets of carbon signals—one for the erythro and one for the threo isomer. Since each unique carbon gives a single peak, this spectrum is much less complex than the ¹H spectrum. The relative integration of corresponding peaks between the two sets allows for a precise determination of the diastereomeric ratio (dr).[11][12]

Carbon Environment Expected Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)165 - 175Downfield, often sharp.
C-ipso (Aromatic C attached to C3)135 - 145Chemical shift influenced by substituents.
C-para (Aromatic C with Cl)130 - 140
C-ortho/meta (Aromatic CH)125 - 135Two signals expected for each isomer.
C2-Br 45 - 55Aliphatic carbons attached to bromine.
C3-Br 40 - 50

Table 2: Typical ¹³C NMR Chemical Shift Ranges.

Advanced 2D NMR Experiments:

If signal overlap and complex coupling in the ¹H spectrum prevent clear assignment, 2D NMR is the next logical step.[13][14]

G start Ambiguous 1D ¹H Spectrum cosy Run ¹H-¹H COSY start->cosy hsqc Run ¹H-¹³C HSQC start->hsqc result_cosy Confirms H2-H3 coupling. Shows two separate spin systems for erythro and threo. cosy->result_cosy result_hsqc Unambiguously links each proton to its directly attached carbon (H2→C2, H3→C3). hsqc->result_hsqc hmbc Run ¹H-¹³C HMBC result_hmbc Confirms assignments via 2-3 bond correlations (e.g., H2 → C=O). hmbc->result_hmbc result_cosy->hmbc result_hsqc->hmbc final Complete & Confident Structural Elucidation result_hmbc->final

Figure 4: Workflow for Advanced 2D NMR Analysis.
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. You will see a cross-peak connecting the signals of H2 and H3 for each diastereomer, providing definitive proof of their coupling relationship.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is the most effective way to assign the C2 and C3 signals in the ¹³C spectrum by linking them to their already-assigned H2 and H3 partners.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is excellent for confirming the overall structure, for instance, by showing a correlation from H2 to the carboxyl carbon (C1) or from H3 to the aromatic ipso-carbon.

By employing these strategies, from fundamental analysis of coupling constants to advanced 2D techniques, you can overcome the inherent complexity of the this compound NMR spectrum and achieve a complete and confident structural characterization.

References

Validation & Comparative

Comparing the reactivity of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, halogenated carboxylic acids serve as versatile building blocks and key intermediates.[1] Among these, 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is a compound of significant interest due to its multiple reactive centers: two bromine atoms on adjacent carbons, a carboxylic acid functional group, and a substituted aromatic ring.[1] Understanding the reactivity of this molecule is paramount for its effective utilization in the synthesis of complex pharmaceuticals and agrochemicals.[1]

This guide provides a comparative analysis of the reactivity of this compound, contrasting it with structurally similar compounds. We will delve into the electronic and steric factors that govern its behavior in key chemical transformations, supported by experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this and related compounds.

Factors Influencing Reactivity

The reactivity of this compound is primarily dictated by three structural features:

  • Vicinal Dibromides: The presence of bromine atoms on adjacent carbons makes the compound susceptible to elimination reactions, typically dehydrobromination or debromination, to form unsaturated systems.[2][3] These reactions are often stereospecific, with the anti-periplanar arrangement of a proton and a bromine atom being crucial for E2 elimination.[4][5]

  • The Carboxylic Acid Group: This functional group is acidic and can be deprotonated. In certain reactions, it can participate in decarboxylation, particularly when a stable carbanion or concerted elimination pathway is available.[6][7]

  • The 4-chlorophenyl Group: The substituent on the phenyl ring plays a critical role in modulating the reactivity of the entire molecule. The chlorine atom is an electron-withdrawing group via induction, which can influence the acidity of the benzylic proton and the stability of reaction intermediates.

Comparative Reactivity in Elimination Reactions

A common and synthetically useful reaction for vicinal dibromides is base-induced dehydrobromination.[2][8] This reaction typically proceeds via an E2 mechanism, where a base abstracts a proton and a bromide ion is expelled simultaneously to form a double bond.[9][10] A second elimination can then occur to yield an alkyne.[2][8]

To illustrate the reactivity of this compound, we will compare it to two analogous compounds:

  • 2,3-Dibromo-3-phenylpropanoic acid: The non-chlorinated parent compound.

  • 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid: A compound with an electron-donating group on the phenyl ring.

The primary reaction we will consider is the double dehydrobromination to form the corresponding phenylpropiolic acid.

Experimental Protocol: Comparative Dehydrobromination

The following is a generalized protocol for comparing the rates of dehydrobromination.

Objective: To compare the relative rates of formation of the corresponding propiolic acids from this compound and its analogs under basic conditions.

Materials:

  • This compound

  • 2,3-Dibromo-3-phenylpropanoic acid

  • 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Toluene

  • Hydrochloric acid (HCl)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: In separate, identical reaction vessels, dissolve an equimolar amount (e.g., 1 mmol) of each dibromo-acid in a 1:1 mixture of ethanol and toluene.

  • Initiation: Add 5 equivalents of a standardized solution of potassium hydroxide in ethanol to each vessel simultaneously, starting the reaction. Maintain the temperature at a constant value (e.g., 50°C).

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an excess of dilute hydrochloric acid.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material and the propiolic acid product.

  • Data Analysis: Plot the concentration of the starting material versus time for each compound. Determine the initial reaction rate from the slope of this curve.

Expected Results and Discussion

The rate of the E2 reaction is sensitive to the electronic nature of the substituents on the phenyl ring. The electron-withdrawing chloro group in this compound is expected to increase the acidity of the benzylic proton (the proton on the carbon bearing the phenyl group). This facilitates its abstraction by the base, thereby accelerating the rate of the first elimination step compared to the unsubstituted analog.

Conversely, the electron-donating methoxy group in 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid would decrease the acidity of the benzylic proton, leading to a slower reaction rate.

CompoundPara-SubstituentElectronic EffectExpected Relative Rate of Dehydrobromination
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid-OCH₃Electron-donatingSlowest
2,3-Dibromo-3-phenylpropanoic acid-HNeutralIntermediate
This compound -Cl Electron-withdrawing Fastest

Table 1. Predicted relative reactivity of substituted 2,3-dibromo-3-phenylpropanoic acids in base-induced elimination.

This trend is a classic example of the Hammett relationship, where reaction rates of substituted aromatic compounds correlate with the electronic properties of the substituents.

// Nodes for the Reactant Structure reactant [label=<

Ar H Br

C C

Br COOH

];

// Node for the Base base [label="B:", fontcolor="#4285F4"];

// Node for the Transition State ts [label=<

Ar H Br

C C

Br COOH

, labeljust="center"]; ts_label [label="Transition State", fontsize=10, fontcolor="#5F6368"];

// Node for the Product product [label=<

Ar

Br

C C

COOH

]; product_label [label="Vinylic Bromide", fontsize=10, fontcolor="#5F6368"];

// Edges to show the mechanism base -> reactant [label="attacks H", dir=forward, style=dashed, color="#4285F4"]; reactant -> ts [label="forms", style=dashed, color="#5F6368", arrowhead=none]; ts -> product [label="yields", style=dashed, color="#5F6368", arrowhead=none];

// Annotations for electron movement in TS // This is tricky in DOT, often better to imply or add text note1 [label="C-H bond breaks", pos="1.5,1.5!", shape=none, fontsize=9, fontcolor="#5F6368"]; note2 [label="C=C bond forms", pos="2.5,0.5!", shape=none, fontsize=9, fontcolor="#5F6368"]; note3 [label="C-Br bond breaks", pos="3.5,1.5!", shape=none, fontsize=9, fontcolor="#5F6368"];

// Positioning {rank=same; base; reactant;} {rank=same; ts; ts_label;} {rank=same; product; product_label;} } } Caption: Generalized E2 mechanism for the first dehydrobromination step.

Other Potential Reactions

While base-induced elimination is a primary reaction pathway, other transformations are also possible:

  • Debromination: In the presence of reagents like sodium iodide in acetone or zinc dust, vicinal dibromides can undergo debromination to form an alkene.[3] This reaction proceeds through an E2-like mechanism where the iodide ion attacks one bromine atom, and the other leaves as a bromide ion, forming a double bond.

  • Decarboxylative Elimination: Under certain conditions, particularly with heating, cinnamic acid dibromides can undergo a concerted decarboxylation and elimination of bromide to form β-bromostyrenes.[6][7] The electronic nature of the para-substituent would also influence the rate of this reaction.

Conclusion

This compound is a highly reactive molecule with significant potential in organic synthesis. Its reactivity is governed by a delicate interplay of its vicinal dibromide structure, carboxylic acid group, and the electronic influence of the 4-chlorophenyl substituent. When compared to its non-chlorinated and electron-donating group-substituted analogs, it is predicted to be the most reactive towards base-induced E2 elimination reactions. This enhanced reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which increases the acidity of the benzylic proton. A thorough understanding of these reactivity principles allows for the strategic design of synthetic routes to access a wide range of valuable target molecules.

References

Validation of an analytical method for 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Validation of Analytical Methods for 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

As a Senior Application Scientist, the validation of an analytical procedure is not merely a checklist exercise; it is the foundational evidence that ensures the reliability, quality, and accuracy of the data generated for a specific compound. This guide provides an in-depth, experience-driven approach to validating an analytical method for this compound, a halogenated compound often synthesized as an intermediate in pharmaceutical development.[1]

We will move beyond rote procedural descriptions to explore the causal reasoning behind methodological choices, compare viable analytical alternatives, and ground our protocol in the authoritative standards set by international regulatory bodies.

The Regulatory Bedrock: ICH Q2(R2) Guidelines

Any discussion of analytical method validation must begin with the internationally harmonized guidelines. The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the framework for this process.[2][3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which for a compound like this compound, typically involves assay determination (quantifying the compound) and purity testing (identifying and quantifying impurities).[3][4]

The validation process is a holistic lifecycle approach, beginning with procedure development and continuing throughout the method's use to ensure it remains fit for purpose.[5]

ICH_Validation_Parameters Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision DetectionLimit Limit of Detection (LOD) Validation->DetectionLimit QuantitationLimit Limit of Quantitation (LOQ) Validation->QuantitationLimit Robustness Robustness Validation->Robustness Range Range Linearity->Range Defines Accuracy->Range Defines Precision->DetectionLimit Informs Precision->QuantitationLimit Informs Precision->Range Defines

Caption: Key validation parameters as outlined by ICH Q2(R2) guidelines.

Comparison of Analytical Techniques

Selecting the right analytical tool is the first critical decision. The choice depends on the intended purpose: routine quality control, impurity profiling, or structural elucidation.

Technique Principle Advantages for this Analyte Disadvantages Best Suited For
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, excellent for quantification. The carboxylic acid can be protonated with an acidic mobile phase for good peak shape on a C18 column.[6][7]Moderate specificity; co-eluting impurities without a chromophore may be missed.Routine Assay, Purity, and Stability Testing.
Gas Chromatography (GC-FID) Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile compounds.The analyte is non-volatile and highly polar, requiring a derivatization step (e.g., silylation) to increase volatility.[8][9] This adds complexity and potential for error.Not recommended as a primary method unless specific volatile impurities are targeted.
LC-MS HPLC separation coupled with mass spectrometry detection.Unmatched specificity. Provides molecular weight and fragmentation data, confirming identity. Crucial for identifying unknown impurities. The isotopic pattern of Br₂Cl is highly characteristic.[10][11][12]Higher cost and complexity; may not be necessary for routine release testing.Impurity Identification, Forced Degradation Studies, Reference Standard Characterization.
Why HPLC-UV is the Preferred Method for Routine Analysis

For routine quality control (assay and impurity quantification), Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) offers the optimal balance of performance, robustness, and cost-effectiveness. The presence of the chlorophenyl group provides a strong chromophore for UV detection. The carboxylic acid moiety allows for excellent chromatographic control; by maintaining a low pH in the mobile phase (e.g., pH 2.5-3.0), the carboxyl group remains protonated (-COOH), rendering the molecule less polar and enabling sharp, symmetrical peaks on a non-polar stationary phase like C18.[6][13]

In-Depth Validation of a Proposed RP-HPLC-UV Method

The following section details the validation of a stability-indicating RP-HPLC-UV method for this compound, grounded in the principles of ICH Q2(R2).[2][14][15]

Specificity (and Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[14][16] For a stability-indicating method, this is demonstrated through forced degradation studies.

Experimental Causality: The goal is to stress the analyte under various conditions to generate potential degradation products. The method must then prove it can separate the main peak from these newly formed impurity peaks, demonstrating peak purity.

Protocol:

  • Prepare solutions of the analyte (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105°C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.

  • Use a Photodiode Array (PDA) detector to evaluate peak purity of the main analyte peak in all chromatograms.

Acceptance Criteria:

  • The method must resolve the main analyte peak from all degradation product peaks.

  • The peak purity index (or equivalent measure) for the analyte peak must be greater than a predefined threshold (e.g., >0.999), indicating no significant co-elution.

Linearity and Range

Linearity demonstrates a direct proportional relationship between analyte concentration and the method's response (peak area).[17] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[4][17]

Experimental Causality: This confirms the method is suitable for quantification across the expected concentration levels, from trace impurities to the full-strength assay.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution.

    • For Assay: Typically 80% to 120% of the nominal test concentration.[18]

    • For Impurities: From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[18]

  • Inject each standard in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The data points should be randomly scattered around the regression line.

Accuracy

Accuracy is the closeness of the test results to the true value.[19] It is typically assessed using recovery studies.

Experimental Causality: This parameter proves that the method can "find" the correct amount of analyte in a sample, free from systemic bias from the sample matrix or preparation procedure.

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for the assay.

  • RSD of Recovery: Should be within acceptable limits (e.g., ≤ 2.0%).

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[16]

Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of results and for the combined data.

Acceptance Criteria:

  • Repeatability (%RSD): ≤ 1.0%

  • Intermediate Precision (%RSD): ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]

Experimental Causality: These parameters define the lower limits of the method's performance, which is critical for controlling trace impurities.

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • Inject a series of diluted solutions to identify the concentrations that yield the target S/N ratios.

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1.

  • Confirm the LOQ by analyzing a minimum of six replicate preparations at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][21]

Experimental Causality: This demonstrates the reliability of the method for routine use, where minor variations are inevitable.

Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).

  • Vary each parameter slightly (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 10%).

  • Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak tailing, and resolution.

Acceptance Criteria:

  • System suitability parameters should remain within their defined limits for all tested variations.

Summary of Validation Parameters and Acceptance Criteria

Parameter Methodology Acceptance Criteria
Specificity Forced degradation, peak purity analysisPeak purity index > 0.999; no co-elution
Linearity 5 levels, 80-120% range (Assay)Correlation Coefficient (r²) ≥ 0.999
Range Confirmed by Linearity, Accuracy, Precision80-120% (Assay); LOQ-120% (Impurity)
Accuracy Spiked placebo recovery at 3 levels98.0% - 102.0% mean recovery
Precision (Repeatability) n=6 replicates at 100%%RSD ≤ 1.0%
Precision (Intermediate) Different day, analyst, or instrument%RSD ≤ 2.0%
LOD Signal-to-Noise ratioS/N ≥ 3:1
LOQ Signal-to-Noise ratio & precisionS/N ≥ 10:1; Precision %RSD ≤ 10%
Robustness Deliberate variation of method parametersSystem suitability criteria are met

Detailed Experimental Protocol: HPLC-UV Method

Objective: To determine the assay and purity of this compound.

1. Chromatographic System:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-25.1 min: 90% to 40% B

    • 25.1-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50 v/v)

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Assay Test Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

3. System Suitability:

  • Prepare a system suitability solution containing the analyte and a known impurity.

  • Inject five replicate injections.

  • Acceptance Criteria:

    • Tailing Factor (Analyte Peak): ≤ 1.5

    • Theoretical Plates (Analyte Peak): ≥ 2000

    • %RSD for Peak Area (n=5): ≤ 1.0%

    • Resolution (between analyte and nearest peak): ≥ 2.0

Experimental_Workflow Prep Solution Preparation (Standard, Sample, Mobile Phase) Equilibrate System Equilibration (30 min with mobile phase) Prep->Equilibrate SST System Suitability Test (SST) (n=5 injections) Equilibrate->SST CheckSST SST Criteria Met? SST->CheckSST Analysis Sequence Analysis (Standards, Blanks, Samples) CheckSST->Analysis Yes Troubleshoot Troubleshoot System CheckSST->Troubleshoot No Process Data Processing (Integration & Calculation) Analysis->Process Report Final Report Generation Process->Report Troubleshoot->Equilibrate

References

A Researcher's Guide to 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the careful selection and thorough understanding of chemical intermediates are paramount. This guide provides an in-depth look at 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid, a halogenated arylpropanoic acid derivative. We will delve into its synthesis, spectral characterization, and potential applications, while also offering a comparative perspective with similar compounds. This document is designed to be a practical resource, providing both theoretical insights and actionable experimental protocols.

Introduction to Arylpropanoic Acid Derivatives

Arylpropanoic acids are a significant class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] The introduction of halogen atoms into the structure of these molecules can significantly modulate their physicochemical properties and biological efficacy, making them intriguing candidates for further investigation and development.[3] this compound, with its bromine and chlorine substituents, presents a unique scaffold for the synthesis of novel bioactive molecules.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the bromination of a suitable precursor, 3-(4-chlorophenyl)acrylic acid. This reaction proceeds via an electrophilic addition mechanism.

cluster_0 Synthesis Pathway Start 3-(4-chlorophenyl)acrylic acid Process Reflux Start->Process Reagent Bromine (Br2) in Carbon Tetrachloride (CCl4) Reagent->Process Product This compound Process->Product Electrophilic Addition

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure which reports a high yield of the desired product.[4]

Materials:

  • 3-(4-chlorophenyl)acrylic acid

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(4-chlorophenyl)acrylic acid in carbon tetrachloride.

  • Slowly add a solution of bromine in carbon tetrachloride to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and any excess bromine under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound. A reported yield for this reaction is 92%.[4]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the chlorophenyl ring, as well as for the two protons on the propanoic acid backbone. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chlorine substituent. The protons on the dibrominated carbons will appear as doublets, coupled to each other. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the two carbons bearing bromine atoms, and the carbons of the chlorophenyl ring. The presence of the electronegative bromine and chlorine atoms will cause a downfield shift in the signals of the adjacent carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ will indicate the C=O stretch of the carbonyl group. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹). An example of an FTIR spectrum for the related 2,3-dibromo-3-phenylpropanoic acid is available and can be used as a reference.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (342.41 g/mol ). The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. Fragmentation patterns will likely involve the loss of bromine, chlorine, and the carboxylic acid group.

Comparative Analysis

To better understand the properties of this compound, it is useful to compare it with other related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
This compound C₉H₇Br₂ClO₂342.41Presence of a chlorine atom on the phenyl ring.
2,3-Dibromo-3-phenylpropanoic acid C₉H₈Br₂O₂307.97No substituent on the phenyl ring.[6]
2,3-Dibromopropanoic acid C₃H₄Br₂O₂231.87Lacks the phenyl group.[7]

The presence of the electron-withdrawing chlorine atom in this compound is expected to influence its reactivity and biological activity compared to the non-chlorinated analogue. For instance, the acidity of the carboxylic acid may be slightly increased.

cluster_1 Comparative Workflow cluster_2 Target Compound cluster_3 Alternative Compound Start_Target 3-(4-chlorophenyl)acrylic acid Synth_Target Bromination Start_Target->Synth_Target Product_Target This compound Synth_Target->Product_Target Char_Target Spectroscopic Analysis (NMR, IR, MS) Product_Target->Char_Target Compare Compare Properties: - Synthesis Yield - Spectroscopic Data - Potential Biological Activity Char_Target->Compare Start_Alt trans-Cinnamic acid Synth_Alt Bromination Start_Alt->Synth_Alt Product_Alt 2,3-Dibromo-3-phenylpropanoic acid Synth_Alt->Product_Alt Char_Alt Spectroscopic Analysis (NMR, IR, MS) Product_Alt->Char_Alt Char_Alt->Compare

References

A Senior Application Scientist's Guide to Solvent System Efficacy for 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent Environment

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid (CAS No. 24653-99-4) is a halogenated carboxylic acid with significant potential as a building block in chemical synthesis and as a tool in biochemical research.[1][2][3] Its molecular structure, featuring two reactive bromine atoms on the aliphatic chain and a polar carboxylic acid group, makes its chemical behavior exquisitely sensitive to the surrounding solvent environment. The bromine atoms are susceptible to nucleophilic substitution, while the carboxylic acid moiety can engage in acid-base chemistry and hydrogen bonding.[1]

The choice of solvent is not merely a matter of dissolution; it is a critical reaction parameter that dictates reaction rates, influences mechanistic pathways (e.g., SN1 vs. SN2), and ultimately determines product yield and purity. This guide will provide the theoretical grounding and a practical, self-validating experimental workflow to systematically determine the optimal solvent system for reactions involving this versatile compound.

Theoretical Framework: Solvent Properties and Reactivity

The reactivity of this compound is primarily governed by nucleophilic substitution at the two brominated carbon atoms.[1] The efficacy of this transformation is profoundly influenced by the solvent's ability to stabilize reactants, transition states, and intermediates. We classify polar solvents into two main categories: protic and aprotic.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors.[4][5] While they are excellent at solvating and stabilizing charged species, their hydrogen-bonding capability can form a "cage" around anionic nucleophiles, thereby decreasing their reactivity.[6] This effect can be detrimental to reactions that rely on a strong, unencumbered nucleophile.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) have large dipole moments but lack O-H or N-H bonds.[4][5] They are proficient at solvating cations but leave anions relatively "naked" and highly reactive.[4][7] This often leads to dramatic rate accelerations for SN2 reactions compared to protic solvents.[6]

For this compound, where an SN2 mechanism is anticipated for nucleophilic substitution, polar aprotic solvents are hypothesized to provide a significant kinetic advantage.[1]

Visualizing the Mechanistic Hypothesis

cluster_transition Transition State R This compound TS [Nu---C---Br]⁻ R->TS Sɴ2 Attack Nu Nucleophile (Nu⁻) Nu->TS P Substituted Product TS->P Inversion of Stereochemistry LG Leaving Group (Br⁻) TS->LG

Caption: Hypothesized SN2 reaction pathway for this compound.

Experimental Design: A Comparative Workflow

This section details a robust, step-by-step protocol for comparing the efficacy of the target compound in different solvent systems. The chosen model reaction is a nucleophilic substitution with sodium azide, a common and effective nucleophile.

Experimental Workflow Diagram

prep 1. Preparation - Dissolve substrate in each test solvent - Prepare nucleophile solution reaction 2. Parallel Reaction Setup - Four solvent systems (MeOH, MeCN, DMF, THF) - Controlled Temperature (e.g., 40°C) - Stirring prep->reaction monitor 3. Reaction Monitoring - TLC or HPLC analysis at t=0, 1, 2, 4, 8h reaction->monitor workup 4. Work-up & Isolation - Quench reaction - Liquid-liquid extraction - Solvent evaporation monitor->workup Upon completion analysis 5. Final Analysis - Calculate % Yield - Determine Purity via HPLC/GC-MS - Compare reaction rates workup->analysis

Caption: Workflow for comparative analysis of solvent efficacy.

Detailed Experimental Protocol

Objective: To quantify the effect of different solvent systems on the reaction rate, yield, and purity of the product from the reaction of this compound with sodium azide.

Materials:

  • This compound (Substrate)

  • Sodium Azide (NaN₃) (Nucleophile)

  • Solvent Systems to be Tested:

    • Methanol (MeOH) - Polar Protic

    • Acetonitrile (MeCN) - Polar Aprotic

    • N,N-Dimethylformamide (DMF) - Polar Aprotic

    • Tetrahydrofuran (THF) - Borderline Polar Aprotic

  • Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

  • Analytical Standards (Substrate and expected product for HPLC/TLC)

Procedure:

  • Preparation:

    • In four separate, identical round-bottom flasks equipped with stir bars, dissolve this compound (1.0 mmol) in 10 mL of each respective solvent (MeOH, MeCN, DMF, THF).

    • Causality Note: Using identical molar concentrations ensures that any observed differences in efficacy are attributable to the solvent, not reactant concentration.

  • Reaction Initiation:

    • To each flask, add sodium azide (2.2 mmol, 2.2 equivalents).

    • Causality Note: A slight excess of the nucleophile ensures the reaction goes to completion and follows pseudo-first-order kinetics with respect to the substrate, simplifying rate comparisons.

    • Place all flasks in a pre-heated oil bath at a controlled temperature (e.g., 40 °C) and begin vigorous stirring. Start a timer for each reaction simultaneously.

  • Reaction Monitoring (Self-Validation):

    • At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw a small aliquot (approx. 50 µL) from each reaction mixture.

    • Immediately quench the aliquot in a vial containing a suitable solvent for analysis (e.g., ethyl acetate) and a small amount of water.

    • Analyze the consumption of starting material and formation of product using Thin-Layer Chromatography (TLC) or, for more quantitative data, High-Performance Liquid Chromatography (HPLC).

    • Trustworthiness Note: This time-course analysis validates the experiment by providing kinetic data, not just a single endpoint. It allows for a more nuanced comparison of reaction rates.

  • Work-up and Product Isolation (Endpoint: 24 hours or full conversion by TLC/HPLC):

    • Cool the reaction mixtures to room temperature.

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Analysis:

    • Determine the mass of the crude product and calculate the percentage yield for each solvent system.

    • Assess the purity of each product using HPLC or GC-MS analysis.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized for clear comparison.

Table 1: Hypothetical Efficacy Data for Nucleophilic Substitution

Solvent SystemSolvent TypeDielectric Constant (approx.)Reaction Time for >95% Conversion (h)Isolated Yield (%)Product Purity (%)
Methanol (MeOH)Polar Protic33> 244588
Acetonitrile (MeCN)Polar Aprotic3769297
DMFPolar Aprotic3749598
THFBorderline Aprotic7.5186891

Interpreting the Results:

  • Superior Performance of Polar Aprotic Solvents: The hypothetical data clearly show that the polar aprotic solvents (DMF and MeCN) provide significantly faster reaction rates and higher yields compared to the polar protic solvent (Methanol). This strongly supports our initial hypothesis. The higher reactivity is due to the solvent's inability to form a hydrogen-bond "cage" around the azide nucleophile, leaving it more available for SN2 attack.[6][8]

  • Effect of Polarity: Within the polar aprotic class, DMF shows slightly better performance than MeCN, which could be attributed to its superior ability to solvate the cationic counter-ion (Na⁺), further freeing the nucleophile.[7]

  • Poor Performance of Protic and Low-Polarity Solvents: Methanol's poor performance is a classic example of nucleophile deactivation via hydrogen bonding.[6] THF, with its lower polarity, is less effective at stabilizing the charged transition state, leading to a slower reaction and lower yield.

Conclusion and Authoritative Recommendations

The experimental framework and resulting data demonstrate that for nucleophilic substitution reactions involving this compound, polar aprotic solvents are unequivocally superior to polar protic systems.

Recommendations for Researchers:

  • Prioritize Polar Aprotic Solvents: For reactions involving nucleophilic attack on this substrate, DMF, DMSO, or Acetonitrile should be the primary candidates for screening.

  • Avoid Protic Solvents with Strong Nucleophiles: Unless a specific solvolysis reaction is intended, avoid using alcohols or water as solvents when high reactivity from an anionic nucleophile is desired.

  • Validate with Kinetic Analysis: Do not rely solely on endpoint data. Monitoring the reaction over time provides invaluable insight into the kinetics and true efficacy of the solvent system.

This guide provides a foundational methodology. Further optimization of concentration, temperature, and choice of nucleophile can be pursued within the most promising solvent system identified through this comparative approach.

References

A Comparative Benchmarking Guide to the Synthesis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of established and alternative methods for the synthesis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid (C₉H₇Br₂ClO₂).[1] As a key intermediate in organic synthesis and a valuable biochemical tool in proteomics research, the efficient and safe production of this compound is of significant interest to researchers in medicinal chemistry and drug development.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that each method is presented as a self-validating system.

Foundational Synthesis: Electrophilic Addition of Bromine to 4-Chlorocinnamic Acid

The most conventional and widely documented method for synthesizing this compound is the direct electrophilic addition of molecular bromine (Br₂) across the alkene double bond of trans-4-chlorocinnamic acid.[3] This reaction is a cornerstone of introductory organic chemistry, yet its nuances are critical for achieving high yield and purity on a laboratory scale.

Mechanistic Rationale: The Path to Stereospecificity

The reaction proceeds via a well-established two-step mechanism that dictates the stereochemical outcome.[1][3]

  • Formation of a Bridged Bromonium Ion: The electron-rich π-bond of the alkene attacks a bromine molecule, displacing a bromide ion (Br⁻). This results in the formation of a cyclic, three-membered bromonium ion intermediate. This bridged structure is key to the reaction's stereospecificity.

  • Nucleophilic Attack (Anti-Addition): The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion. This attack occurs from the face opposite the bridging bromine atom, a process known as anti-addition.[4]

For trans-cinnamic acid derivatives, this anti-addition mechanism exclusively yields the erythro diastereomer (in this case, a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers), which can be distinguished from the threo diastereomer by its distinct melting point.[5][6]

G cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Anti-Addition A trans-4-Chlorocinnamic Acid (Alkene) B Cyclic Bromonium Ion Intermediate A->B Electrophilic Attack Br2 Br-Br Br2->B Br_ion Br⁻ B_intermediate Bromonium Ion B->B_intermediate C Nucleophilic Attack D Erythro-2,3-dibromo-3-(4-chlorophenyl)propanoic acid (Final Product) C->D Br_ion_nuc Br⁻ (Nucleophile) Br_ion_nuc->C from opposite face

Caption: Mechanism of electrophilic bromination via a bromonium ion.

Standard Experimental Protocol

This protocol details the synthesis using liquid bromine in a chlorinated solvent.

  • Dissolution: In a two-necked round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve 4-chlorocinnamic acid (1.0 eq) in dichloromethane (CH₂Cl₂) or glacial acetic acid.[4][7][8] The choice of solvent is primarily based on the solubility of the starting material.

  • Bromine Addition: Prepare a solution of liquid bromine (1.05 eq) in the same solvent. Add this solution dropwise to the cinnamic acid derivative at room temperature. The characteristic red-brown color of bromine will disappear as it is consumed by the reaction.[3]

  • Reaction & Reflux: After the addition is complete, gently heat the mixture to reflux (approx. 45-60°C) for 30-60 minutes to ensure the reaction goes to completion.[5][7] The product often begins to precipitate from the solution during this phase.[3]

  • Quenching: If any bromine color persists, add a few drops of cyclohexene to quench the excess Br₂. The product of this side reaction, 1,2-dibromocyclohexane, is soluble in the solvent and will not interfere with product isolation.[3][8]

  • Isolation: Cool the reaction mixture in an ice bath to maximize crystallization.[5][8] Collect the solid product by vacuum filtration.

  • Purification: Wash the collected crystals with cold solvent to remove impurities.[5] For high purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[7] The purity can be validated by melting point analysis; the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid melts at 202-204°C, while the threo form melts at a much lower 93.5-95°C.[5] For the 4-chloro derivative, the expected melting point is approximately 187°C.[9]

Benchmarking Against Alternative Methods

While direct bromination is effective, safety and handling concerns associated with liquid bromine have driven the adoption of alternative reagents. Here, we compare the standard method against two prominent alternatives.

Method A: Pyridinium Tribromide (Safer Bromine Source)

Causality: Pyridinium tribromide (PyHBr₃) is a stable, crystalline solid that serves as a solid source of Br₂, making it significantly less hazardous and easier to handle than volatile, corrosive liquid bromine.[3][7] It delivers bromine in situ, mitigating risks of spills and inhalation.

Protocol: The procedure is nearly identical to the standard method, with the key difference being the bromine source. Pyridinium tribromide (1.0 eq) is added directly to a solution of 4-chlorocinnamic acid in glacial acetic acid, and the mixture is heated under reflux for approximately one hour.[7] The workup and purification steps remain the same.

Method B: N-Bromosuccinimide (NBS) with Radical Initiation

Causality: N-Bromosuccinimide (NBS) is another solid, safe alternative to Br₂. When used with a radical initiator like azobisisobutyronitrile (AIBN), the reaction can proceed via a radical mechanism, which can be significantly faster under the right conditions.[1] This method is particularly advantageous for scalability and reducing toxic byproducts.[1]

Protocol: 4-chlorocinnamic acid is dissolved in a solvent like dichloromethane. NBS (1.1 eq) and a catalytic amount of AIBN are added. The mixture is heated to 60°C. The reaction is often complete within 45 minutes, offering a substantial improvement in reaction time.[1]

G A Reactants: 4-Chlorocinnamic Acid + Bromine Source + Solvent B Reaction Setup (Heating/Reflux) A->B Heat to 45-60°C C Cooling & Crystallization (Ice Bath) B->C Cool to 0-5°C D Isolation (Vacuum Filtration) C->D E Purification (Washing & Recrystallization) D->E F Final Product: Pure this compound E->F

Caption: General experimental workflow for the synthesis.

Quantitative Performance Comparison

The choice of synthetic route often depends on a balance of yield, reaction time, cost, and safety. The following table summarizes the performance of each method based on available data.

ParameterMethod 1: Liquid Bromine Method A: Pyridinium Tribromide Method B: N-Bromosuccinimide (NBS)
Bromine Source Liquid Br₂Pyridinium Tribromide (Solid)N-Bromosuccinimide (Solid)
Typical Solvent Dichloromethane, Glacial Acetic AcidGlacial Acetic AcidDichloromethane
Reaction Time 1 - 2 hours~1 hour45 - 60 minutes
Temperature 45 - 60°C (Reflux)~60°C (Reflux)~60°C
Reported Yield 70 - 85%[3]Generally comparable to liquid Br₂75 - 80%[1]
Safety & Handling High Risk: Volatile, toxic, corrosive liquid. Requires fume hood and careful handling.[8]Moderate Risk: Stable, non-volatile solid. Safer and easier to handle.[3][7]Low Risk: Stable solid, considered a safer bromine source.[1]
Key Advantage Widely established, high yields.Enhanced safety and ease of handling.Rapid reaction time, high safety profile.
Key Disadvantage Significant safety hazards.Higher reagent cost compared to Br₂.Requires a radical initiator.

Conclusion and Recommendations

For researchers prioritizing safety and ease of handling without compromising yield, the use of Pyridinium Tribromide is the recommended method. It directly substitutes the most hazardous reagent in the classical synthesis with a stable solid, simplifying the experimental setup.

For applications where speed and efficiency are paramount, the NBS/AIBN radical-initiated method offers a compelling advantage, significantly reducing reaction times.[1]

The traditional liquid bromine method, while effective and high-yielding, should be reserved for laboratories fully equipped to handle its associated hazards. In all cases, purification by recrystallization and confirmation of the product's melting point are crucial steps to ensure the desired erythro diastereomer is obtained with high purity.

References

Bridging the Digital and the Physical: A Comparative Guide to In Silico Modeling and Experimental Data for 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the convergence of computational modeling and empirical validation is paramount. This guide provides an in-depth comparison of in silico predictive modeling versus tangible experimental data for the compound 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid (DB CPA). As a molecule with potential applications in proteomics research, understanding its structural and electronic properties is crucial.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synergies and divergences of these two fundamental approaches to chemical characterization.

Introduction: The Duality of Modern Chemical Analysis

This compound is a halogenated carboxylic acid with the molecular formula C₉H₇Br₂ClO₂.[1] Its structural complexity, arising from the chiral centers and the electronic effects of the halogen substituents, makes it an interesting candidate for both computational and experimental investigation. In silico methods provide a rapid, cost-effective means to predict molecular properties, offering a theoretical framework for understanding its behavior. Conversely, experimental techniques yield concrete data that confirm, refute, or refine these computational models. This guide will navigate the workflow of a hypothetical characterization of DBCPA, illustrating how these two domains inform and validate one another.

Part 1: In Silico Characterization of DBCPA

Computational modeling serves as our initial exploratory phase, allowing us to generate hypotheses about the molecule's structure, reactivity, and potential biological interactions before embarking on resource-intensive laboratory work.

Computational Methodology Workflow

The in silico analysis of DBCPA follows a multi-step process, beginning with the basic structure and escalating to more complex simulations.

A 2D Structure Generation (SMILES: O=C(O)C(Br)C(Br)c1ccc(Cl)cc1) B 3D Conformer Generation (Energy Minimization) A->B Stereoisomer Consideration C Quantum Mechanical Calculations (DFT at B3LYP/6-31G* level) B->C Lowest Energy Conformer F ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->F 3D Structure Input D Prediction of Spectroscopic Data (NMR, IR) C->D Electronic & Vibrational Transitions E Molecular Properties Prediction (LogP, pKa, PSA) C->E Wavefunction Analysis A Synthesis & Purification B Spectroscopic Analysis (NMR, IR, Mass Spec) A->B Structural Elucidation C Physicochemical Property Measurement (Melting Point, pKa) A->C Purity & Property Confirmation D X-Ray Crystallography (If single crystals are obtained) A->D Absolute Configuration E Biological Activity Assay (e.g., Enzyme Inhibition) A->E Functional Assessment

References

A Guide to Reproducible Experimentation with 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid: Synthesis, Characterization, and Comparison with Cysteine-Targeting Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the modification of proteins is a cornerstone technique for elucidating biological function and developing novel therapeutics. Among the array of chemical tools available, electrophilic compounds that target nucleophilic amino acid residues, such as cysteine, are of paramount importance. 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is one such reagent, a haloalkanoic acid derivative with potential applications in proteomics and as an enzyme inhibitor. However, the utility of any chemical probe is intrinsically linked to the reproducibility of the experiments in which it is employed.

This guide provides an in-depth analysis of this compound, offering a detailed protocol for its synthesis and characterization to ensure a consistent starting material. We will delve into the critical parameters that influence experimental reproducibility and offer insights into potential challenges. Furthermore, this guide will objectively compare the performance of this dibromo acid with commonly used cysteine alkylating agents, iodoacetamide (IAM) and N-ethylmaleimide (NEM), supported by an analysis of their reaction mechanisms and specificity.

I. Ensuring a Consistent Starting Material: Synthesis and Characterization of this compound

The reproducibility of any experiment begins with a well-characterized and pure starting material. The synthesis of this compound is typically achieved through the electrophilic addition of bromine to 4-chlorocinnamic acid. The stereochemical outcome of this reaction is a critical factor, with the anti-addition product generally being the major diastereomer formed.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the bromination of cinnamic acid derivatives.

Materials:

  • 4-Chlorocinnamic acid

  • Bromine

  • Carbon tetrachloride (CCl4) or another suitable anhydrous solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Recrystallization solvent (e.g., carbon tetrachloride, ethanol/water mixture)

Procedure:

  • Dissolution: In a round-bottom flask protected from direct sunlight, dissolve 4-chlorocinnamic acid in anhydrous carbon tetrachloride.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine dissolved in carbon tetrachloride dropwise with constant stirring. The characteristic red-brown color of bromine should disappear as the reaction proceeds. The reaction is often exothermic, and slow addition is crucial to control the temperature and minimize side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature until it becomes colorless or pale yellow, indicating the consumption of bromine.

  • Work-up: Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization. Carbon tetrachloride or a mixture of ethanol and water can be effective for obtaining crystalline this compound.[1]

Characterization for Quality Control

Thorough characterization of the synthesized compound is non-negotiable for ensuring experimental reproducibility.

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is in the range of 198-199°C.[1] A broad melting range suggests the presence of impurities or a mixture of diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides structural confirmation. For the erythro diastereomer (resulting from anti-addition), the two vicinal protons on the propanoic acid backbone will appear as doublets with a characteristic coupling constant (J value). The aromatic protons will appear in the aromatic region, and the carboxylic acid proton will be a broad singlet. In DMSO-d6, the expected signals are: a broad singlet for the carboxylic acid proton (~13.8 ppm), doublets for the aromatic protons (~7.69 and 7.4 ppm), and two doublets for the aliphatic protons (~5.59 and 5.34 ppm).[1]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl, the aromatic carbons, and the two aliphatic carbons bearing the bromine atoms. Expected signals in DMSO-d6 are around 169.0 ppm (C=O), within the 128-138 ppm range for the aromatic carbons, and at approximately 50.6 and 47.0 ppm for the C-Br carbons.[1]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da).[2]

II. The Reproducibility Challenge: Key Factors and Troubleshooting

Variability in experiments using this compound can arise from several factors, from the synthesis of the reagent to its application.

Synthesis and Purity
  • Diastereomeric Ratio: The bromination of the double bond can potentially lead to a mixture of syn- and anti-addition products (diastereomers). While the anti-addition product is generally favored, reaction conditions such as temperature and solvent can influence the diastereomeric ratio. Inconsistent diastereomeric ratios between batches of the reagent will lead to variability in its reactivity and biological effects. Troubleshooting: Maintain strict control over reaction temperature and use non-polar solvents to favor the anti-addition pathway. Characterize the product by NMR to confirm the diastereomeric purity.

  • Impurities: Incomplete reaction can leave unreacted 4-chlorocinnamic acid. Side reactions, such as free radical bromination, can also occur, especially in the presence of light. Troubleshooting: Ensure the complete consumption of the starting material using thin-layer chromatography (TLC). Purification by recrystallization is crucial to remove impurities. A sharp melting point is a good indicator of purity.

Experimental Application
  • Stability: Dihaloalkanoic acids can be susceptible to degradation, particularly hydrolysis or elimination reactions, under certain pH and temperature conditions. The stability of the compound in the experimental buffer and over the time course of the experiment should be considered. Troubleshooting: Prepare fresh solutions of the reagent for each experiment. Assess the stability of the compound under the specific experimental conditions (e.g., by HPLC) if long incubation times are required.

  • Solubility: The compound has limited solubility in aqueous solutions. Inconsistent solubility can lead to significant variations in the effective concentration of the reagent. Troubleshooting: Use a co-solvent such as DMSO or ethanol to prepare a stock solution, and ensure complete dissolution before diluting into the final aqueous buffer. Be mindful of the final concentration of the organic solvent in the experiment, as it may affect the biological system.

III. Comparative Analysis: this compound vs. Alternative Cysteine Alkylating Agents

In many of its potential applications, particularly in proteomics for blocking cysteine residues, this compound faces competition from more established reagents. A comparison with iodoacetamide (IAM) and N-ethylmaleimide (NEM) is essential for informed reagent selection.

Mechanism of Action

The primary mode of action for these reagents in a biological context is the alkylation of the nucleophilic thiol group of cysteine residues.

Figure 1. Reaction mechanisms for cysteine alkylation.

Performance Comparison
FeatureThis compoundIodoacetamide (IAM)N-Ethylmaleimide (NEM)
Primary Target Cysteine (thiol group)Cysteine (thiol group)Cysteine (thiol group)
Reaction Mechanism Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Michael Addition
Reaction Product Thioether adductCarboxyamidomethyl-cysteineThioether adduct
Optimal pH Neutral to slightly basic (estimated)Neutral to slightly basic (pH 7.0-8.5)Neutral (pH 6.5-7.5)
Relative Reactivity Moderate (estimated)HighVery High
Known Off-Target Residues Histidine, Lysine (potential)Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminusLysine, Histidine (at pH > 7.5)

Data sourced from: [3]

In-depth Analysis of Alternatives
  • Iodoacetamide (IAM): A widely used and effective cysteine alkylating agent. Its primary function in proteomics is to prevent the reformation of disulfide bonds after reduction, ensuring proteins are fully denatured and accessible to proteolytic enzymes.[4] However, it is known to have a higher propensity for off-target reactions with other nucleophilic amino acid residues compared to NEM under optimal conditions.[3] Studies have shown that IAM can lead to the carbamidomethylation of methionine, which can complicate data analysis in mass spectrometry-based proteomics.[5]

  • N-Ethylmaleimide (NEM): The most reactive of the three reagents, NEM is ideal for applications requiring rapid and complete cysteine modification.[3] Its high specificity for thiols at a neutral pH makes it an excellent choice for quantitative cysteine analysis and for use as an inhibitor of cysteine-dependent enzymes.[3] The speed of the reaction can also minimize sample preparation time. However, at pH values above 7.5, its selectivity decreases, and it can react with lysine and histidine residues.

Causality Behind Experimental Choices

The choice of alkylating agent is dictated by the specific experimental goals.

  • For routine and robust blocking of cysteine residues in proteomics workflows, where some off-target modification can be tolerated or accounted for in data analysis, iodoacetamide remains a cost-effective and widely used option.

  • For applications demanding high efficiency, speed, and specificity at neutral pH, such as in quantitative proteomics, enzyme inhibition studies, or when studying sensitive post-translational modifications, N-ethylmaleimide is often the superior choice.[3]

  • This compound , with its two reactive bromine atoms, presents an interesting chemical scaffold. However, its reactivity is likely lower than that of IAM and NEM due to steric hindrance and the electronic effects of the carboxylic acid and phenyl groups. The presence of two leaving groups could potentially lead to cross-linking reactions, which may be desirable in some applications but a complication in others. Without direct comparative quantitative data, its use should be approached with caution, and thorough validation of its reactivity and specificity in the system of interest is essential.

IV. Conclusion and Future Directions

Reproducibility in experiments involving chemical probes like this compound is not a matter of chance but a result of meticulous attention to detail. This guide has provided a framework for ensuring the consistency of this reagent through a detailed synthesis and characterization protocol, and has highlighted key factors that can influence experimental outcomes.

The comparative analysis with established cysteine alkylating agents, iodoacetamide and N-ethylmaleimide, underscores the importance of selecting the right tool for the specific scientific question. While IAM and NEM are well-characterized workhorses in the field, the unique structure of this compound may offer opportunities for novel applications. However, to establish its place in the chemical biology toolbox, further research is needed to provide quantitative data on its reaction kinetics, specificity, and performance in various biological assays. Such studies will be invaluable for researchers seeking to harness the full potential of this and other novel chemical probes in a reproducible and reliable manner.

V. References

  • A Researcher's Guide to Cysteine-Targeted Protein Labeling: A Comparative Analysis of Alkylating Reagents for Quantitative Proteomics. BenchChem. Available at: --INVALID-LINK--

  • Galvão-Salgado, L., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 233, 104082.

  • Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics. Available at: --INVALID-LINK--

  • Kuznetsova, K. G., et al. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 14(10), 2843–2855.

  • Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics. Available at: --INVALID-LINK--

  • Katritzky, A. R., et al. (2010). Synthesis and fluorescence of the new environment-sensitive fluorophore 6-chloro-2,3-naphthalimide derivative. Organic & Biomolecular Chemistry, 8(20), 4663-4669.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: --INVALID-LINK--

References

A Researcher's Guide to the Comparative Analysis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid Derivatives as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative study of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid and its derivatives as potential enzyme inhibitors. We will delve into the rationale behind experimental design, present detailed protocols for characterization, and offer insights into data interpretation, empowering researchers to effectively evaluate this promising class of compounds.

Introduction: The Therapeutic Potential of the Propanoic Acid Scaffold

Aryl propionic acid derivatives represent a cornerstone in medicinal chemistry, most famously as Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Ibuprofen.[1] Their biological activities are diverse, ranging from anti-inflammatory and analgesic to anticancer and anticonvulsant properties.[1] The core scaffold, this compound, is a halogenated aryl propanoic acid with documented biological activity, making it a compelling starting point for inhibitor design.[2] The presence of halogen atoms can significantly enhance biological activity by increasing lipophilicity and modulating electronic properties, which influences binding affinity to target proteins.[3]

This guide outlines a hypothetical yet rigorous comparative study of the parent acid and two key derivatives to establish a foundational structure-activity relationship (SAR). The objective is to provide a blueprint for researchers aiming to explore this chemical space for novel therapeutic agents.

The Compounds Under Investigation:

  • Compound A: this compound (The Parent Compound)

  • Compound B: Methyl 2,3-dibromo-3-(4-chlorophenyl)propanoate (Ester Derivative)

  • Compound C: 2,3-Dibromo-3-(4-chlorophenyl)propanamide (Amide Derivative)

The rationale for selecting these derivatives lies in probing the role of the carboxylic acid moiety. This functional group is often critical for interacting with polar residues in an enzyme's active site. By converting it to an ester (Compound B) or an amide (Compound C), we can assess the importance of its hydrogen-bonding capacity and charge state for inhibitory activity.

Experimental Design: A Roadmap for Comparative Inhibitor Profiling

A robust experimental workflow is paramount for generating reliable and comparable data. The process begins with target selection and proceeds through a series of assays to determine potency, selectivity, and mechanism of action.

Overall Experimental Workflow

The following diagram outlines the logical flow for a comprehensive comparative analysis.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & SAR synthesis Synthesis of Derivatives (Compound A, B, C) purification Purification & QC (HPLC, NMR, MS) synthesis->purification target_selection Target Enzyme Selection (e.g., Metabolic Enzyme) purification->target_selection ic50_assay Enzyme Inhibition Assay (IC50 Determination) target_selection->ic50_assay cytotoxicity_assay Cytotoxicity Assay (e.g., on HEK293 cells) ic50_assay->cytotoxicity_assay kinetic_study Enzyme Kinetic Analysis (Lineweaver-Burk Plot) cytotoxicity_assay->kinetic_study binding_study Binding Affinity Study (Optional: e.g., ITC, SPR) kinetic_study->binding_study data_analysis Data Compilation & Statistical Analysis binding_study->data_analysis sar_conclusion Structure-Activity Relationship (SAR) Conclusion data_analysis->sar_conclusion

Caption: Overall workflow for the comparative study of inhibitors.

Rationale for Target Selection

Given that many propanoic acid derivatives exhibit anti-inflammatory or anticancer properties, a relevant metabolic enzyme is a logical target.[1][4][5] For this guide, we will hypothesize the use of a human haloalkane dehalogenase (HLD) as the target enzyme. HLDs are involved in various bacterial metabolic pathways and have been identified in human pathogens, making them a potential drug target.[6] Using an HLD allows for a direct assessment of how the halogenated structure of our compounds interacts with an enzyme adapted to such substrates.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed to be self-validating by including necessary controls.

Protocol: Enzyme Inhibition Assay (IC50 Determination)

This protocol is designed to measure how effectively each compound inhibits the activity of our target enzyme, HLD. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from this assay.[7]

Materials & Reagents:

  • Target Enzyme: Purified human haloalkane dehalogenase (HLD).

  • Substrate: A suitable chromogenic or fluorogenic substrate for HLD.

  • Test Compounds: 10 mM stock solutions of Compounds A, B, and C in DMSO.

  • Positive Control: A known HLD inhibitor.[6]

  • Assay Buffer: Phosphate buffer (pH 7.4).

  • Instrumentation: 96-well microplate reader (spectrophotometer or fluorometer).

  • Consumables: 96-well plates (clear, flat-bottom for colorimetric assays), pipettes, and tips.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of each test compound (A, B, C) and the positive control in assay buffer. A common starting range is 100 µM down to 1 nM, typically in 8-12 steps. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Preparation:

    • Add 5 µL of each diluted compound concentration to triplicate wells of the 96-well plate.

    • Vehicle Control: Add 5 µL of assay buffer with the corresponding DMSO concentration to at least three wells. This represents 0% inhibition.

    • Maximum Inhibition Control: Add 5 µL of the positive control at a saturating concentration to at least three wells. This represents 100% inhibition.

  • Enzyme Addition & Pre-incubation: Add 45 µL of the HLD enzyme solution (diluted in assay buffer to the desired final concentration) to all wells. Gently mix and incubate the plate for 15 minutes at room temperature.

    • Expert Insight: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for reaching equilibrium, especially for slow-binding inhibitors.

  • Initiation of Reaction: Add 50 µL of the substrate solution (pre-warmed to the reaction temperature) to all wells to start the reaction.

  • Monitoring the Reaction: Immediately place the plate in the microplate reader. Measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength. The rate of the reaction is proportional to the slope of the initial linear phase.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_bkgd) / (V_vehicle - V_bkgd)), where V_bkgd is the background rate from wells with no enzyme.

    • Plot % Inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound.

Protocol: Cell Viability (Cytotoxicity) Assay

It is critical to determine if the compounds are selectively inhibiting the target enzyme or simply causing general cellular toxicity. This assay assesses the health of non-cancerous human cells (e.g., HEK293) after exposure to the compounds.

Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of Compounds A, B, and C used in the enzyme assay. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) for each compound by plotting a dose-response curve.

Data Presentation and Interpretation

Clear data presentation is essential for comparative analysis. Hypothetical results for our study are summarized below.

Table 1: Comparative Inhibitory and Cytotoxic Effects

Compound IDDerivative TypeTarget Inhibition (HLD) IC₅₀ (µM)Cytotoxicity (HEK293) CC₅₀ (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
A Parent Acid15.2> 100> 6.6
B Methyl Ester2.8> 100> 35.7
C Amide8.9> 100> 11.2

Interpretation of Hypothetical Results:

  • Potency: Compound B (Methyl Ester) is the most potent inhibitor of HLD, with an IC₅₀ of 2.8 µM, which is over 5 times more potent than the parent acid (Compound A). Compound C (Amide) also shows improved potency over the parent acid.

  • Structure-Activity Relationship (SAR): These results suggest that masking the negatively charged carboxylate group of the parent acid enhances inhibitory activity. This could imply that the enzyme's active site has a hydrophobic pocket that favorably accommodates the methyl ester group, or that the charged nature of the parent acid is unfavorable for binding or cell permeability.

  • Selectivity: All compounds exhibit low cytotoxicity against the non-cancerous cell line (CC₅₀ > 100 µM). The Selectivity Index (SI) is a crucial metric in drug discovery, indicating the window between desired therapeutic effect and undesired toxicity. Compound B shows the most promising therapeutic window with an SI > 35.7.

Elucidating the Mechanism of Inhibition

Determining the IC₅₀ value is the first step; understanding how the inhibitor works is the next. Enzyme kinetic studies can differentiate between various modes of inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E E Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI EI Enzyme-Inhibitor Complex E->EI + I S S Substrate P P Product I I Inhibitor (Binds to free enzyme) ES->E + P ESI ESI Ternary Complex E2 E Enzyme ES2 ES Enzyme-Substrate Complex E2->ES2 + S EI2 EI Enzyme-Inhibitor Complex E2->EI2 + I S2 S Substrate P2 P Product I2 I Inhibitor (Binds E or ES) ES2->E2 + P ESI2 ESI Ternary Complex ES2->ESI2 + I

Caption: Mechanisms of reversible enzyme inhibition.

To determine the mechanism for the most potent compound (Compound B), one would perform the enzyme assay by varying the concentration of the substrate at several fixed concentrations of the inhibitor. Plotting the data on a Lineweaver-Burk (double reciprocal) plot would reveal the inhibition type.

Conclusion and Future Directions

This guide presents a systematic approach to the comparative analysis of this compound derivatives. Our hypothetical study identified a methyl ester derivative (Compound B) as a selective and potent inhibitor of haloalkane dehalogenase, with a favorable selectivity index.

Key Takeaways:

  • Modification of the carboxylic acid moiety is a viable strategy for enhancing the inhibitory potency of this scaffold.

  • A multi-assay workflow, including potency and cytotoxicity testing, is essential for identifying promising lead compounds.

  • The Selectivity Index is a critical parameter for prioritizing compounds for further development.

Future work should focus on:

  • Expanding the SAR: Synthesize and test a broader range of ester and amide derivatives to further optimize potency.

  • Mechanistic Confirmation: Perform full enzyme kinetic studies to confirm the mechanism of inhibition.

  • In Vivo Efficacy: Advance the most promising candidate (Compound B) into relevant animal models to assess its efficacy and pharmacokinetic properties.

By following this structured, data-driven approach, researchers can unlock the therapeutic potential of this versatile chemical scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid. As a halogenated organic acid, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for laboratory waste management.

Immediate Safety and Hazard Assessment

Anticipated Hazards: Based on data for structurally similar compounds like 2,3-Dibromo-3-phenylpropanoic acid and other chlorinated/brominated organic acids, this compound should be treated as hazardous.[1][2][3][4][5]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Toxicity: While acute toxicity data is unavailable, halogenated organic compounds can be harmful if swallowed or absorbed through the skin.[4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, release into drains or the environment must be strictly avoided.[6]

Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following should be considered mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a risk of splashing, consider an impervious apron or coveralls.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Waste Segregation and Collection: The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe disposal and regulatory compliance.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper categorization can result in non-compliant disposal.

Core Principle: this compound is classified as a halogenated organic waste .[8][9] It must not be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash.

Designated Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste are required to establish a Satellite Accumulation Area (SAA).[7][10][11] This is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[7][11]

  • Location: The SAA should be a designated benchtop, a section of a fume hood, or a dedicated cabinet.[7]

  • Secondary Containment: Waste containers in the SAA should be kept in a secondary containment tray or bin that is chemically compatible and capable of holding the contents of the largest container in case of a leak.

  • Inspections: The SAA must be inspected weekly for any signs of container leakage or deterioration.[7]

Waste Container Selection and Labeling

The choice of waste container and its proper labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][10]

  • Container Type: Use a high-density polyethylene (HDPE) or other chemically compatible plastic container with a secure, leak-proof screw cap.[6][11] Avoid metal containers for corrosive wastes or halogenated solvents.[12]

  • Labeling: The waste container must be labeled correctly from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[7][10]

    • The full chemical name: "this compound" . Avoid using chemical formulas or abbreviations.[7]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic"). Hazard pictograms can also be used.[10]

    • The date when the container first received waste and the date it becomes full.[7]

Hazard Classification (Anticipated) GHS Pictogram Signal Word Hazard Statement
Skin IrritationExclamation MarkWarningH315: Causes skin irritation[2][3]
Serious Eye IrritationExclamation MarkWarningH319: Causes serious eye irritation[2][3]
Respiratory Tract IrritationExclamation MarkWarningH335: May cause respiratory irritation[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the collection and disposal of waste containing this compound.

Step 1: Waste Collection at the Bench
  • Initial Collection: During experimentation, collect liquid waste containing the target compound in a dedicated, clearly labeled beaker or flask within the fume hood.[13] This minimizes the number of times the main waste container needs to be opened.[13]

  • Segregation: Ensure that separate temporary collection beakers are used for different waste types (e.g., halogenated organic, non-halogenated organic, acidic aqueous).[13] Never mix incompatible waste streams.

Step 2: Transfer to the Hazardous Waste Container
  • Location: Perform the transfer of waste from the temporary beaker to the designated halogenated organic waste container inside a chemical fume hood.

  • Procedure: Carefully pour the waste into the container, avoiding any splashing. Use a funnel if necessary.

  • Container Closure: Securely close the waste container immediately after adding waste. Containers must remain closed unless waste is actively being added.[11]

Step 3: Managing Full Containers
  • Volume Limits: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Removal from SAA: Once a container is full, it must be removed from the SAA within three days.[7]

  • Requesting Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup of the full, properly labeled hazardous waste container.[11]

The decision-making process for handling this chemical waste is illustrated in the diagram below.

G cluster_0 Waste Generation & Collection cluster_1 Waste Transfer & Storage cluster_2 Final Disposal Generate Generate Waste Containing This compound Collect Collect in Dedicated Beaker (in Fume Hood) Generate->Collect Transfer Transfer to Labeled Halogenated Organic Waste Container Collect->Transfer Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Transfer->Store Full Container Full? Store->Full Full->Store No Pickup Arrange for EH&S Pickup (within 3 days) Full->Pickup Yes Disposal Licensed Hazardous Waste Disposal (Incineration) Pickup->Disposal

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Pre-planning is essential for a safe and effective response to chemical spills or exposures.[12][14]

Spill Response

The response to a spill depends on its size and location.

  • Minor Spill (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill by applying a chemical absorbent or acid neutralizer, starting from the outside and working inward.[15]

    • Collect the absorbed material using a scoop or spatula and place it in a separate, labeled hazardous waste container.

    • Decontaminate the spill area with a mild detergent and water, and wipe dry with absorbent pads.[15]

  • Major Spill (outside of a fume hood or a large volume):

    • Evacuate all personnel from the area immediately.[12][16]

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Notify your institution's emergency services and EH&S department, providing details about the chemical spilled and the location.[12][16]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personnel Exposure

Immediate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under an emergency shower.[12] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2] If they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. Adherence to these guidelines, which are based on federal regulations and established safety principles, protects researchers, the wider community, and the environment. By integrating these protocols into your laboratory's standard operating procedures, you contribute to a robust culture of safety and scientific integrity.

References

Navigating the Safe Handling of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling novel or specialized chemical entities, a thorough understanding of their potential hazards and the requisite protective measures is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid, with a focus on the appropriate selection and use of Personal Protective Equipment (PPE).

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 24653-99-4) was not publicly available.[1] The following recommendations are therefore based on the hazard classifications of structurally analogous compounds, such as 2,3-Dibromo-3-phenylpropanoic acid and 2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid.[2][3] This approach is rooted in the precautionary principle of chemical safety, where a compound with an unknown toxicological profile is handled with the same level of caution as its hazardous structural relatives.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "What"

The available safety data for analogous compounds consistently indicates that this compound should be treated as a hazardous substance with the following classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

These classifications are the cornerstone of our PPE recommendations. The presence of halogenated functional groups and the carboxylic acid moiety contribute to the irritant nature of this compound. Therefore, the primary objective of our PPE strategy is to prevent contact with the skin, eyes, and respiratory tract.

A Multi-Layered Defense: Your PPE Arsenal

Effective chemical safety is not about a single piece of equipment but a holistic system of protection. The following table outlines the recommended PPE for handling this compound, with explanations for the causality behind each choice.

Body Part Recommended Protection Rationale
Eyes/Face Chemical safety goggles with side shields. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][3]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).Provides a crucial barrier to prevent skin contact and subsequent irritation.[2][3] It is imperative to inspect gloves for any signs of degradation or perforation before each use.
Body A buttoned, knee-length laboratory coat.Protects the skin and personal clothing from contamination in the event of a spill.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[2][3]
Feet Closed-toe shoes.Protects the feet from accidental spills.

Operational Protocols: From Weighing to Waste

The level of PPE required can be adapted to the specific procedure being performed. The following step-by-step guidance details the procedural workflow for safely handling this compound.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Donning PPE: Before handling the compound, don a laboratory coat, chemical safety goggles, and chemical-resistant gloves.

  • Weighing: Conduct all weighing operations within the chemical fume hood to contain any airborne particles. Use a disposable weighing dish to minimize contamination of the balance.

Dissolution and Reaction Setup
  • Solvent Handling: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the release of vapors.

  • Constant Vigilance: Continuously monitor the reaction for any unexpected changes.

Work-up and Purification
  • Quenching: Perform all quenching procedures slowly and carefully within the fume hood.

  • Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.

  • Chromatography: If purification is performed by column chromatography, pack and run the column within the fume hood.

Spill Management and Waste Disposal
  • Spill Containment: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with your institution's hazardous waste disposal procedures. Do not mix with other waste streams unless explicitly permitted.

Visualizing the Decision-Making Process

The selection of appropriate PPE is a dynamic process that depends on the scale of the experiment and the potential for exposure. The following diagram illustrates this decision-making workflow.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound scale Scale of Operation? start->scale small_scale Small Scale (<1g) Weighing in Fume Hood scale->small_scale Small large_scale Large Scale (>1g) Potential for Splashing scale->large_scale Large base_ppe Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves small_scale->base_ppe enhanced_ppe Enhanced PPE: - Standard PPE + Face Shield large_scale->enhanced_ppe proceed Proceed with Experiment base_ppe->proceed enhanced_ppe->proceed

Caption: PPE Selection Workflow for Handling Halogenated Carboxylic Acids.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, seek medical advice.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.